molecular formula C10H9NO B096880 1-Methyl-1H-indole-3-carbaldehyde CAS No. 19012-03-4

1-Methyl-1H-indole-3-carbaldehyde

Cat. No.: B096880
CAS No.: 19012-03-4
M. Wt: 159.18 g/mol
InChI Key: KXYBYRKRRGSZCX-UHFFFAOYSA-N
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Description

1-Methylindole-3-carboxaldehyde is a heterocyclic indole aldehyde. 1-Methylindole-3-carboxaldehyde on condensation with 2-hydroxybenzohydrazide yields Schiff base.>

Properties

IUPAC Name

1-methylindole-3-carbaldehyde
Source PubChem
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InChI

InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBYRKRRGSZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172483
Record name 1-Methyl-1H-indole-3-carbaldehyde
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Molecular Weight

159.18 g/mol
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Solubility

>23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804220
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19012-03-4
Record name 1-Methylindole-3-carboxaldehyde
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Record name 1-Methyl-1H-indole-3-carbaldehyde
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Record name 1-Methylindole-3-carboxaldehyde
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Record name 1-METHYL-1H-INDOLE-3-CARBALDEHYDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1H-indole-3-carbaldehyde from N-methylindole. This transformation is a cornerstone of heterocyclic chemistry, primarily achieved through the Vilsmeier-Haack reaction. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and offers expert insights into troubleshooting and optimization. The content is tailored for researchers, chemists, and drug development professionals who require a robust and reproducible method for accessing this vital synthetic intermediate. This compound is a crucial building block for numerous pharmacologically active molecules and functional materials, making its efficient synthesis a topic of significant interest.[1][2]

Introduction: The Strategic Importance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalization of this nucleus is key to modulating biological activity. The introduction of a formyl (-CHO) group at the C3 position, the most nucleophilic site of the indole ring, yields indole-3-carbaldehydes. These compounds are exceptionally versatile intermediates.

This compound (also known as 1-Methylindole-3-carboxaldehyde) serves as a precursor for synthesizing a wide range of more complex molecules, including:

  • Inhibitors of Dengue virus protease.

  • Thiazolopyrimidinones as inhibitors of Bcl-2 proteins.

  • Antibacterial indolyl alkenes via Knoevenagel condensation.[1]

  • Quinolinones through multi-component Ugi reactions.[2]

The most reliable and widely adopted method for this synthesis is the Vilsmeier-Haack reaction, which utilizes a combination of a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphoryl chloride, POCl₃) to generate a potent formylating agent.[3][4] This guide will focus exclusively on this field-proven methodology.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The process can be logically divided into three distinct stages: formation of the electrophile, electrophilic attack by the indole, and hydrolysis to the final product.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This generates a tetrahedral intermediate which subsequently collapses, eliminating a stable dichlorophosphate anion to form the highly electrophilic N,N-dimethyl-α-chloroiminium ion. This ion, often referred to as the Vilsmeier Reagent , is the active formylating species in the reaction.[3][4][5]

Stage 2: Electrophilic Aromatic Substitution The indole ring is an electron-rich heterocycle. The C3 position of N-methylindole possesses the highest electron density, making it the most nucleophilic site. This position readily attacks the electrophilic carbon of the Vilsmeier reagent.[6] This attack disrupts the aromaticity of the indole ring, forming a cationic intermediate. Aromatization is rapidly restored through the loss of a proton, yielding a more stable substituted iminium salt.

Stage 3: Hydrolysis to the Aldehyde The final step occurs during the aqueous work-up. The iminium salt intermediate is readily hydrolyzed by water. This process involves the addition of water to the iminium carbon, followed by proton transfers and the elimination of dimethylamine, ultimately revealing the desired aldehyde functional group.[3][4][6]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ N_Methylindole N-Methylindole Vilsmeier_Reagent->N_Methylindole Reacts with Iminium_Intermediate Iminium Salt Intermediate N_Methylindole->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product Hydrolysis Water H₂O (Work-up) Iminium_Intermediate->Water Hydrolyzed by

Figure 1: Vilsmeier-Haack Reaction Mechanism

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility. Adherence to the described steps, particularly regarding temperature control and anhydrous conditions, is critical for success.

Materials and Reagents
ReagentFormulaM.W.Quantity (for 0.1 mol scale)Purity/Notes
N-MethylindoleC₉H₉N131.1713.1 g (0.1 mol)>98%, use as received
N,N-Dimethylformamide (DMF)C₃H₇NO73.0970 mLAnhydrous, <0.005% water
Phosphoryl Chloride (POCl₃)POCl₃153.3310.2 mL (16.9 g, 0.11 mol)>99%, freshly distilled recommended
Sodium Hydroxide (NaOH)NaOH40.00~40 g for 10% aq. solutionReagent grade
Ethyl AcetateC₄H₈O₂88.11~300 mLReagent grade, for extraction
Brine (Saturated NaCl)NaCl(aq)-~50 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
Crushed IceH₂O(s)18.02~500 g
Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent (in situ):

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add 40 mL of anhydrous DMF.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • With vigorous stirring, add phosphoryl chloride (10.2 mL, 0.11 mol) dropwise via the dropping funnel over 30-45 minutes. Causality: This addition is highly exothermic; slow addition and efficient cooling are essential to prevent side reactions and control the formation of the reagent. The temperature must be maintained below 10 °C.[7] The solution will turn yellow and may become viscous.

2. Formylation of N-methylindole:

  • In a separate beaker, dissolve N-methylindole (13.1 g, 0.1 mol) in 30 mL of anhydrous DMF.

  • Add this solution dropwise to the cold, stirred Vilsmeier reagent over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40 °C and stir for 1.5-2 hours.[7][8] The mixture will typically become a thick, opaque paste.

3. Reaction Quench and Work-up:

  • Prepare a 1 L beaker containing approximately 500 g of crushed ice.

  • Crucial Step (Reverse Quench): Slowly and carefully add the reaction paste to the crushed ice with vigorous stirring.[8][9] Causality: This "reverse quench" is a critical safety measure. It allows the large volume of ice to absorb the significant heat generated from the violent hydrolysis of excess POCl₃.[9]

  • Once the addition is complete, a clear, often reddish, solution should be obtained.

  • Slowly neutralize the acidic solution by adding a 10% aqueous solution of sodium hydroxide until the pH is ~8-9. The product will precipitate as a light-yellow or tan solid.

4. Isolation and Purification:

  • Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or isopropanol to yield the final product as a crystalline solid.

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A 1. Cool Anhydrous DMF (0-5 °C) B 2. Add POCl₃ Dropwise (Maintain T < 10 °C) A->B C 3. Vilsmeier Reagent Forms B->C D 4. Add N-Methylindole in DMF (Maintain T < 10 °C) C->D E 5. Heat to 35-40 °C (Stir for 2h) D->E F 6. Reverse Quench (Add mixture to ice) E->F G 7. Neutralize with aq. NaOH (pH 8-9) F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash & Dry Organic Layer H->I J 10. Evaporate Solvent I->J K 11. Recrystallize Product J->K

Figure 2: Experimental Synthesis Workflow

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₀H₉NO[1][2]
Molecular Weight 159.18 g/mol [1][10]
Appearance Light yellow to orange crystalline powder[1][2]
Melting Point 70-72 °C[1][2]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.01 (s, 1H, -CHO), 8.35 (d, 1H), 7.69 (s, 1H), 7.33-7.50 (m, 3H), 3.90 (s, 3H, N-CH₃)[11]
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69[11]
Solubility Insoluble in water[1][2]

An expected yield for this reaction, when performed with care, is typically in the range of 85-95%.

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Reagents not anhydrous; Vilsmeier reagent hydrolyzed prematurely. 2. Insufficient cooling during additions, leading to side reactions. 3. Incomplete reaction due to insufficient time or temperature.1. Use high-purity anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is flame- or oven-dried. 2. Use an efficient ice-salt bath and monitor the internal temperature closely. 3. Ensure the reaction is stirred for the full recommended time at 35-40 °C. Monitor by TLC if necessary.
Dark, Oily Product 1. Reaction temperature was too high, causing decomposition. 2. Incomplete hydrolysis of the iminium intermediate.1. Strictly adhere to temperature control protocols. 2. Ensure the pH is basic during work-up and allow sufficient time for hydrolysis to complete. Purify the crude product via column chromatography on silica gel.
Difficult Work-up / Emulsion Formation of finely dispersed solids or salts at the aqueous-organic interface.Add a small amount of brine to the separatory funnel to help break the emulsion. If necessary, filter the entire biphasic mixture through a pad of Celite to remove interfacial solids before re-separating the layers.
Uncontrolled Exotherm during Quench Adding water/ice to the reaction mixture instead of the reverse.Never add water to the reaction flask. Always perform a "reverse quench" by adding the reaction mixture to a large excess of ice to safely dissipate the heat of hydrolysis.[9]

Conclusion

The Vilsmeier-Haack formylation of N-methylindole is a highly efficient, scalable, and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, coupled with meticulous attention to experimental parameters—especially temperature control and anhydrous conditions—ensures a high yield of pure product. The resulting aldehyde is a valuable and versatile platform for the development of novel therapeutics and advanced materials, making this synthetic procedure a fundamental tool for the modern research scientist.

References

  • Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme Chemistry. [Link]

  • Synthesis of Vilsmeier reagent. PrepChem.com. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. J-STAGE. [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • This compound | C10H9NO | CID 87894. PubChem. [Link]

  • INDOLE-3-ALDEHYDE. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to 1-Methyl-1H-indole-3-carbaldehyde: Physicochemical Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Methyl-1H-indole-3-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry and medicinal chemistry.[1] The presence of the indole nucleus, a privileged scaffold in drug discovery, combined with the reactive aldehyde functionality, makes this compound a versatile intermediate for the synthesis of a wide array of complex molecules and biologically active compounds.[1][2] Its methylated nitrogen atom at the 1-position enhances specific reactivity pathways compared to its unsubstituted counterpart, indole-3-carbaldehyde. This guide provides a comprehensive overview of its core physicochemical properties, spectral characteristics, chemical behavior, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Data

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

Identity and Nomenclature
  • IUPAC Name: 1-methylindole-3-carbaldehyde[3][4]

  • Synonyms: 1-Methylindole-3-carboxaldehyde, N-Methylindole-3-aldehyde, 3-Formyl-1-methylindole[5]

  • CAS Number: 19012-03-4[5][6]

  • Molecular Formula: C₁₀H₉NO[3][5]

  • Molecular Weight: 159.18 g/mol [3][5]

  • SMILES String: CN1C=C(C2=CC=CC=C21)C=O[3]

  • InChI Key: KXYBYRKRRGSZCX-UHFFFAOYSA-N[3]

Tabulated Physicochemical Properties

This table provides at-a-glance information for laboratory use.

PropertyValueSource(s)
Appearance Light yellow to orange or brown crystalline powder/chunks.[5][6]
Melting Point 70-72 °C[5][6]
Boiling Point 186-189 °C at 3-4 Torr[5][6]
Solubility Insoluble in water.[5][6] Soluble in polar organic solvents like DMSO.[7]
Density ~1.10 g/cm³ (Predicted)[5][6]
Stability Air sensitive.[5][6] Stable under normal conditions.[8]
Storage Keep in a dark place, sealed in a dry, room temperature environment.[5][6]

Analytical Characterization and Spectral Data

Accurate characterization is paramount for verifying the identity and purity of the starting material before its use in synthesis. A combination of spectroscopic methods is typically employed.

Spectroscopic Signature
  • ¹H NMR (Proton NMR): The proton nuclear magnetic resonance spectrum provides definitive structural information. In CDCl₃, the key signals are an aldehyde proton singlet around 10.01 ppm, aromatic protons between 7.33-8.35 ppm, and a characteristic N-methyl singlet at approximately 3.90 ppm.[9]

  • ¹³C NMR (Carbon NMR): The carbon spectrum in CDCl₃ shows the aldehyde carbonyl carbon at a downfield shift of ~184.4 ppm.[9] The N-methyl carbon appears around 33.7 ppm, with aromatic and indole ring carbons resonating between 109-138 ppm.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the aldehyde group. Other significant absorptions correspond to C-H stretching and bending of the aromatic and methyl groups.[3][10]

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z ≈ 159). The ESI-MS [M+H]⁺ is observed at 160.[9]

Workflow for Quality Control and Characterization

The following diagram illustrates a standard workflow for the analytical validation of this compound.

G cluster_input Sample Handling cluster_analysis Analytical Methods cluster_output Data Verification cluster_final Decision Sample Received Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Aliquot MS Mass Spectrometry (ESI or GC-MS) Sample->MS Aliquot IR FTIR Spectroscopy Sample->IR Aliquot MP Melting Point Apparatus Sample->MP Aliquot Confirm Structure & Purity Confirmed? NMR->Confirm Compare data to reference MS->Confirm Compare data to reference IR->Confirm Compare data to reference MP->Confirm Compare data to reference Pass PASS Proceed to Synthesis Confirm->Pass Yes Fail FAIL Purify or Reject Batch Confirm->Fail No

Standard analytical workflow for compound validation.

Chemical Reactivity and Synthetic Utility

The dual functionality of the indole ring and the aldehyde group dictates the reactivity of this compound, making it a valuable synthon.

Key Reaction Pathways

The aldehyde group readily participates in a variety of condensation and addition reactions. Its utility has been demonstrated in several important name reactions:

  • Knoevenagel Condensation: Reacts with active methylene compounds, such as acetonitriles, to form indolyl alkenes, which have been investigated as antibacterial agents.[5]

  • Henry Reaction: Undergoes microwave or ultrasound-assisted Henry reactions to produce nitroolefins and β-nitroalcohols.[5][6]

  • Ugi Reaction: Serves as the aldehyde component in three-component Ugi reactions for the synthesis of quinolinones.[5][6]

  • Peterson Olefination: Can be used to prepare vinylindoles.[5]

  • Schiff Base Formation: Condenses with primary amines and hydrazides to form Schiff bases, which can act as ligands or possess their own biological activities.[5]

The N-methylation of the indole prevents N-H reactivity (e.g., deprotonation or substitution at the nitrogen), thereby directing reactions to other sites and simplifying product outcomes compared to the parent indole-3-carbaldehyde.

Illustrative Reaction: Knoevenagel Condensation

This diagram shows the general transformation in a Knoevenagel condensation.

G reactant1 This compound reagent Base Catalyst (e.g., Piperidine) reactant1->reagent reactant2 Active Methylene Compound (e.g., R-CH₂-CN) reactant2->reagent product Indolyl Alkene Derivative reagent->product Condensation (-H₂O)

General scheme of the Knoevenagel condensation.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound translates directly to its application in creating high-value molecules.

  • Antiviral Agents: It is a reactant for synthesizing α-ketoamides that act as inhibitors of the Dengue virus protease, demonstrating antiviral activity in cell cultures.[5][6]

  • Anticancer Research: It is used to prepare thiazolopyrimidinones, which function as inhibitors of Bcl-2 proteins, a key target in cancer therapy.[5][6] The indole scaffold itself is known for its anticancer properties.[1]

  • Antibacterial Agents: As mentioned, derivatives produced via Knoevenagel condensation have shown potential as antibacterial compounds.[5]

  • Polymer Science: It has been used in the preparation of monomers for the synthesis of polymers like poly(3-vinyl-1-methylindole).[5]

  • General Organic Synthesis: It serves as a fundamental building block for accessing more complex heterocyclic systems and natural product analogues.[1]

Experimental Protocols

The following protocols are representative examples for the use and analysis of this compound. Note: These are generalized procedures and should be adapted and optimized based on specific laboratory conditions and substrate scope.

Protocol: Synthesis of an Indolyl Alkene via Knoevenagel Condensation

Objective: To synthesize (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, a reaction for which this aldehyde is a known reactant.[5]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and thiophene-3-acetonitrile (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

  • Characterization: Confirm the structure of the purified product using NMR, IR, and MS, comparing the data to expected values.

Protocol: Purification by Recrystallization

Objective: To purify crude this compound.

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., a mixture of ethanol and water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat briefly.

  • Filtration: Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Verification: Check the purity of the recrystallized product by measuring its melting point and comparing it to the literature value.

Safety and Handling

Proper handling is essential due to the compound's hazard profile.

  • GHS Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

  • Precautionary Measures:

    • Avoid breathing dust. Use only in a well-ventilated area, such as a fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8]

    • Wash hands thoroughly after handling.[8]

  • Storage: As it is air-sensitive, store under an inert atmosphere if possible and keep the container tightly closed in a dry, dark place.[5][6][8]

Always consult the full Safety Data Sheet (SDS) before use. [8]

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. American Chemical Society. [Link]

  • This compound | C10H9NO | CID 87894. PubChem. [Link]

  • Thermophysical Properties of 1-Methylindole-3-carboxaldehyde. Chemcasts. [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indole-3-carbaldehyde is a derivative of indole, a prominent heterocyclic scaffold in numerous natural products and pharmacologically active compounds.[1] The strategic placement of a methyl group at the N1 position and a formyl group at the C3 position significantly influences its chemical reactivity and biological profile, making it a valuable building block in organic synthesis.[2] Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a detailed analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure and standardized numbering system for this compound.

cluster_workflow Mass Spectrometry Fragmentation Pathway A [M]⁺ m/z = 159 B [M-CHO]⁺ m/z = 130 A->B - CHO

Caption: A simplified fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. This data is indispensable for confirming the identity, purity, and structure of this important synthetic intermediate. The detailed analysis and protocols presented in this guide serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science.

References

  • Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Supporting Information.
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Supporting Information.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. Retrieved from [Link]

  • indole-3-aldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). SpectraBase. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. Retrieved from [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

  • Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). (n.d.). Human Metabolome Database. Retrieved from [Link]

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Sources

The Multifaceted Biological Activities of 1-Methyl-1H-indole-3-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, a core structural motif found in a vast array of natural products and synthetic compounds with significant therapeutic potential.[1] Among the diverse family of indole-containing molecules, derivatives of 1-Methyl-1H-indole-3-carbaldehyde have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of these derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological actions—including antitumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties—and the underlying mechanisms of action. This guide is designed to be a practical resource, offering not only a comprehensive overview but also detailed experimental protocols and curated data to facilitate further research and development in this exciting area of medicinal chemistry.

The Indole Scaffold: A Foundation for Diverse Bioactivity

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental building block in numerous biologically active molecules.[2] Its unique electronic properties and the ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The substituent at the 3-position of the indole ring plays a crucial role in determining the compound's biological activity. The introduction of a carbaldehyde group at this position provides a versatile handle for further chemical modifications, leading to a wide array of derivatives with diverse pharmacological profiles.[3] The methylation at the N1 position of the indole ring can further modulate the physicochemical properties and biological activity of these compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a key step in the preparation of its biologically active derivatives. A common and efficient method involves the N-alkylation of 1H-indole-3-carbaldehyde.[4]

Synthesis of this compound

Protocol:

  • To a mixture of 1H-indole-3-carbaldehyde, anhydrous potassium carbonate (K₂CO₃), and acetonitrile (CH₃CN) in N,N-Dimethylformamide (DMF), add methyl iodide (CH₃I).[4]

  • Heat the resulting mixture to reflux for 16 hours.[4]

  • After cooling to room temperature, filter the mixture.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvents under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[4]

Synthesis of this compound Thiosemicarbazone Derivatives

A significant class of biologically active derivatives is the thiosemicarbazones, which are synthesized via a Schiff base condensation reaction.

Protocol:

  • Reflux a mixture of this compound and a substituted thiosemicarbazide in ethanol for a specified period.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to yield the desired thiosemicarbazone derivative.

This synthetic flexibility allows for the creation of a diverse library of compounds with varying substituents, enabling the exploration of structure-activity relationships.

Antitumor Activity: Targeting the Hallmarks of Cancer

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting multiple facets of cancer cell biology.

Mechanism of Action

The antitumor activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with key signaling pathways that are frequently dysregulated in cancer.

Key Signaling Pathways Targeted by Indole Derivatives:

  • Akt/NF-κB Pathway: Indole derivatives have been shown to inhibit the phosphorylation of Akt, a central kinase in a major cell survival pathway. This inhibition leads to the downregulation of the transcription factor NF-κB, which controls the expression of genes involved in cell proliferation, survival, and inflammation.

  • Cell Cycle Regulation: These compounds can induce cell cycle arrest, often at the G1/S or G2/M phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.

  • Apoptosis Induction: By modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, these derivatives can shift the balance towards apoptosis, leading to the demise of cancer cells.

Signaling Pathway of Indole Derivative-Induced Apoptosis

Indole 1-Methyl-1H-indole-3- carbaldehyde Derivative Akt Akt Indole->Akt Inhibits phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Downregulates Caspases Caspases Indole->Caspases Activates NFkB NF-κB Akt->NFkB Activates NFkB->Bcl2 Upregulates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

DerivativeCell LineIC₅₀ (µM)
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2
2-phenylindole-3-carbaldehyde analogMCF-7 (Breast)10.87
2-phenylindole-3-carbaldehyde analogA-549 (Lung)6.43

IC₅₀: The half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow for MTT Assay

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compound dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read End End Read->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant microorganisms poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.[5]

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)
1-methylindole-3-carboxaldehyde hydrazone derivativeStaphylococcus aureus6.25 - 100
1-methylindole-3-carboxaldehyde hydrazone derivativeMethicillin-resistant S. aureus6.25 - 100
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleCandida albicans3.9
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleMycobacterium smegmatis3.9
Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: Quenching Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. This compound derivatives can act as antioxidants by scavenging free radicals.

Mechanism of Action

The antioxidant activity of these indole derivatives is often attributed to the ability of the indole ring and its substituents to donate a hydrogen atom or an electron to stabilize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound derivative solutions of varying concentrations

  • Methanol

  • Positive control (e.g., Ascorbic acid)

Procedure:

  • Reaction Mixture: To a solution of the test compound in methanol, add the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Expanding the Therapeutic Horizon: Anti-inflammatory and Antiviral Activities

Recent research has begun to explore the potential of this compound derivatives in other therapeutic areas.

Anti-inflammatory Activity

Some indole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[2] For instance, Indole-3-carboxaldehyde has been shown to inhibit the inflammatory response in macrophages.[6]

Antiviral Activity

The indole scaffold is present in several antiviral drugs, and research is ongoing to explore the antiviral potential of this compound derivatives.[1] One study identified a 1-methyl-indole derivative with significant in vitro activity against SARS-CoV-2.[7][8]

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, facilitating the optimization of their therapeutic properties. The compelling antitumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities of these compounds underscore their potential for the development of novel therapeutics.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the impact of different substituents on the indole ring and the carbaldehyde-derived moiety will be crucial for designing more potent and selective compounds.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular targets and signaling pathways modulated by these derivatives will provide a deeper understanding of their biological effects and aid in the identification of biomarkers for patient stratification.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to preclinical in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant animal models.

The continued exploration of this compound derivatives holds great promise for the discovery and development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and other therapeutic areas.

References

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Methyl-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic architecture, arising from the fusion of an electron-rich N-methylated indole nucleus and an electrophilic aldehyde group, confers a versatile and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the aldehyde functionality, moving beyond simple reaction lists to explain the underlying principles and causality behind experimental choices. We will dissect key transformations—including synthesis, nucleophilic additions, condensations, redox reactions, and multicomponent assemblies—supported by detailed, field-proven protocols and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

The Core Scaffold: Synthesis and Electronic Properties

The reactivity of this compound is a direct consequence of its structure. The indole ring system is inherently electron-rich, and the methylation at the N1 position further enhances its electron-donating character compared to the parent indole-3-carbaldehyde. This electronic push influences the aldehyde group, modulating its electrophilicity and reactivity.

The most common and efficient synthesis of this scaffold is the Vilsmeier-Haack formylation of 1-methylindole.[1][2] This reaction introduces the aldehyde group regioselectively at the C3 position, which is the most nucleophilic site of the indole ring.

1.1 Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). The electron-rich indole then attacks this electrophilic species, leading to formylation after hydrolysis.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Objective: To synthesize this compound from 1-methylindole.

Materials:

  • 1-Methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere (N₂ or Ar), cool anhydrous DMF in an ice bath to 0-5 °C. Add phosphorus oxychloride dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.[3]

  • Formylation: Dissolve 1-methylindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: Cool the reaction mixture again in an ice bath. Carefully and slowly quench the reaction by adding a 2 M aqueous solution of NaOH until the mixture is alkaline (pH > 10). This step hydrolyzes the iminium intermediate to the aldehyde and should be performed with caution due to the exothermic nature of the neutralization.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Recrystallization: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.[4]

1.2 Electronic Landscape

The interplay between the electron-donating indole ring and the electron-withdrawing aldehyde group is key. The nitrogen lone pair participates in the aromatic system, increasing electron density at C3. The N-methyl group enhances this effect through induction. The aldehyde's carbonyl group, however, is a potent electrophile. This duality makes the molecule a versatile reactant.

Caption: Electronic properties of the core scaffold.

The Reactivity Landscape of the Aldehyde Functionality

The aldehyde group is the primary site for a host of transformations, serving as an electrophilic handle for carbon-carbon and carbon-heteroatom bond formation.

2.1 Nucleophilic Addition and Condensation Reactions

These reactions are fundamental to extending the molecular framework. The carbonyl carbon is attacked by a nucleophile, leading to an addition product that may subsequently dehydrate.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or an ammonium salt.[5][6] This reaction is a reliable method for synthesizing electron-deficient alkenes, which are valuable Michael acceptors.[7]

G start 1-Methyl-1H-indole- 3-carbaldehyde intermediate Aldol-type Adduct (Intermediate) start->intermediate Nucleophilic Addition reagent Active Methylene Compound (Z-CH₂-Z') reagent->intermediate catalyst Base Catalyst (e.g., Piperidine) catalyst->reagent Deprotonation product Indolyl Acrylate/Acrylonitrile (Knoevenagel Product) intermediate->product Dehydration water H₂O

Caption: Workflow for the Knoevenagel Condensation.

Detailed Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize (E)-3-(1-methyl-1H-indol-3-yl)-2-cyanoacrylamide.

Materials:

  • This compound

  • 2-Cyanoacetamide

  • Piperidine

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours. A precipitate often forms as the product is generated.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst. Dry the product under vacuum to yield the pure Knoevenagel adduct.

Reactant 1Reactant 2CatalystSolventProduct Yield (Typical)
This compoundMalononitrilePiperidineEthanol>90%
This compoundEthyl CyanoacetatePiperidineEthanol85-95%
This compound2-CyanoacetamidePiperidineEthanol>90%
Table 1: Representative Knoevenagel Condensation Reactions.

The Wittig reaction provides unparalleled control for converting aldehydes into alkenes.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[10] The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome (E/Z selectivity) of the resulting alkene.[10]

Detailed Experimental Protocol: Wittig Reaction

Objective: To synthesize 3-(vinyl)-1-methyl-1H-indole using methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • This compound

Procedure:

  • Ylide Generation: In a flame-dried, inert-atmosphere flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add n-BuLi (1.05 eq) dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product is purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

The Henry reaction is a base-catalyzed C-C bond-forming reaction between the aldehyde and a nitroalkane (e.g., nitromethane).[11] The resulting β-nitro alcohol can be a precursor to β-amino alcohols or nitroalkenes, making it a valuable transformation in the synthesis of pharmacologically relevant molecules.[7]

2.2 Oxidation to 1-Methyl-1H-indole-3-carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. Pinnick oxidation (using sodium chlorite and a scavenger) is a mild and effective method.

Detailed Experimental Protocol: Pinnick Oxidation

Objective: To synthesize 1-Methyl-1H-indole-3-carboxylic acid.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol and water (solvent system)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water. Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq).

  • Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC.

  • Workup: Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3. This will precipitate the carboxylic acid product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

2.3 Reduction Pathways

The aldehyde is easily reduced to the primary alcohol using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents.

Reductive amination is a powerful one-pot procedure that converts the aldehyde into a primary, secondary, or tertiary amine.[12] The reaction proceeds via the initial formation of an imine (or iminium ion) with an amine, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[13]

G aldehyde Indole-3-carbaldehyde imine Imine/Iminium Ion Intermediate aldehyde->imine Condensation amine Primary/Secondary Amine (R₂NH) amine->imine product Substituted Amine Product imine->product Reduction reductant Selective Reductant (e.g., NaBH(OAc)₃) reductant->imine

Caption: General workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize N-benzyl-1-(1-methyl-1H-indol-3-yl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

2.4 Application in Multicomponent Reactions (MCRs)

The aldehyde is an excellent substrate for MCRs, which allow for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single pot.[14][15] This atom- and step-economical approach is highly valued in drug discovery. For instance, it can participate in Ugi-type reactions or be used as a key component in the synthesis of complex heterocyclic systems.[7]

Summary and Future Outlook

This compound is far more than a simple intermediate; it is a versatile and powerful tool in the synthetic chemist's arsenal. The aldehyde group, activated by its position on the electron-rich indole nucleus, readily undergoes a wide spectrum of transformations. From robust C-C bond formations like the Knoevenagel, Wittig, and Henry reactions to essential functional group interconversions via oxidation, reduction, and reductive amination, its reactivity is both predictable and exploitable. Its proven utility in complex multicomponent reactions further solidifies its status as a privileged scaffold for the efficient construction of novel chemical entities. Future applications will undoubtedly continue to leverage this reactivity in the fields of materials science, catalysis, and the ongoing quest for new therapeutic agents.

References

role of N-methylation on indole ring electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of N-Methylation on Indole Ring Electronics

Abstract

The indole scaffold is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its electronic character is fundamental to its reactivity and biological function. A seemingly simple structural modification—methylation of the ring nitrogen (N-1)—profoundly alters these electronic properties. This guide provides an in-depth analysis of the electronic perturbations induced by N-methylation, moving beyond simple descriptions to explain the underlying causality. We will explore the impact on aromaticity, electron density distribution, nucleophilicity, and redox potential, grounding the discussion in mechanistic principles and supporting it with experimental and computational evidence. This document is designed to serve as a technical resource for scientists seeking to understand, predict, and manipulate the behavior of N-methylated indoles in chemical synthesis and drug design.

The Foundational Electronics of the Indole Heterocycle

To appreciate the impact of N-methylation, one must first understand the electronic landscape of the parent indole ring. Indole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring. Its aromaticity arises from a cyclic, planar system of 10 π-electrons, satisfying Hückel's rule (4n+2).

The key feature is the nitrogen atom of the pyrrole ring. The lone pair of electrons on this nitrogen is not localized; it actively participates in the π-system, delocalizing throughout the bicyclic structure. This delocalization is critical as it renders the nitrogen atom non-basic and makes the entire ring system electron-rich, particularly the pyrrole moiety.[1] The C3 position is especially nucleophilic, a consequence of resonance structures that place a formal negative charge at this position. This inherent reactivity makes the C3 position the primary site for electrophilic substitution.[2]

Figure 1: Key resonance contributor of indole, showing delocalization of the nitrogen lone pair and increased electron density at the C3 position.

Electronic Perturbation via N-Methylation

Replacing the hydrogen atom on the indole nitrogen with a methyl group introduces two primary electronic effects:

  • Inductive Effect (+I): The methyl group is an alkyl group, which is electron-donating by induction. It pushes electron density through the sigma bond onto the nitrogen atom. This increases the electron density available from the nitrogen for delocalization into the π-system.

  • Hyperconjugation: This is a secondary, stabilizing interaction involving the overlap of the C-H σ-bonds of the methyl group with the p-orbital of the nitrogen and the adjacent π-system. This also contributes to an overall electron-donating effect.

The cumulative result is that N-methylation enhances the electron-donating capacity of the nitrogen atom, further enriching the entire indole ring system with electron density. This fundamental change has significant and predictable consequences for the molecule's chemical properties and reactivity.

Quantifiable Impacts on Reactivity and Physicochemical Properties

The increased electron density in N-methylindole compared to indole manifests in several measurable ways.

Enhanced Nucleophilicity

With a more electron-rich π-system, N-methylindole is a more potent nucleophile than its unsubstituted counterpart.[3] This is particularly evident in electrophilic substitution reactions. While indole's C3 position is already highly reactive, N-methylation further activates it.

It is crucial to distinguish reaction conditions. In the presence of a strong base, indole can be deprotonated to form the highly reactive indolyl anion, a nucleophile far stronger than neutral N-methylindole. However, under neutral or acidic conditions where the N-H bond remains intact, N-methylindole's inherently higher electron density makes it more reactive toward electrophiles.

Altered Acidity and Basicity
  • Acidity: Unsubstituted indole possesses a weakly acidic proton on the nitrogen (pKa ≈ 17). N-methylation removes this acidic site, rendering the molecule non-protic at the nitrogen position. This is a critical consideration in synthesis, as it precludes reactions that rely on deprotonation of the N-H group.

  • Basicity: The nitrogen lone pair in both indole and N-methylindole is integral to the aromatic system. Consequently, it is not available for protonation, and both molecules are considered non-basic.

Lowered Oxidation Potential

The addition of electron density makes it easier to remove an electron from the molecule. Therefore, N-methylindole is more susceptible to oxidation than indole. This can be quantified by measuring the redox potential using techniques like cyclic voltammetry. Studies have shown that the electrooxidation of N-methylindole occurs at a lower potential than that of many other substituted indoles, leading to the formation of oligomers and polymers.[4][5]

Spectroscopic Signature Changes

The electronic perturbation is clearly observable through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

PositionIndole (¹H)1-Methylindole (¹H)[6]Indole (¹³C)[7]1-Methylindole (¹³C)[7]Causality of Shift
N1-CH₃-~3.76-~32.8Direct signal from the new methyl group.
C2~6.49~6.46124.9128.9Deshielding due to direct attachment to the more electron-donating N-CH₃ group.
C3~7.15~7.09102.2100.9Shielding due to increased electron density from the N-CH₃ group.
C4~7.61~7.63120.9121.3Minor deshielding.
C5~7.10~7.17121.9120.8Minor shielding.
C6~7.03~7.11119.8119.2Shielding.
C7~7.56~7.26111.1109.3Significant shielding due to proximity to the electron-donating N-CH₃ group.
C7a--128.1128.5Minor deshielding.
C3a--135.7136.9Deshielding.

Note: Exact chemical shifts can vary based on solvent and concentration. The data presented illustrates the general trend.

The upfield (lower ppm) shifts observed for C3 and C7 are direct evidence of increased electron density at these positions, consistent with the inductive effect of the N-methyl group. Conversely, the C2 carbon experiences a downfield shift, reflecting a more complex redistribution of charge.

Experimental and Computational Methodologies

Synthetic Protocol: N-Methylation of Indole

A variety of methods exist for the N-methylation of indoles, ranging from classic protocols using hazardous reagents like methyl iodide to greener, modern alternatives.[8][9] Dimethyl carbonate (DMC) has emerged as a safer and environmentally benign methylating agent.[9][10]

Protocol: N-Methylation of Indole using Dimethyl Carbonate (DMC)

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF) as the solvent.

  • Reagent Addition: Add dimethyl carbonate (DMC, 3.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 130-140 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Carefully pour the mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) three times.[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the reaction is confirmed by ¹H NMR, checking for the disappearance of the N-H proton signal (typically >8.0 ppm) and the appearance of a singlet for the N-CH₃ protons around 3.7 ppm.[6] Purity can be assessed by HPLC or GC-MS.

Workflow for Electronic Property Characterization

A systematic approach is required to compare the electronic properties of indole and its N-methylated derivative.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Electronic Property Analysis cluster_computation Computational Modeling (DFT) Start Indole Substrate Methylation N-Methylation Protocol (e.g., DMC, K2CO3) Start->Methylation Purify Purification (Chromatography) Methylation->Purify Characterize Structural Confirmation (NMR, MS) Purify->Characterize CV Cyclic Voltammetry (Oxidation Potential) Characterize->CV UVVis UV-Vis Spectroscopy (λmax, Molar Absorptivity) Characterize->UVVis NMR Comparative NMR (¹H, ¹³C Chemical Shifts) Characterize->NMR DFT Geometry Optimization Characterize->DFT Data Data Correlation & Interpretation NBO NBO Analysis (Atomic Charges) DFT->NBO FMO FMO Calculation (HOMO-LUMO Gap) DFT->FMO

Figure 2: Experimental and computational workflow for characterizing the electronic effects of N-methylation on indole.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are powerful tools for corroborating experimental findings.[11][12] By modeling indole and N-methylindole in silico, we can visualize and quantify electronic changes:

  • Natural Bond Orbital (NBO) Analysis: Calculates the charge distribution, providing a numerical value for the electron density on each atom. This can confirm the increased negative charge on the ring system upon methylation.

  • Frontier Molecular Orbital (FMO) Analysis: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ease of oxidation. A higher HOMO energy for N-methylindole compared to indole would computationally support its lower oxidation potential.

Implications in Medicinal Chemistry and Biology

Understanding the electronic impact of N-methylation is not merely an academic exercise. It has profound implications in applied science.

  • Drug Development: N-methylation is a common tactic in medicinal chemistry, often referred to as invoking the "magic methyl" effect.[13][14] By altering the electronics, N-methylation can modulate a molecule's binding affinity to a biological target, improve its metabolic stability by blocking N-dealkylation or oxidation at other sites, and enhance its pharmacokinetic profile (e.g., membrane permeability).

  • Biochemical Pathways: While the direct N-methylation of the indole ring of tryptophan is not a primary metabolic route, the broader family of indole-containing biomolecules is subject to extensive methylation. For example, the biosynthesis of melatonin from serotonin involves methylation steps.[15][16] Understanding the fundamental electronic principles of the indole core is essential for studying the enzymes and reactions involved in these pathways.

Conclusion

N-methylation is a subtle but powerful modification that fundamentally alters the electronic character of the indole ring. Through a combination of inductive and hyperconjugative effects, the methyl group enhances the electron-donating nature of the ring nitrogen. This leads to a quantifiable increase in the overall electron density of the π-system, resulting in enhanced nucleophilicity, a lower oxidation potential, and distinctive shifts in spectroscopic signatures. For researchers in synthesis and drug development, a firm grasp of these electronic consequences is essential for the rational design of molecules with tailored reactivity, stability, and biological activity.

References

  • Mount, A. R., & Thomson, A. D. (n.d.). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions.
  • Mount, A. R., & Thomson, A. D. (n.d.).
  • Chong, D. P. (n.d.). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • ResearchGate. (n.d.). Synthesis of N-methylated indoles in one-pot reaction under microwave....
  • ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole....
  • ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • Sciencemadness Discussion Board. (2012).
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  • MDPI. (n.d.).
  • PubMed Central. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans.
  • ResearchGate. (2024). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole....
  • ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using....
  • National Institutes of Health. (2022).
  • PubMed. (2021).
  • PubChem, National Institutes of Health. (n.d.). 1-Methylindole.
  • YouTube. (2018). Serotonin and Melatonin Synthesis | Tryptophan Metabolism.
  • Wikipedia. (n.d.). Tryptophan.
  • The Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts.
  • Semantic Scholar. (1990). One-electron oxidation of methoxylated and hydroxylated indoles by azide. 1.
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Oxidation of tryptophan and N-methylindole by N3.cntdot., Br2.-, and (SCN)2.- radicals in light- and heavy-water solutions: a pulse radiolysis study. The Journal of Physical Chemistry.
  • FooDB. (2010). Showing Compound 2(or 3)-methylindole (FDB004302).
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
  • Frontiers. (n.d.).
  • RSC Publishing. (n.d.). The nucleophilicity N index in organic chemistry.
  • YouTube. (2024).
  • ResearchGate. (2024). (PDF) The nucleophilicity N index in organic chemistry.
  • MDPI. (2024). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • NCBI Bookshelf, National Institutes of Health. (n.d.). Biochemistry, Serotonin.
  • Wikipedia. (n.d.). 1-Methylindole.
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  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.
  • ChemicalBook. (n.d.). 3-Methylindole.
  • ChemRxiv. (2023). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers.
  • Sigma-Aldrich. (n.d.). 1-Methylindole.
  • ResearchGate. (n.d.). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis.

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Methodological & Application

Application Notes and Protocols: 1-Methyl-1H-indole-3-carbaldehyde in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a cornerstone in medicinal chemistry and drug development.[1][2] Specifically, C-3 substituted indoles are of significant interest due to their prevalence in biologically active molecules. The Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction, provides a direct route to functionalize the C-3 position of indole-3-carbaldehydes, leading to a diverse array of α,β-unsaturated systems with significant therapeutic potential.[3][4]

This guide focuses on the application of 1-Methyl-1H-indole-3-carbaldehyde in Knoevenagel condensation reactions. The presence of the N-methyl group serves a dual purpose: it protects the indole nitrogen from participating in side reactions and modulates the electronic properties of the indole ring, influencing the reactivity of the C-3 aldehyde and the characteristics of the final products. Understanding the nuances of this substrate in the Knoevenagel reaction is crucial for researchers aiming to synthesize novel indole-based compounds for applications in oncology, infectious diseases, and beyond.

Reaction Mechanism and Rationale

The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[5] The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a carbanion.

Causality Behind Experimental Choices:

  • The Role of the Base: A weak base, such as piperidine or triethylamine, is often sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[5] The choice of base can influence reaction rates and yields.

  • Active Methylene Compounds: The reactivity of the active methylene compound is dictated by the electron-withdrawing nature of its flanking groups (e.g., -CN, -COOR, -COR). Compounds like malononitrile are highly reactive due to the strong electron-withdrawing capacity of the two nitrile groups.[6]

  • Solvent Selection: The choice of solvent can impact the solubility of reactants and the stability of intermediates. Alcohols like ethanol are commonly used as they are effective at dissolving the reactants and the catalyst.[7]

Caption: Generalized mechanism of the Knoevenagel condensation.

Comparative Performance of Catalysts and Conditions

The efficiency of the Knoevenagel condensation of this compound is highly dependent on the choice of catalyst, solvent, and reaction conditions. Below is a summary of various reported conditions for analogous reactions, providing a baseline for experimental design.

Active Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
MalononitrilePiperidine (catalytic)EthanolRoom Temp.Not SpecifiedHigh (precipitates)[7]
Thiophene-3-acetonitrileBase-catalyzedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
N,N-Dimethylbarbituric AcidNot SpecifiedAcetic AcidReflux4 h75-85[5]
Ethyl CyanoacetatePiperidineEthanolRoom Temp.8 hQuantitative[9]

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the Knoevenagel condensation of this compound with various active methylene compounds.

Protocol 1: Synthesis of 2-((1-Methyl-1H-indol-3-yl)methylene)malononitrile

This protocol is adapted from a general procedure for the piperidine-catalyzed Knoevenagel condensation.[7]

Materials:

  • This compound (1.0 mmol, 159.18 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Ethanol (10 mL)

  • Ice-cold water

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product is often observed to precipitate out of the solution.

  • Upon completion of the reaction (as indicated by TLC, typically within a few hours), cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain 2-((1-Methyl-1H-indol-3-yl)methylene)malononitrile.

Self-Validation: The formation of a precipitate is a strong indicator of product formation. The purity can be initially assessed by the melting point of the dried solid and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Synthesis of Ethyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate

This protocol is based on a general method for the condensation of aldehydes with ethyl cyanoacetate.[9]

Materials:

  • This compound (1.0 mmol, 159.18 mg)

  • Ethyl cyanoacetate (1.2 mmol, 135.74 mg, 0.128 mL)

  • Piperidine (catalytic amount, ~0.1 mL)

  • Ethanol (20 mL)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add ethyl cyanoacetate (1.2 mmol).

  • Add a catalytic amount of piperidine (~0.1 mL) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.

Self-Validation: The consumption of the starting aldehyde can be tracked by TLC. The structure of the purified product should be confirmed by spectroscopic analysis.

Protocol 3: Synthesis of 5-((1-Methyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol is adapted from the synthesis of analogous N-benzylindole derivatives.[5]

Materials:

  • This compound (1.0 mmol, 159.18 mg)

  • Barbituric acid (1.0 mmol, 128.09 mg)

  • Glacial Acetic Acid (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol) and barbituric acid (1.0 mmol) in glacial acetic acid.

  • Heat the mixture to reflux and maintain for approximately 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If not, the acetic acid can be carefully removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Self-Validation: The disappearance of the starting materials on a TLC plate indicates reaction completion. The final structure should be verified using spectroscopic techniques.

Caption: General experimental workflow for Knoevenagel condensation.

Conclusion and Future Directions

The Knoevenagel condensation of this compound is a powerful and versatile method for the synthesis of a wide range of C-3 functionalized indoles. The protocols provided herein offer robust and reproducible methods for accessing these valuable compounds. The resulting α,β-unsaturated indole derivatives are prime candidates for further chemical modification and biological evaluation. Given the significant pharmacological activities reported for similar structures, these compounds hold promise for the development of new therapeutic agents. Future research may focus on expanding the scope of active methylene compounds, exploring novel and greener catalytic systems, and conducting comprehensive biological screening of the synthesized libraries. The use of ultrasound or microwave irradiation to accelerate these reactions also presents an avenue for further optimization.[10]

References

  • Sonar, V. N., Parkin, S., & Crooks, P. A. (2004). (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 3), o217–o218. [Link]

  • Akue, K. A., Sonar, V. N., & Crooks, P. A. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 24(2), 601–603. [Link]

  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.
  • Ammar, Y. A., El-Sawy, E. R., & El-Gaby, M. S. A. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. RSC Advances, 13(44), 30783–30802. [Link]

  • Wang, X., & Li, H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 32(10), 3469-3472.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. BenchChem.
  • Sharma, S., & Sharma, K. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 7(5).
  • Asif, M. (2014). Biomedical Importance of Indoles. Journal of Drug Delivery and Therapeutics, 4(1), 1-13.
  • Kim, S. H., et al. (2009). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1638.
  • Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Tropical Journal of Pharmaceutical Research, 21(9), 1989-1998.

Sources

Synthesis of Asymmetric Bis(indolyl)methanes Utilizing 1-Methyl-1H-indole-3-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides an in-depth guide to the synthesis of asymmetric bis(indolyl)methanes (BIMs) using 1-Methyl-1H-indole-3-carbaldehyde as a key electrophilic precursor. Bis(indolyl)methanes are a critical class of heterocyclic compounds renowned for their wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This document outlines the fundamental reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and discusses the significance of the resulting N-methylated unsymmetrical BIMs in the context of drug discovery and development. The protocols and insights provided herein are curated for researchers, medicinal chemists, and drug development professionals, aiming to equip them with the necessary knowledge to efficiently synthesize and explore this promising class of molecules.

Introduction: The Significance of Bis(indolyl)methanes

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and pharmaceutical agents.[1] When two indole moieties are linked by a methylene bridge, the resulting bis(indolyl)methane (BIM) structure often exhibits enhanced or novel biological activities.[2] These compounds are known to promote beneficial estrogen metabolism and induce apoptosis in human cancer cells.[1] The synthesis of BIMs typically involves the electrophilic substitution reaction of indoles with aldehydes or ketones, a transformation that can be catalyzed by a variety of acids.[2]

While the synthesis of symmetrical BIMs is well-established, the preparation of unsymmetrical derivatives, where the two indole units are different, offers a pathway to novel chemical entities with potentially superior pharmacological profiles. This guide focuses on the use of this compound as a strategic choice for introducing an N-methylated indole unit, a common modification in drug design to enhance metabolic stability and cell permeability.

The Core Reaction: Electrophilic Substitution

The fundamental transformation for the synthesis of bis(indolyl)methanes is the acid-catalyzed electrophilic substitution of an indole with an aldehyde. The reaction proceeds through a stepwise mechanism that can be broadly applied to the synthesis of both symmetrical and unsymmetrical BIMs.

Mechanistic Insights: The Role of Acid Catalysis

The synthesis is typically initiated by the activation of the aldehyde carbonyl group by a Brønsted or Lewis acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the electron-rich C3 position of an indole ring.

The general mechanism can be outlined as follows:

  • Activation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of this compound, increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: An indole molecule attacks the activated carbonyl carbon, forming an indolylcarbinol intermediate.

  • Formation of the Azafulvenium Ion: The indolylcarbinol is subsequently protonated by the acid catalyst, leading to the elimination of a water molecule and the formation of a resonance-stabilized azafulvenium ion. This cation is a key electrophilic intermediate.

  • Second Nucleophilic Attack: A second indole molecule attacks the electrophilic azafulvenium ion, resulting in the formation of the final bis(indolyl)methane product.

G cluster_0 Step 1: Aldehyde Activation cluster_1 Step 2: First Nucleophilic Attack cluster_2 Step 3: Azafulvenium Ion Formation cluster_3 Step 4: Second Nucleophilic Attack A This compound + H⁺ (Catalyst) B Activated Aldehyde A->B D Indolylcarbinol Intermediate B->D C Indole C->D E Indolylcarbinol + H⁺ D->E F Azafulvenium Ion + H₂O E->F G Azafulvenium Ion F->G I Unsymmetrical Bis(indolyl)methane G->I H Second Indole Molecule H->I G Start Start A Dissolve Indole and This compound in Acetonitrile Start->A B Add p-TsOH Catalyst A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench with NaHCO₃ Solution C->D E Extract with Ethyl Acetate D->E F Wash with Brine and Dry E->F G Concentrate under Reduced Pressure F->G H Purify by Column Chromatography G->H End Pure Unsymmetrical Bis(indolyl)methane H->End

Sources

preparation of Schiff bases from 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Schiff Bases from 1-Methyl-1H-indole-3-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases derived from this compound. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatization into Schiff bases (imines) often enhances or imparts significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document is tailored for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested protocols. We will explore multiple synthetic strategies, from conventional acid-catalyzed methods to modern microwave-assisted green chemistry approaches, while emphasizing the rationale behind procedural choices and robust characterization techniques.

Introduction: The Significance of Indole-Based Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an active carbonyl compound.[4] When the carbonyl component is an indole derivative, the resulting molecule combines the unique biological properties of both moieties, often leading to synergistic effects.[3] The starting material, this compound, is an excellent precursor for several reasons:

  • Bioactive Core: The indole ring is a fundamental component of many natural products and pharmaceuticals.[5]

  • N-Methyl Protection: The methyl group at the N-1 position of the indole ring prevents potential side reactions that can occur at the indole nitrogen, simplifying the reaction and purification process.

  • Reactive Aldehyde: The aldehyde group at the C-3 position is suitably electrophilic for condensation with a wide array of primary amines, allowing for the creation of diverse chemical libraries.

The Schiff bases synthesized from this precursor are of high interest in drug discovery for their wide spectrum of pharmacological activities.[1][6]

The Chemistry: General Reaction Mechanism

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by an acid, which enhances the electrophilicity of the aldehyde's carbonyl carbon.

Mechanism Rationale:

  • Protonation: The acid catalyst (e.g., H⁺ from acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the activated carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, making the hydroxyl group a better leaving group (water).

  • Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom, yielding the final, stable imine or Schiff base.

Below is a diagram illustrating the general synthetic pathway.

G reactant_node reactant_node product_node product_node condition_node condition_node plus_node plus_node sub1 This compound p1 + sub1->p1 sub2 Primary Amine (R-NH₂) r1 sub2->r1 prod1 Schiff Base (-CH=N-R) prod2 Water (H₂O) p1->sub2 condition condition r1->condition Catalyst (e.g., H⁺) Solvent, Heat condition->prod1 p2 + condition->p2 p2->prod2

Caption: General reaction scheme for Schiff base synthesis.

Synthetic Protocols & Methodologies

The choice of synthetic method depends on factors such as desired reaction time, available equipment, and green chemistry considerations. We present three reliable protocols.

Protocol 1: Conventional Acid-Catalyzed Synthesis (Reflux)

This classic and robust method is widely applicable and requires standard laboratory equipment. It relies on thermal energy to overcome the activation barrier of the reaction.

  • Rationale: Heating the reaction mixture in a suitable solvent (typically ethanol) provides the necessary energy for the condensation reaction. A catalytic amount of acid, such as glacial acetic acid, accelerates the reaction by activating the aldehyde.[7] Ethanol is an excellent solvent as it dissolves both reactants and is easily removed post-reaction.

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 10 mmol, 1.59 g).

  • Dissolve the aldehyde in 30 mL of absolute ethanol.

  • Add an equimolar amount of the desired primary amine (10 mmol).

  • To this stirring solution, add 3-4 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate:Hexane, 3:7 v/v). The disappearance of starting materials indicates completion.

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry in a vacuum oven.

Protocol 2: Microwave-Assisted Green Synthesis

This method leverages microwave irradiation for rapid and efficient heating, significantly reducing reaction times and often improving yields. It aligns with the principles of green chemistry by reducing energy consumption and solvent use.[8][9][10]

  • Rationale: Microwaves directly and uniformly heat the polar molecules in the reaction mixture, leading to a dramatic acceleration of the reaction rate compared to conventional heating. This technique can often be performed under solvent-free conditions, simplifying the workup process.[10]

Step-by-Step Protocol:

  • In a 10 mL microwave-safe reaction vessel, place this compound (e.g., 1 mmol, 0.159 g) and the primary amine (1 mmol).

  • Add 2 mL of ethanol (as a solvent) or proceed under solvent-free conditions if the reactants are liquid or low-melting solids.

  • If a catalyst is needed, add one drop of glacial acetic acid. Many microwave reactions proceed efficiently without a catalyst.

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at a set power (e.g., 200-400 W) for a short duration (e.g., 2-10 minutes). Monitor temperature to avoid excessive pressure buildup.

  • After irradiation, allow the vessel to cool to room temperature.

  • Transfer the contents to a beaker and add 10 mL of cold water or ethanol to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Table 1: Comparison of Synthetic Methodologies
ParameterConventional RefluxMicrowave-Assisted Synthesis
Reaction Time 3-5 hours2-10 minutes[8]
Energy Input High (prolonged heating)Low (short duration)
Typical Yield Good to Excellent (70-90%)Often higher (80-95%)[8]
Solvent Usage ModerateLow to None
Complexity Simple, standard setupRequires microwave reactor

Purification and Characterization: A Self-Validating System

Proper purification and rigorous characterization are essential to validate the successful synthesis of the target Schiff base.

Purification: Recrystallization

Recrystallization is the most common method for purifying the crude solid product. The choice of solvent is critical.

  • Solvent Selection: Identify a solvent (or solvent pair) in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or ethyl acetate are common choices.

  • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added. Hot-filter the solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.

  • Collection: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization: Spectroscopic Confirmation

A combination of spectroscopic techniques is required to confirm the structure of the synthesized compound.[11][12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Disappearance of Aldehyde C=O: The strong carbonyl stretch from the starting aldehyde (around 1660-1700 cm⁻¹) should be absent.

    • Disappearance of Amine N-H: The N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹) will disappear.

    • Appearance of Imine C=N: A characteristic stretching band for the azomethine group will appear in the region of 1600-1650 cm⁻¹ .[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal is the singlet corresponding to the azomethine proton (-N=CH-) , which typically appears downfield between δ 8.0-9.0 ppm .[8][13] The aldehyde proton signal (around δ 9.5-10.5 ppm) from the starting material will be absent. The N-CH₃ singlet of the indole ring will be visible around δ 3.8-4.0 ppm.

    • ¹³C NMR: Look for the resonance of the azomethine carbon (-C=N-) in the range of δ 155-165 ppm .[12]

  • Mass Spectrometry (MS):

    • Provides confirmation of the molecular weight of the product. Look for the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺).[13]

Experimental Workflow Overview

The following diagram outlines the complete process from synthesis to final characterization.

workflow start_node start_node process_node process_node decision_node decision_node output_node output_node final_node final_node start Reactant Preparation (Aldehyde + Amine) choose_method Choose Synthesis Method start->choose_method conventional Conventional Reflux (3-5 hours) choose_method->conventional Standard Lab microwave Microwave Synthesis (2-10 mins) choose_method->microwave Speed Needed workup Reaction Work-up (Precipitation & Filtration) conventional->workup microwave->workup crude Crude Product workup->crude purify Purification (Recrystallization) crude->purify pure Pure Crystalline Product purify->pure characterize Characterization (FT-IR, NMR, MS) pure->characterize final Validated Schiff Base characterize->final

Caption: A complete workflow from synthesis to validation.

References

  • Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis of Indole Derivatives, an their Complexation Behaviour and Biological Studies. Retrieved from [Link]

  • Rasayan Journal. (n.d.). Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Microwave Assisted Synthesis and Antimicrobial Evaluation of Schiff Bases of Indole-3-aldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Indole Derivatives, an their Complexation Behaviour and Biological Studies | Request PDF. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2024). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Synthesis, spectral characterization and biological activity studies of transition metal complexes of Schiff base ligand containing indole moiety. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis, characterization and cytotoxicity activity of new indole Schiff bases. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Retrieved from [Link]

  • MDPI. (2023). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis, characterization and cytotoxicity activity of new indole Schiff bases. Retrieved from [Link]

  • ResearchGate. (2021). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof.
  • ACS Omega. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Retrieved from [Link]

  • PubMed. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde | Request PDF. Retrieved from [Link]

  • NVEO. (2021). Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Retrieved from [Link]

  • ACS Publications. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde.... Retrieved from [Link]

  • NATURAL VOLATILES & ESSENTIAL OILS Journal. (n.d.). Metal Complexes Of The Schiff Base Of 1H-Indole-3- Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. Retrieved from [Link]

  • ResearchGate. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Retrieved from [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Retrieved from [Link]

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Application Note & Protocols: Leveraging 1-Methyl-1H-indole-3-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1] Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic significance.[1][2] Indole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5]

Among the various indole-based starting materials, 1-Methyl-1H-indole-3-carbaldehyde stands out as a particularly versatile and cost-effective precursor.[6][7] The N-methylation prevents unwanted side reactions at the indole nitrogen, while the aldehyde group at the C3-position serves as a reactive handle for a wide array of chemical transformations. This unique combination allows for the strategic construction of complex, fused, and substituted heterocyclic systems, making it an ideal starting point for generating libraries of novel, biologically active molecules.[2][6][8] This guide provides detailed protocols for several key synthetic transformations of this compound, explaining the mechanistic rationale and offering practical, field-tested insights.

Synthetic Methodology I: Electrophilic Substitution for Bis(indolyl)methanes (BIMs)

The synthesis of bis(indolyl)methanes (BIMs) is a foundational reaction showcasing the reactivity of the indole nucleus. The reaction proceeds via an acid-catalyzed electrophilic substitution mechanism. The aldehyde is first protonated by the catalyst, increasing its electrophilicity. This activated intermediate is then attacked by the electron-rich C3 position of a second indole molecule. Subsequent dehydration of the resulting carbinol intermediate yields the final BIM product.[9] This methodology is highly efficient for producing both symmetrical and unsymmetrical BIMs, which are known for their diverse biological activities.[9][10]

Workflow for Bis(indolyl)methane Synthesis

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Indole_Aldehyde This compound Catalyst Acid Catalyst (e.g., Acetic Acid) Indole_Aldehyde->Catalyst Indole Indole Indole->Catalyst Solvent Solvent (e.g., Acetonitrile/Water) Catalyst->Solvent Conditions Ultrasonic Irradiation @ 40°C Solvent->Conditions Pour Pour onto Crushed Ice Conditions->Pour Filter Filter Solid Product Pour->Filter Recrystallize Recrystallize (e.g., Methylene Chloride) Filter->Recrystallize Product Bis(indolyl)methane Product Recrystallize->Product

Caption: General workflow for the synthesis of Bis(indolyl)methanes.

Protocol 2.1: Ultrasonic-Assisted Synthesis of 3,3'-((Aryl)methylene)bis(1-methyl-1H-indole)

This protocol utilizes ultrasonic irradiation to enhance reaction rates and yields, offering a green and efficient alternative to conventional heating.[11]

Materials:

  • This compound (1.0 mmol)

  • Substituted Indole (e.g., 1-methylindole) (1.0 mmol)

  • Aromatic Aldehyde (if synthesizing unsymmetrical BIMs) (1.0 mmol)

  • Glacial Acetic Acid (catalytic amount, ~0.5 mol%)

  • Acetonitrile (10 mL)

  • Water (20 mL)

  • Methylene Chloride (for recrystallization)

Equipment:

  • Ultrasonicator bath

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve the indole derivative (1.0 mmol) in acetonitrile (5 mL).

  • In a separate flask, dissolve this compound (or another aromatic aldehyde) (1.0 mmol) in acetonitrile (5 mL).

  • Add the aldehyde solution dropwise to the indole solution at room temperature with stirring.

  • Add water (20 mL) and a catalytic amount of glacial acetic acid to the mixture.

  • Place the flask in an ultrasonicator bath and irradiate at 40°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2-8 hours.[11]

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Purify the crude product by recrystallization from hot methylene chloride to yield the pure bis(indolyl)methane.

Data Summary: Representative Bis(indolyl)methanes

EntryAldehyde ComponentSecond Indole ComponentProductYield (%)Ref.
1This compound1H-Indole3-((1H-indol-3-yl)(1-methyl-1H-indol-3-yl)methyl)-1-methyl-1H-indole~90%[9]
24-Nitrobenzaldehyde1H-Indole3,3'-((4-nitrophenyl)methylene)bis(1H-indole)78%[11]
34-Methylbenzaldehyde1H-Indole3,3'-((4-methylphenyl)methylene)bis(1H-indole)95%[12]
44-Hydroxybenzaldehyde1H-Indole3,3'-((4-hydroxyphenyl)methylene)bis(1H-indole)88%[12]

Synthetic Methodology II: Multicomponent Synthesis of Pyrimido[4,5-b]indoles

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more reactants in a single step.[6][13] This approach is highly atom-economical and efficient. The synthesis of the pyrimido[4,5-b]indole core, a scaffold of significant biological interest, can be achieved via a four-component reaction using an indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium iodide as the nitrogen source.[14][15] This transition-metal-free reaction proceeds via a [4+2] annulation to form the fused pyrimidine ring.[14]

Reaction Pathway for Pyrimido[4,5-b]indole Synthesis

G Four-Component Synthesis of Pyrimido[4,5-b]indoles IndoleAldehyde This compound ReactionPot One-Pot Reaction [4+2] Annulation IndoleAldehyde->ReactionPot ArylAldehyde Aromatic Aldehyde ArylAldehyde->ReactionPot AmmoniumIodide Ammonium Iodide (Nitrogen Source) AmmoniumIodide->ReactionPot Iodine Iodine (Promoter) Iodine->ReactionPot Product 2-Aryl-9-methyl-9H-pyrimido[4,5-b]indole ReactionPot->Product

Caption: Schematic of the four-component pyrimido[4,5-b]indole synthesis.

Protocol 3.1: One-Pot Synthesis of 2-Aryl-9-methyl-9H-pyrimido[4,5-b]indoles

This protocol describes a transition-metal-free, one-pot method for synthesizing the pyrimido[4,5-b]indole scaffold.[15]

Materials:

  • This compound (0.5 mmol)

  • Aromatic aldehyde (e.g., Benzaldehyde) (0.6 mmol)

  • Ammonium Iodide (NH₄I) (1.5 mmol)

  • Iodine (I₂) (0.1 mmol, 20 mol%)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Oxygen (balloon)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound (0.5 mmol), the selected aromatic aldehyde (0.6 mmol), ammonium iodide (1.5 mmol), and iodine (0.1 mmol).

  • Evacuate the tube and backfill with oxygen (using a balloon).

  • Add 1,2-dichloroethane (2.0 mL) to the mixture.

  • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography (using an appropriate eluent system, e.g., petroleum ether/ethyl acetate) to isolate the desired 2-aryl-9-methyl-9H-pyrimido[4,5-b]indole product.

Data Summary: Scope of Pyrimido[4,5-b]indole Synthesis

EntryIndole-3-carbaldehydeAromatic AldehydeProduct Yield (%)Ref.
1This compoundBenzaldehyde66%[15]
21H-Indole-3-carbaldehyde4-Methylbenzaldehyde80%[15]
31H-Indole-3-carbaldehyde4-Methoxybenzaldehyde76%[15]
41H-Indole-3-carbaldehyde4-Chlorobenzaldehyde78%[15]

Synthetic Methodology III: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. This reaction is highly valuable for synthesizing electron-deficient alkenes, which are versatile intermediates for further transformations, including cycloadditions and Michael additions, to create more complex heterocyclic systems.[16]

Protocol 4.1: Base-Catalyzed Condensation with Thiophene-3-acetonitrile

This protocol details the synthesis of a (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, a vinylindole derivative.

Materials:

  • This compound (5.0 mmol)

  • Thiophene-3-acetonitrile (5.0 mmol)

  • Potassium tert-butoxide (5.5 mmol)

  • Tert-butanol (25 mL)

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Set up a three-necked flask equipped with a reflux condenser and an inert gas inlet.

  • Add this compound (5.0 mmol), thiophene-3-acetonitrile (5.0 mmol), and tert-butanol (25 mL) to the flask.

  • Stir the mixture at room temperature to ensure dissolution.

  • Slowly add potassium tert-butoxide (5.5 mmol) to the reaction mixture in portions.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Acidify the mixture with dilute HCl to a pH of ~5-6.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure acrylonitrile derivative.

Characterization of Synthesized Compounds

The structural integrity and purity of all synthesized compounds must be rigorously confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the exact structure, confirming the presence of key functional groups and the connectivity of atoms. For example, in BIMs, a characteristic singlet for the methine proton typically appears around δ 5.8-5.9 ppm in the ¹H NMR spectrum.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches (for unsubstituted indoles), C=O (aldehyde), and C=C bonds.

  • Melting Point (mp): A sharp and consistent melting point is a good indicator of the purity of a crystalline solid compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. The protocols detailed in this application note, from the classic electrophilic substitution to form bis(indolyl)methanes to modern multicomponent reactions for constructing fused systems like pyrimido[4,5-b]indoles, highlight its broad utility. These synthetic strategies provide researchers in medicinal chemistry and drug discovery with robust and efficient pathways to generate compound libraries with significant potential for uncovering new therapeutic agents.[3][5][17] The continued exploration of this precursor in innovative synthetic methodologies will undoubtedly lead to the discovery of new and valuable molecular entities.

References

  • MedChemComm. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. Royal Society of Chemistry Publishing.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024-02-01). NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW.
  • ResearchGate. (2017-09-22). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening.
  • MDPI.
  • National Institutes of Health (NIH). (2023-07-22).
  • MDPI. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of bis(indolyl)methanes using N-heterocyclic carbene salt as a C1 precursor.
  • Oriental Journal of Chemistry. Recent Advancement in the Green Synthesis of Bis(indolyl)
  • ResearchGate. (2025-08-05). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds.
  • ResearchGate. (2024-01-12). Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles.
  • PubMed Central (PMC). (2022-12-14). A Convenient One-Pot Synthesis of Bis(indolyl)
  • MDPI. Facile Synthesis of Bis(indolyl)
  • PubMed. (2022-04-25). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions.
  • ResearchGate. (2023-03-17). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source.
  • ResearchGate. (2025-08-06). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Sigma-Aldrich. 1-Methylindole-3-carboxaldehyde 97.
  • ResearchGate. Structure of 1H-indole-3-carbaldehyde 1.
  • ResearchG
  • PubChem. This compound.
  • ARKAT USA, Inc. Indole based multicomponent reactions towards functionalized heterocycles.

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Application Notes & Protocols: The Strategic Role of 1-Methyl-1H-indole-3-carbaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-indole-3-carbaldehyde (CAS No: 19012-03-4) is a highly versatile heterocyclic aldehyde that has emerged as a cornerstone intermediate in pharmaceutical development.[1] Its indole scaffold, a privileged structure in medicinal chemistry, combined with the reactive aldehyde functionality, makes it an invaluable building block for a diverse range of biologically active molecules.[1] The N-methylation enhances reactivity and provides a key structural motif found in numerous pharmaceutical agents.[1] This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols, offering researchers and drug development professionals a practical resource for leveraging this intermediate in the synthesis of complex molecules, including those with potential anti-inflammatory, anticancer, and antibacterial properties.[1][2]

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safety profile of a synthetic intermediate is paramount for its effective and safe implementation in any laboratory setting.

Table 1: Key Properties of this compound

Property Value Source(s)
CAS Number 19012-03-4 [1][3][4]
Molecular Formula C₁₀H₉NO [1][3][4]
Molecular Weight 159.18 g/mol [1][2][3]
Appearance Yellowish to off-white crystalline powder [1][5]
Melting Point 70-72 °C
Purity ≥97%

| Synonyms | 1-Methylindole-3-aldehyde, this compound, 3-Formyl-1-methylindole |[1][5] |

Hazard Identification and Safe Handling

This compound is classified as hazardous and requires careful handling to ensure laboratory safety.[3][6]

  • GHS Classification:

    • Skin Irritation (Category 2)[3][7]

    • Serious Eye Irritation (Category 2)[3][7]

    • Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures & Personal Protective Equipment (PPE):

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure safety showers and eyewash stations are readily accessible.[6]

    • Personal Protection: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

    • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wash hands thoroughly after handling.[6]

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from strong oxidizing agents and strong bases.[6]

Synthesis Protocol: Vilsmeier-Haack Formylation of 1-Methylindole

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[8][9] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] The electron-donating nature of the N-methylated indole ring strongly directs the electrophilic substitution to the C3 position, resulting in high yields of the desired product.

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF 1. N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Reacts with POCl3 2. Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Addition 4. Electrophilic Attack at C3 Position Vilsmeier->Addition Indole 3. 1-Methylindole in Solvent Indole->Addition Iminium 5. Iminium Salt Intermediate Addition->Iminium Workup 6. Aqueous Workup (e.g., Na₂CO₃ solution) Iminium->Workup Product 7. This compound Workup->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-methylindole.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

  • Materials & Reagents:

    • 1-Methylindole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium carbonate (Na₂CO₃) solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C using an ice bath.

      • Causality Insight: This initial cooling is critical as the reaction between DMF and POCl₃ is highly exothermic. Slow, controlled addition prevents temperature spikes that could lead to side reactions.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • Formylation: Dissolve 1-methylindole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, then heat the reaction to reflux (approx. 40 °C for DCM) for 5-8 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Expertise Note: The initial reaction at room temperature allows for controlled electrophilic attack, while the subsequent heating ensures the reaction proceeds to completion.

    • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture back down to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding saturated sodium carbonate solution until the mixture is alkaline (pH > 8). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts. A solid precipitate of the product should form.[11]

      • Trustworthiness Check: The slow, cooled addition of the basic solution is a critical safety step to manage the exothermic neutralization reaction.

    • Filter the precipitated solid and wash it with cold water.

    • For any product remaining in the filtrate, perform a liquid-liquid extraction with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Combine all solid products and dry under vacuum to obtain the crude this compound. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Table 2: Representative Vilsmeier-Haack Reaction Parameters

Indole Derivative Reagents Temperature (°C) Time (h) Yield (%) Reference
Indole POCl₃, DMF 0 to 85 6 96 [9]
4-Methylindole POCl₃, DMF 0 to 85 8 90 [9]

| 2,5-Dimethylaniline (forms 6-methyl-1H-indole-3-carbaldehyde) | POCl₃, DMF | 90 | 8 | 89 |[11] |

Application in Pharmaceutical Synthesis: Knoevenagel Condensation

This compound is a key reactant for synthesizing a variety of more complex molecules through reactions targeting its aldehyde group. One prominent application is its use in the Knoevenagel condensation to prepare indolyl alkenes, a class of compounds investigated for antibacterial activity.[2]

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, cyanoacetate) to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction provides a straightforward and efficient route to functionalized vinylindoles.

Knoevenagel Condensation Workflow

Knoevenagel_Workflow Start_Indole 1-Methyl-1H-indole- 3-carbaldehyde Reaction Reaction Mixture (Reflux) Start_Indole->Reaction Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Reaction Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Cooling, Filtration, & Purification Reaction->Workup Product Indolyl Alkene Product (e.g., (1-methyl-1H-indol-3-yl)methylenemalononitrile) Workup->Product

Caption: Synthesis of an indolyl alkene via Knoevenagel condensation.

Protocol: Synthesis of (1-methyl-1H-indol-3-yl)methylenemalononitrile

This protocol provides a representative method for synthesizing an indolyl alkene with potential biological activity.

  • Materials & Reagents:

    • This compound

    • Malononitrile

    • Piperidine (as catalyst)

    • Ethanol

    • Round-bottom flask, condenser, magnetic stirrer

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

      • Causality Insight: Piperidine, a weak base, is sufficient to deprotonate the active methylene compound (malononitrile), generating the nucleophilic carbanion required to attack the aldehyde's carbonyl carbon.

    • Reaction: Equip the flask with a condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

    • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove residual reactants and catalyst.

    • Dry the product under vacuum. The resulting (1-methyl-1H-indol-3-yl)methylenemalononitrile can be further purified by recrystallization if necessary.

      • Self-Validation: The purity of the final compound should be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point should be compared to literature values.

Conclusion

This compound stands as a testament to the power of functionalized heterocyclic intermediates in driving pharmaceutical innovation. Its straightforward synthesis via the robust Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group allow for its seamless integration into complex synthetic pathways. The protocols detailed herein for its synthesis and subsequent functionalization via Knoevenagel condensation provide a practical framework for researchers. As the demand for novel therapeutics continues to grow, the strategic application of well-characterized and versatile building blocks like this compound will remain indispensable to the fields of medicinal chemistry and drug development.

References

  • New Drug Approvals. (2014, January 23). PANOBINOSTAT. Retrieved from [Link]

  • Chen, K., et al. (2018). An Improved and Efficient Synthesis of Panobinostat. Journal of Chemical Research, 42(9), 471-473. Retrieved from [Link]

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  • Google Patents.WO2021170719A1 - Process for the preparation of panobinostat.
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  • PMC. (2020, April 7). Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. Retrieved from [Link]

  • Google Patents.CN102584815A - Method for preparing tropisetron hydrochloride on large scale.
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  • Sciencemadness.org. (1981, October 1). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Retrieved from [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents.CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • Beilstein Journals. (2021, June 17). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]

  • Molecule-building-blocks.com. Indole Building Blocks. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. Tropisetron. Retrieved from [Link]

  • GTI Laboratory Supplies. 1-Methylindole-3-carboxaldehyde, =>99.5%, for synthesis, 5g. Retrieved from [Link]

  • Semantic Scholar. (2017, October 1). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (2017, October 1). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

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scale-up synthesis of 1-Methyl-1H-indole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of 1-Methyl-1H-indole-3-carbaldehyde and Its Derivatives

Introduction: The Strategic Importance of Indole-3-Carbaldehydes

Indole-3-carboxaldehyde and its N-substituted derivatives, particularly this compound, represent a cornerstone class of intermediates in modern organic synthesis. Their dual functionality, featuring the biologically significant indole scaffold and a highly reactive aldehyde group at the C3 position, makes them invaluable starting materials. These compounds are pivotal in the development of pharmaceuticals targeting a wide spectrum of diseases, including those in oncology, neurology, and infectious disease treatment.[1][2][3] Their utility also extends to the synthesis of agrochemicals and advanced materials, underscoring the critical need for robust, safe, and scalable synthetic protocols.

This guide provides an in-depth analysis and field-proven protocols for the synthesis of this compound, with a primary focus on the transition from laboratory-scale execution to a safe and efficient large-scale production process.

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] Its application to N-methylated indoles is particularly effective due to the electronic nature of the substrate. The indole ring system is inherently electron-rich, and the addition of an electron-donating methyl group on the nitrogen atom further enhances the nucleophilicity of the C3 position, making it highly susceptible to electrophilic attack.[7]

The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[4][5][8] This reagent is a relatively mild electrophile, which contributes to the high regioselectivity observed in the formylation of activated rings like 1-methylindole.[4]

Reaction Mechanism: A Step-by-Step Deconstruction

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the process for scale-up. The process unfolds in four key stages:

  • Formation of the Vilsmeier Reagent: The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable dichlorophosphate anion, resulting in the formation of the highly electrophilic chloroiminium cation, which is the active formylating agent.[5][9]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 1-methylindole ring, specifically at the C3 position, attacks the electrophilic carbon of the chloroiminium ion.[7][9] This step forms a resonance-stabilized cationic intermediate.

  • Rearomatization: A base (such as the displaced chloride ion or another DMF molecule) abstracts the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the indole ring. This yields a stable iminium salt intermediate.[9]

  • Hydrolysis: During the aqueous work-up, water attacks the electrophilic iminium carbon. A subsequent proton transfer and elimination of dimethylamine generates the final product, this compound.[9][10]

Vilsmeier_Haack_Mechanism Mechanism of the Vilsmeier-Haack Formylation cluster_0 Step 1: Reagent Formation cluster_1 Step 2 & 3: Electrophilic Attack & Aromatization cluster_2 Step 4: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Indole 1-Methylindole IminiumSalt Iminium Salt Intermediate Indole->IminiumSalt + Vilsmeier Reagent - H⁺ FinalProduct This compound IminiumSalt->FinalProduct + H₂O (Work-up) - Dimethylamine

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

Part 1: Laboratory-Scale Synthesis Protocol

This protocol is designed as a self-validating system for synthesizing high-purity material on a small to moderate scale (1-15 grams). It establishes the baseline parameters before considering scale-up.

Materials and Equipment:
  • Three-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • 1-Methylindole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Vilsmeier Reagent Preparation (Caution: Exothermic):

    • In a flame-dried three-neck flask under an inert atmosphere, place anhydrous DMF (3.0 equiv.).

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add POCl₃ (1.5 equiv.) dropwise via the dropping funnel to the stirred DMF over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[8]

    • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

  • Formylation Reaction:

    • Dissolve 1-methylindole (1.0 equiv.) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 85-95 °C for 5-8 hours.[7][11]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

  • Work-up and Product Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the crushed ice. This hydrolysis step is highly exothermic and may cause splashing.[10]

    • Once the addition is complete, slowly add a saturated sodium carbonate solution to the mixture until the pH is alkaline (pH 8-9), which will precipitate the product as a solid.[10][11]

    • Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.[10]

    • Dry the crude product under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified via column chromatography on silica gel.[7][10]

Part 2: Scale-Up Synthesis: From Bench to Plant

Scaling a chemical reaction is not merely about using larger flasks and more reagents; it involves a fundamental shift in managing process variables. The Vilsmeier-Haack reaction presents specific thermal hazards that must be meticulously controlled on a larger scale.[12][13]

Critical Scale-Up Challenges and Solutions
  • Thermal Management: The primary challenge is managing the heat generated during reagent formation and quenching. The surface-area-to-volume ratio decreases significantly in larger reactors, impeding efficient heat dissipation and increasing the risk of a thermal runaway.[14]

    • Solution: Employ jacketed glass-lined or stainless steel reactors with precise temperature control via a circulating thermal fluid. Avoid open oil baths; use contained heating systems like heating mantles with temperature probes or steam jackets.[14] A critical safety practice is to have an emergency cooling plan.

  • Reagent Addition and Accumulation: A batch-wise pre-formation of the Vilsmeier reagent on a large scale leads to a large quantity of a highly energetic and unstable intermediate.[12][13]

    • Solution (Revised Protocol): Adopt an in-situ or "reverse addition" methodology. In a jacketed reactor, charge the 1-methylindole and DMF. Cool the solution to 0-5 °C and then slowly feed the POCl₃ via a dosing pump. This ensures the Vilsmeier reagent reacts as it is formed, preventing its accumulation and dramatically improving the thermal safety profile of the process.[12][13]

  • Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to localized temperature gradients ("hot spots") and poor reaction kinetics.

    • Solution: Use reactors equipped with appropriate agitators (e.g., pitched-blade turbine or anchor) and baffles to ensure efficient mixing and homogenous heat distribution.

  • Quenching and Work-up: Pouring a multi-liter reaction into ice is impractical and unsafe.

    • Solution: The scaled-up work-up should involve pumping the cooled reaction mixture into a separate, well-agitated quenching vessel containing a pre-cooled water/ice mixture. The rate of transfer must be controlled to manage the heat evolution.

Workflow for Scaled Synthesis

Scale_Up_Workflow Scale-Up Synthesis Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_qc Quality Control RiskAssessment Conduct Risk Assessment [Hazard Analysis] ReactorPrep Prepare Jacketed Reactor (Charge Indole + DMF) RiskAssessment->ReactorPrep Cooling Cool Reactor to 0-5°C ReactorPrep->Cooling QuenchVessel Prepare Quench Vessel (Ice/Water) Transfer Pump Reaction Mass to Quench Vessel QuenchVessel->Transfer POCl3_Addition Controlled Feed of POCl₃ (In-Situ Reagent Formation) Cooling->POCl3_Addition Heating Heat to 85-95°C POCl3_Addition->Heating Monitoring In-Process Control (TLC/HPLC) Heating->Monitoring Monitoring->Transfer Neutralize Neutralize with Base (Precipitation) Transfer->Neutralize Isolate Isolate via Centrifuge/Filter Neutralize->Isolate Dry Dry in Vacuum Oven Isolate->Dry Purify Recrystallize/Purify Dry->Purify Analysis Full Analytical Characterization (NMR, MS, HPLC, MP) Purify->Analysis

Caption: A robust workflow for the scale-up synthesis process.

Quantitative Data and Comparison

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Key Consideration for Scale-Up
1-Methylindole 10.0 g (76.2 mmol)1.0 kg (7.62 mol)Ensure consistent quality and purity of raw materials.[14]
Anhydrous DMF ~50 mL~5 LAnhydrous conditions are crucial. DMF volume affects concentration and heat transfer.
POCl₃ 7.0 mL (11.7 g, 76.2 mmol)700 mL (1.17 kg, 7.62 mol)CRITICAL: Use a high-quality dosing pump for controlled addition.
Addition Time (POCl₃) ~30 min2 - 4 hoursRate is dictated by the cooling capacity of the reactor to maintain T < 5°C.
Reaction Temp. 85-95 °C85-95 °CMonitor internal temperature, not just jacket temperature.
Work-up Pour into 200g icePump into 20 kg ice/waterControlled transfer rate is essential for safety.
Typical Yield 85-95%80-90%Yields may be slightly lower on scale due to transfer losses.
Purity (Crude) >95%>95%Consistent with controlled process parameters.

Product Characterization and Quality Control

To ensure the final product meets specifications, a comprehensive analytical validation is required.

  • Appearance: Off-white to light yellow crystalline powder.[15]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, -CHO), 8.35 (d, 1H, Ar-H), 7.69 (s, 1H, Ar-H), 7.50–7.33 (m, 3H, Ar-H), 3.90 (s, 3H, -NCH₃).[16]

  • ¹³C NMR (101 MHz, CDCl₃): δ 184.4, 137.9, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9, 33.7.[16]

  • Mass Spectrometry (ESI-MS): m/z 160.07 [M+H]⁺.[16]

  • Melting Point: 68-72 °C.[15]

  • Purity (HPLC): ≥98% for most applications.[17]

References

  • Technical Support Center: Optimizing Derivatiz
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • Vilsmeier–Haack reaction of indole - YouTube. [Link]

  • Optimization of Vilsmeier-Haack reaction parameters - Benchchem.
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Koc
  • Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists.
  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Scale-up Reactions - Division of Research Safety | Illinois. [Link]

  • The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. [Link]

  • Food Chemistry Advances - FLORE. [Link]

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. [Link]

  • Review article 51 - ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde - NIST WebBook. [Link]

  • 3 - Organic Syntheses Procedure. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Vilsmeier-Haack Formylation of N-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of N-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for N-methylindole?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2][3] For N-methylindole, which is an electron-rich heterocycle, this reaction is highly effective for synthesizing N-methyl-3-formylindole. This product is a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The reaction proceeds by forming a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[4][5][6]

Q2: What is the expected regioselectivity for the formylation of N-methylindole?

The Vilsmeier-Haack formylation of N-methylindole is highly regioselective, with the formyl group predominantly being introduced at the C3 position of the indole ring.[7] This is because the C3 position has the highest electron density, making it the most nucleophilic site for electrophilic attack by the Vilsmeier reagent.[7][8]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction presents several thermal hazards. The Vilsmeier reagent itself can be thermally unstable.[9][10] A major safety concern is the highly exothermic and violent reaction of excess phosphorus oxychloride (POCl₃) with water during the work-up procedure.[11] This can lead to a rapid increase in temperature and pressure if not controlled properly.[9][12] Therefore, a slow, controlled quench of the reaction mixture into ice-cold water is critical.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of N-methylindole.

Issue 1: Low or No Yield of N-methyl-3-formylindole

Q: I am getting a very low yield of my desired product. What are the likely causes and how can I improve it?

A: Low yields in the Vilsmeier-Haack reaction are a common issue and can often be traced back to several key factors:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[1] Any water present in your glassware, solvents, or reagents will quench the reagent, significantly reducing the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly distilled or high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: The purity of both DMF and POCl₃ is crucial for a successful reaction.[1]

    • DMF: Old or improperly stored DMF can decompose to form dimethylamine, which can react with the Vilsmeier reagent and lead to side products.[13] If you notice a fishy smell from your DMF, it has likely decomposed and should be replaced.[13]

    • POCl₃: Use freshly distilled or a new bottle of phosphorus oxychloride.

  • Reaction Temperature: The optimal temperature for the Vilsmeier-Haack reaction is substrate-dependent.[1][14]

    • Solution: While the Vilsmeier reagent is typically formed at 0°C, the subsequent reaction with N-methylindole may require heating to achieve a good yield.[1][15] Monitor your reaction by Thin Layer Chromatography (TLC) at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal condition for your specific setup. Some procedures recommend heating up to 80-90°C.[16]

  • Incorrect Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is a critical parameter.

    • Solution: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the N-methylindole) is often used to ensure complete conversion of the starting material.

Issue 2: Formation of a Thick Precipitate During Vilsmeier Reagent Preparation

Q: When I add POCl₃ to DMF, a thick precipitate forms and my stir bar gets stuck. What is happening and how can I prevent this?

A: The formation of a precipitate is expected, as the Vilsmeier reagent is a salt.[17][18] However, if it becomes too thick and impedes stirring, it can lead to poor mixing and an incomplete reaction.

  • Concentration: The concentration of the reagents might be too high.

    • Solution: You can try using a slightly larger volume of DMF to keep the Vilsmeier reagent more suspended and stirrable.

  • Rate of Addition: Adding the POCl₃ too quickly can lead to localized high concentrations and rapid precipitation.

    • Solution: Ensure a slow, dropwise addition of POCl₃ to the chilled DMF with vigorous stirring. This allows for better heat dissipation and more controlled formation of the reagent.[18]

  • Stirring: Inadequate stirring can exacerbate the issue.

    • Solution: Use a larger stir bar or a mechanical stirrer for better agitation, especially on a larger scale.

Issue 3: Presence of Multiple Spots on TLC After Reaction Completion

Q: My TLC plate shows multiple spots, including what I believe are side products. What are the common side products and how can I minimize their formation?

A: The formation of side products can complicate purification and reduce the yield of the desired N-methyl-3-formylindole.

  • Diformylation: Although less common for indoles, diformylation can occur under harsh conditions.

    • Solution: Use milder reaction conditions (lower temperature, shorter reaction time) and avoid a large excess of the Vilsmeier reagent.

  • Formation of Indole Trimers: In some cases, side reactions leading to indole trimers have been observed.[19]

    • Solution: Careful control of stoichiometry and reaction temperature can help minimize the formation of these byproducts.

  • Reaction with Impurities: As mentioned, impurities in the starting materials can lead to side reactions.

    • Solution: Ensure the purity of your N-methylindole, DMF, and POCl₃.

Issue 4: Difficulties During Work-up and Purification

Q: I'm having trouble with the aqueous work-up and subsequent purification of my product. What is the best procedure?

A: A carefully executed work-up is crucial for isolating a pure product.

  • Quenching: The "reverse quench" is the standard and safest method.[11]

    • Procedure: Slowly pour the cooled reaction mixture into a vigorously stirred beaker of crushed ice or ice-cold water.[11] This helps to control the exothermic hydrolysis of excess POCl₃.

  • Neutralization: The acidic mixture needs to be neutralized to allow for product extraction.

    • Procedure: After quenching, slowly add a solution of a base, such as sodium hydroxide or sodium carbonate, until the pH is neutral or slightly basic (pH 7-8). This will also hydrolyze the iminium salt intermediate to the final aldehyde product.[5][6]

  • Extraction and Purification:

    • Procedure: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.[2][4]

Experimental Protocols

Standard Protocol for Vilsmeier-Haack Formylation of N-Methylindole
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Reaction with N-Methylindole: Dissolve N-methylindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice with vigorous stirring. Carefully neutralize the mixture to pH 7-8 by the slow addition of an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-methyl-3-formylindole.

Data Summary Table

ParameterRecommended Range/ValueRationale
Reagents N-methylindole, POCl₃, DMFStandard reagents for the Vilsmeier-Haack reaction.[14]
Stoichiometry (POCl₃:N-methylindole) 1.1 - 1.5 : 1A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent.
Stoichiometry (DMF:N-methylindole) 3 - 10 equivalents (or as solvent)DMF is both a reagent and a solvent.[15][20]
Temperature (Reagent Formation) 0 - 10°CControls the exothermic reaction between DMF and POCl₃.
Temperature (Reaction) Room Temperature to 90°CTemperature depends on substrate reactivity; optimization may be required.[14][15]
Reaction Time 2 - 8 hoursMonitor by TLC for completion.
Work-up Reverse quench in ice water, followed by neutralizationSafely hydrolyzes excess POCl₃ and the iminium intermediate.[11]

Visualizing the Process

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent N_Methylindole N-Methylindole Iminium_Intermediate Iminium Intermediate N_Methylindole->Iminium_Intermediate + Vilsmeier Reagent Final_Product N-Methyl-3-formylindole Iminium_Intermediate->Final_Product + H2O (Work-up) Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Check for Moisture Contamination (Glassware, Reagents, Atmosphere) Start->Check_Moisture Dry_Equipment Oven-dry glassware Use anhydrous solvents Run under inert atmosphere Check_Moisture->Dry_Equipment Yes Check_Reagents Assess Reagent Purity (DMF, POCl3) Check_Moisture->Check_Reagents No Dry_Equipment->Check_Reagents Use_Pure_Reagents Use freshly distilled or new reagents Check_Reagents->Use_Pure_Reagents Impure Optimize_Temp Optimize Reaction Temperature (Monitor by TLC) Check_Reagents->Optimize_Temp Pure Use_Pure_Reagents->Optimize_Temp Adjust_Temp Test different temperatures (e.g., RT, 40°C, 60°C, 80°C) Optimize_Temp->Adjust_Temp Suboptimal Check_Stoichiometry Verify Stoichiometry Optimize_Temp->Check_Stoichiometry Optimal Adjust_Temp->Check_Stoichiometry Adjust_Stoichiometry Use slight excess of Vilsmeier reagent (1.1-1.5 eq) Check_Stoichiometry->Adjust_Stoichiometry Incorrect Success Improved Yield Check_Stoichiometry->Success Correct Adjust_Stoichiometry->Success

Caption: A workflow for troubleshooting low yields in the Vilsmeier-Haack formylation.

References

  • Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier-Haack Reagent (Halomethyleneiminium Salt) - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier–Haack reaction of indole - YouTube. Available at: [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. Available at: [Link]

  • Vilsmeier reagent - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF - ResearchGate. Available at: [Link]

  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. Available at: [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed. Available at: [Link]

  • Vilsmeier Reagent for Formylation in Solvent-Free Conditions using Microwaves. Available at: [Link]

  • Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid: A Magnetically Recyclable Catalyst for One-Pot Synthesis of Imidazole–Indole Derivatives | ACS Omega - ACS Publications. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Available at: [Link]

  • Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid - American Chemical Society. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr - ChemRxiv. Available at: [Link]

  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. Available at: [Link]

  • indole-3-aldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • CN102432518A - Synthetic method of 3-methylindole - Google Patents.
  • CN105646324A - Preparation method of high-purity indole - Google Patents.

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction to the Vilsmeier-Haack Formylation of 1-Methylindole

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the synthesis of this compound. This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1-methylindole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃)[1][2][3][4]. The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the 1-methylindole ring, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous work-up yields the desired aldehyde[1][5].

While the Vilsmeier-Haack reaction is generally robust, side reactions can occur, leading to impurities that complicate purification and impact the final yield and purity of the desired product. This guide will address the identification and mitigation of these common side products.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction yields a mixture of products. What are the likely side products in the Vilsmeier-Haack formylation of 1-methylindole?

Several side products can form under Vilsmeier-Haack conditions, primarily due to the high reactivity of the indole nucleus and the Vilsmeier reagent. The most common impurities are:

  • Unreacted 1-Methylindole: Incomplete reaction is a common issue.

  • 1-Methyl-1H-indole-2-carbaldehyde: Although formylation at the C3 position is electronically favored, a small amount of the C2 isomer can be formed, particularly if the C3 position is sterically hindered or under certain reaction conditions.

  • Di-formylated Products (e.g., 1-Methyl-1H-indole-3,X-dicarbaldehyde): Under forcing conditions, such as an excess of the Vilsmeier reagent or elevated temperatures, a second formyl group can be introduced onto the indole ring.

  • Bis(1-methyl-1H-indol-3-yl)methane: This impurity can arise from the condensation of the product aldehyde with unreacted 1-methylindole under the acidic reaction conditions.

The formation of these side products is influenced by factors such as reaction temperature, stoichiometry of reagents, and reaction time.

FAQ 2: How can I identify the main product and the common side products in my crude reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for product identification.

Thin-Layer Chromatography (TLC): A quick TLC analysis can give you a preliminary indication of the product distribution. The polarity of the components generally follows this trend (from less polar to more polar):

  • Unreacted 1-Methylindole

  • Bis(1-methyl-1H-indol-3-yl)methane

  • This compound (main product)

  • 1-Methyl-1H-indole-2-carbaldehyde

  • Di-formylated Products

Spectroscopic Analysis:

CompoundKey ¹H NMR Signals (in CDCl₃)Key ¹³C NMR Signals (in CDCl₃)Mass Spectrometry (m/z)
This compound ~10.0 ppm (s, 1H, CHO), ~8.3 ppm (m, 1H, H4), ~7.7 ppm (s, 1H, H2), ~3.9 ppm (s, 3H, N-CH₃)[6]~184.4 ppm (CHO), ~137.9 ppm (C7a), ~124.0 ppm (C3a), ~118.1 ppm (C2), ~109.9 ppm (C7), ~33.7 ppm (N-CH₃)[6]160 [M+H]⁺[6]
1-Methyl-1H-indole-2-carbaldehyde ~9.9 ppm (s, 1H, CHO), H3 proton signal absent.Aldehyde carbon signal will be present.160 [M+H]⁺
Di-formylated Product Two distinct aldehyde proton signals (~9.5-10.5 ppm).Two distinct aldehyde carbon signals (~180-190 ppm).188 [M+H]⁺
Bis(1-methyl-1H-indol-3-yl)methane Absence of an aldehyde proton. A singlet for the methylene bridge protons (~4.0-4.5 ppm).Absence of an aldehyde carbon. A signal for the methylene bridge carbon.275 [M+H]⁺
FAQ 3: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve it?

Several factors can contribute to a low yield. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is fresh. Moisture can decompose the Vilsmeier reagent.

  • Reaction Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C). After the addition of 1-methylindole, the reaction temperature is often raised. If the reaction is sluggish, a moderate increase in temperature (e.g., to 50-60 °C) and longer reaction times may be necessary. However, be cautious as higher temperatures can also promote side product formation.

  • Stoichiometry: A slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) is often used to ensure complete conversion of the starting material. However, a large excess can lead to di-formylation.

  • Order of Addition: It is crucial to add the 1-methylindole solution to the pre-formed Vilsmeier reagent. Reversing the order of addition can lead to a different product distribution.

FAQ 4: I have a significant amount of di-formylated product in my mixture. How can I avoid this?

The formation of di-formylated products is a classic example of over-reaction. To minimize this:

  • Control Stoichiometry: Use a molar ratio of 1-methylindole to the Vilsmeier reagent that is close to 1:1 or with only a slight excess of the reagent.

  • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor the Reaction: Use TLC to monitor the progress of the reaction. Once the starting material is consumed, quench the reaction to prevent further formylation of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 1-Methylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 1-methylindole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the 1-methylindole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal eluent composition should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Recrystallization:

  • Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes.

  • Procedure:

    • Dissolve the crude or column-purified product in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the Vilsmeier-Haack formylation of 1-methylindole and the formation of potential side products.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of 1-Methylindole cluster_side_reactions Potential Side Reactions DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Start 1-Methylindole Start->Intermediate + Vilsmeier Reagent Indole2CHO 1-Methyl-1H-indole-2-carbaldehyde Start->Indole2CHO + Vilsmeier Reagent (Minor Pathway) Product This compound Intermediate->Product Hydrolysis DiFormyl Di-formylated Product Product->DiFormyl + Vilsmeier Reagent (Excess/High Temp) Diindolylmethane Bis(1-methyl-1H-indol-3-yl)methane Product->Diindolylmethane + 1-Methylindole (Acidic conditions)

Caption: Vilsmeier-Haack reaction pathway and potential side reactions.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL not available)
  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013-07-30). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
  • Vilsmeier–Haack reaction of indole - YouTube. (2025-06-10). [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Vilsmeier Haack Formylation, no electrophilic substitution : r/OrganicChemistry - Reddit. (2025-10-23). [Link]

  • 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

Sources

Technical Support Center: Optimizing Condensation Reactions with 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving yields in condensation reactions involving 1-Methyl-1H-indole-3-carbaldehyde. As a versatile heterocyclic aldehyde, this compound is a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] However, its reactivity profile presents unique challenges that can lead to suboptimal yields and complex purification scenarios.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes. We will explore the most common condensation pathways, address specific experimental roadblocks, and provide validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the planning and execution of condensation reactions with this compound.

Q1: What are the primary types of condensation reactions performed with this compound?

A1: this compound is predominantly used in two major classes of condensation reactions:

  • Knoevenagel Condensation: This involves the reaction with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) in the presence of a basic catalyst.[3] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, often referred to as an indolyl alkene.[1] These products are valuable intermediates in medicinal chemistry.

  • Claisen-Schmidt Condensation (a type of Aldol Condensation): This is a reaction with a ketone or another aldehyde containing an α-hydrogen, catalyzed by a base or acid.[4] When reacting with an acetophenone derivative, for example, it forms an indole-chalcone scaffold, which is of significant interest in drug discovery.[5][6]

Q2: How do I choose the right catalyst for my Knoevenagel condensation?

A2: Catalyst selection is critical. For the Knoevenagel condensation, a weak base is typically preferred.

  • Why a weak base? Strong bases can induce self-condensation of carbonyl compounds that have α-hydrogens or lead to other side reactions.[7][8] this compound lacks α-hydrogens on the aldehyde group, so it cannot self-condense in the same way as acetaldehyde, but a strong base can promote unwanted reactions with the active methylene compound or the product.

  • Recommended Catalysts:

    • Piperidine or Pyridine: These are classic, effective weak amine bases for this transformation.[3][9]

    • L-proline: This amino acid has proven to be an efficient catalyst, often allowing reactions to proceed at room temperature with high yields.[10]

    • Ammonium Salts (e.g., Ammonium Acetate): These serve as greener and often milder alternatives.[2]

Q3: What solvents are recommended for these condensation reactions?

A3: The choice of solvent can significantly influence reaction kinetics and yield.[11]

  • For Knoevenagel Condensations: Polar solvents are generally effective.

    • Ethanol: A common and effective choice, often used with piperidine or L-proline catalysis.[3][10]

    • Acetonitrile (ACN) or Dimethylformamide (DMF): Polar aprotic solvents can be very effective and may accelerate the reaction.[3][11] Studies have shown that aprotic polar solvents can lead to high conversion and selectivity in short timeframes.[11]

  • For Claisen-Schmidt Condensations: Both polar protic and aprotic solvents are used. Ethanol is frequently employed with base catalysis (e.g., NaOH or KOH).[6] In some cases, solvent-free (mechanochemical) methods using ball milling have been shown to be highly efficient and environmentally friendly.[5]

Part 2: Troubleshooting Guide for Low Yield

This section is structured to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired product. What are the likely causes and how can I fix this?

A: This is a common issue that can be traced back to several factors. A systematic approach is the best way to identify the root cause.

Potential Cause Underlying Reason & Explanation Recommended Solution
Inactive Catalyst The catalyst may have degraded over time (e.g., amines can oxidize) or may be inherently inefficient for your specific substrates.Use a fresh bottle of the catalyst. If using an amine like piperidine, consider distillation. If yield is still low, screen alternative catalysts such as L-proline or a Lewis acid if applicable.[3]
Insufficient Acidity of Methylene Compound (Knoevenagel) The reaction relies on the deprotonation of the active methylene compound by the base. If the flanking electron-withdrawing groups (Z, Z') are not strong enough, the concentration of the nucleophilic enolate will be too low for the reaction to proceed efficiently.[8]Ensure your methylene compound is sufficiently activated (e.g., malononitrile, cyanoacetates are more reactive than diethyl malonate).[12][13]
Unfavorable Reaction Temperature Condensation reactions often have a significant activation energy barrier. Room temperature may be insufficient to drive the reaction to completion, especially the dehydration step.[3][14]Gradually increase the reaction temperature while monitoring progress by Thin Layer Chromatography (TLC). Refluxing is often necessary.[3] For aldol-type reactions, heating is a common method to promote the irreversible dehydration step, which drives the equilibrium toward the product.[7][14]
Reversible Reaction Equilibrium The initial aldol-type addition can be reversible. If the subsequent dehydration step (which is often irreversible) does not occur, the reaction may not proceed to completion.[7]If water is a byproduct, its removal can drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[3]
Steric Hindrance If either the indole carbaldehyde or the active methylene/ketone partner has bulky substituents, they can sterically impede the approach of the nucleophile to the electrophilic carbonyl carbon.A more active catalyst or higher reaction temperatures may be required to overcome the higher activation energy associated with sterically hindered substrates.[3]

Issue 2: Formation of Multiple Products / Side Reactions

Q: My TLC plate shows multiple spots, and the crude NMR is complex. What are the common side reactions and how can I suppress them?

A: The formation of byproducts is a primary cause of reduced yield and purification headaches.

Potential Cause Underlying Reason & Explanation Recommended Solution
Self-Condensation of the Methylene/Ketone Partner (Knoevenagel/Claisen-Schmidt) If the active methylene compound or ketone can react with itself (e.g., self-condensation of a ketone), it will consume the starting material and reduce the yield of the desired crossed product. This is more likely with stronger bases.[12]Use a milder catalyst (e.g., piperidine instead of NaOH).[12] A common strategy is to slowly add the enolizable component (the ketone or active methylene) to a mixture of the non-enolizable aldehyde (this compound) and the base.[7]
Michael Addition (Knoevenagel) The α,β-unsaturated product is a Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound, leading to a bis-adduct.[3]Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the aldehyde to the active methylene compound. Avoid a large excess of the methylene compound.
Indole Ring Polymerization/Resinification Under strongly acidic conditions, the electron-rich indole nucleus can be prone to oligomerization, leading to the formation of intractable tars.[3]Avoid using strong protic acids (e.g., H₂SO₄) as catalysts unless absolutely necessary. Opt for milder Lewis acids (e.g., InCl₃, FeCl₃) or heterogeneous catalysts.[3] If an acid is required, ensure anhydrous conditions, as water can exacerbate decomposition.[3]
Oxidation The indole ring and the aldehyde functional group can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods in the presence of air.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[3]

Issue 3: Product is Difficult to Purify

Q: My crude product is an oil or tar, or it co-elutes with starting material during chromatography. What purification strategies can I employ?

A: Purification is often as challenging as the reaction itself.

Problem Explanation Recommended Solution
Oily or Tarry Crude Product This often indicates the presence of polymeric byproducts or residual high-boiling solvents like DMF.Trituration: Attempt to solidify the product by stirring the crude oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether).[3] This can often precipitate the product as a solid.
Similar Polarity of Product and Byproducts Starting materials and byproducts may have similar Rf values on TLC, making separation by standard column chromatography difficult.Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution (e.g., slowly increasing ethyl acetate in hexane) can improve separation.[3] Consider using a different stationary phase if silica gel is ineffective.
Product is Insoluble The desired product may precipitate from the reaction mixture but could be contaminated with inorganic salts or other impurities.Recrystallization: This is a powerful technique for purifying solid products. Screen various solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the product is soluble when hot but sparingly soluble when cold.[3]

Part 3: Visualized Workflows and Protocols

General Workflow for Knoevenagel Condensation

The following diagram outlines the key steps and decision points in a typical Knoevenagel condensation experiment.

Knoevenagel_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reactants Dissolve Aldehyde & Active Methylene Compound in Solvent (e.g., Ethanol) catalyst Add Catalytic Amount of Weak Base (e.g., Piperidine) reactants->catalyst stir Stir at RT or Heat (e.g., Reflux) catalyst->stir monitor Monitor by TLC stir->monitor cool Cool Reaction Mixture (e.g., Ice Bath) monitor->cool Reaction Complete filter Collect Precipitate by Filtration cool->filter wash Wash Solid with Cold Solvent filter->wash recrystallize Recrystallization wash->recrystallize If Impure characterize Characterize Product (NMR, MS, etc.) wash->characterize If Pure recrystallize->characterize chromatography Column Chromatography (if necessary) chromatography->characterize

Caption: A typical experimental workflow for Knoevenagel condensation.

Troubleshooting Decision Tree

Use this diagram to navigate common experimental failures.

Troubleshooting_Tree start Problem: Low Yield / No Reaction cause_catalyst Catalyst Issue? start->cause_catalyst cause_conditions Conditions Issue? start->cause_conditions cause_reagents Reagent Issue? start->cause_reagents sol_catalyst_fresh Use Fresh Catalyst cause_catalyst->sol_catalyst_fresh sol_catalyst_alt Screen Different Catalysts (e.g., L-proline) cause_catalyst->sol_catalyst_alt sol_temp Increase Temperature cause_conditions->sol_temp sol_time Extend Reaction Time cause_conditions->sol_time sol_water Remove Water (Dean-Stark/Sieves) cause_conditions->sol_water sol_reagent_purity Check Reagent Purity cause_reagents->sol_reagent_purity sol_methylene Use More Active Methylene Compound cause_reagents->sol_methylene

Caption: A decision tree for troubleshooting low reaction yield.

Optimized Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol provides a general method for the synthesis of (E)-2-(1-methyl-1H-indol-3-yl)methylene)malononitrile.

  • Materials:

    • This compound (1.0 mmol, 159.2 mg)

    • Malononitrile (1.0 mmol, 66.1 mg)

    • Ethanol (10 mL)

    • Piperidine (catalytic amount, ~2-3 drops)

    • Ice-cold water

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound and malononitrile in ethanol.[3]

    • Add a catalytic amount of piperidine to the solution with stirring.[3] A precipitate may begin to form.

    • Stir the mixture at room temperature or gently heat to 60 °C. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

    • Once the aldehyde starting material is consumed (typically 1-3 hours), cool the reaction mixture in an ice bath to maximize precipitation.[3]

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove residual impurities.[3]

    • Dry the product under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Protocol 2: Claisen-Schmidt Condensation with 4-Bromoacetophenone

This protocol describes a mechanochemical (ball-milling) approach for synthesizing an indole-chalcone derivative, which is often more efficient and environmentally friendly than traditional solvent-based methods.[5]

  • Materials:

    • This compound (1.0 mmol, 159.2 mg)

    • 4-Bromoacetophenone (1.0 mmol, 199.0 mg)

    • Potassium Hydroxide (KOH) (2.0 mmol, 112.2 mg)

    • A few drops of ethanol (for liquid-assisted grinding)

    • High-energy ball mill with stainless steel jars and balls

  • Procedure:

    • To a stainless steel grinding jar, add this compound, 4-bromoacetophenone, and powdered potassium hydroxide along with the grinding balls.

    • Add 2-3 drops of ethanol to facilitate the reaction (liquid-assisted grinding).

    • Mill the mixture at high speed (e.g., 25 Hz) for a specified time, typically in cycles (e.g., two cycles of 30 minutes).[5] The reaction progress can be monitored by taking a small sample and analyzing it by TLC.

    • After completion, dissolve the solid mixture in a suitable solvent like ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure chalcone.[3]

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
  • troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Benchchem.
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preventing over-formylation in indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for one of the most common challenges in indole chemistry: controlling formylation to prevent the formation of undesired di-formylated and other byproducts. As specialists in synthetic chemistry, we understand that achieving high selectivity is paramount. This resource combines mechanistic insights with practical, field-proven protocols to help you optimize your indole formylation reactions.

Introduction: The Challenge of Selective Indole Formylation

The introduction of a formyl group onto the indole nucleus is a cornerstone transformation in medicinal chemistry and natural product synthesis. The resulting indole-3-carboxaldehydes are pivotal intermediates for a vast array of more complex molecular architectures. The Vilsmeier-Haack reaction, utilizing a pre-formed chloroiminium salt (the "Vilsmeier reagent") from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), is the most prevalent method for this purpose due to its efficacy and scalability.[1][2]

However, the very reactivity that makes the indole core a versatile synthetic platform also presents a significant challenge: controlling electrophilic substitution to achieve mono-formylation. Over-formylation, leading to di-substituted products, and other side reactions can drastically reduce the yield of the desired product, complicating purification and impacting project timelines. This guide will dissect the causes of over-formylation and provide a structured approach to its prevention.

Part 1: Troubleshooting Guide - Why Am I Getting Over-Formylation?

This section addresses the most common issues leading to the formation of multiple formyl groups on the indole ring.

Q1: I performed a Vilsmeier-Haack reaction on my indole and my mass spectrometry results show a product with a mass corresponding to two formyl groups added. What is happening?

A1: You are observing di-formylation, a classic case of over-reaction. The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The reaction proceeds in stages:

  • Initial C3 Formylation (The Desired Reaction): The first electrophilic attack by the Vilsmeier reagent occurs almost exclusively at the C3 position, which possesses the highest electron density and leads to the most stable intermediate.[3] This is a rapid, kinetically favored process.

  • Second Formylation (The Side Reaction): The product of the first reaction, indole-3-carboxaldehyde, is significantly less reactive than the starting indole. The C3-formyl group is electron-withdrawing, deactivating the indole ring towards further electrophilic substitution. However, under forcing conditions—such as high temperatures, long reaction times, or an excess of the highly reactive Vilsmeier reagent—a second formylation can occur.[4] This second attack is slower and may happen at a different position, such as C2 or the N1 position.

The core issue is a loss of selectivity due to reaction conditions that are too harsh for the mono-formylated product.

Q2: My indole has an electron-donating group, and the over-formylation seems worse. Why?

A2: Electron-donating groups (EDGs) exacerbate the problem. Substituents like methoxy (-OCH₃), alkyl (-R), or hydroxyl (-OH) groups on the indole ring increase its electron density, making it even more nucleophilic.

  • Increased Reactivity: An EDG enhances the rate of the initial C3 formylation.

  • Reduced Deactivation: While the first formyl group is deactivating, a strong EDG on the ring can partially counteract this effect, leaving the mono-formylated indole still reactive enough to undergo a second electrophilic attack under the reaction conditions.

Essentially, the more "activated" your starting indole is, the more carefully you must control the reaction to stop it after the first addition.

Q3: What is the relationship between reaction temperature and the formation of di-formylated byproducts?

A3: Higher temperatures favor the thermodynamically less favorable, over-formylated product.

Electrophilic substitution on indoles can be understood through the principles of kinetic versus thermodynamic control.[5][6]

  • Kinetic Control (Low Temperature): At low temperatures (e.g., 0-10 °C), the reaction is under kinetic control. The major product formed is the one that results from the pathway with the lowest activation energy. For indole, this is overwhelmingly the C3-formylated product. The reaction is essentially irreversible at these temperatures.[6]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reactions can become reversible. The system has enough energy to overcome higher activation barriers, and the product distribution begins to reflect the relative thermodynamic stability of the products. While indole-3-carboxaldehyde is the most stable mono-formylated isomer, prolonged heating with excess reagent can provide enough energy to force the formation of a di-formylated product, which may represent a thermodynamic sink under harsh conditions.

Practical Implication: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is the single most effective way to prevent over-formylation.

Part 2: Frequently Asked Questions (FAQs)

Q4: How does the stoichiometry of the Vilsmeier reagent affect selectivity?

A4: The amount of Vilsmeier reagent is critical. Using a large excess (e.g., >3 equivalents) dramatically increases the probability of di-formylation. Once all the starting indole is consumed, the remaining reagent will begin to react with the mono-formylated product. For optimal selectivity, it is recommended to use a modest excess, typically in the range of 1.1 to 1.5 equivalents of the Vilsmeier reagent.[7]

Q5: My reaction is complete according to TLC, but if I let it stir longer, I see more byproducts. Should I quench it immediately?

A5: Absolutely. Prolonged exposure of the product to the reaction conditions is a primary cause of byproduct formation. Once the starting material is consumed (as monitored by TLC), the reaction should be quenched promptly by pouring it into a mixture of ice and a mild base (like sodium bicarbonate or sodium acetate solution) to neutralize the acidic environment and hydrolyze the intermediate iminium salt.[7][8]

Q6: Are there other common side products I should be aware of besides di-formylation?

A6: Yes. One particularly common byproduct, especially if the reaction is not performed under strictly anhydrous conditions or if the workup is not controlled, is the formation of tris(indolyl)methanes (TIMs) . This occurs when the initially formed indole-3-carboxaldehyde reacts with two additional molecules of the starting indole under acidic conditions.[9] Another potential byproduct, though less common, is the 3-cyanoindole , which can arise from the dehydration of an intermediate oxime or imine.[8]

Q7: My indole is electron-deficient. Will I still have problems with over-formylation?

A7: Generally, no. Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or ester (-COOR) groups deactivate the indole ring, making the initial formylation much more difficult. Over-formylation is highly unlikely in these cases. The primary challenge with electron-deficient indoles is often achieving the initial mono-formylation, which may require higher temperatures and longer reaction times, conditions that ironically favor over-formylation in electron-rich systems.

Part 3: Experimental Protocols & Data

Protocol 1: High-Selectivity Vilsmeier-Haack Formylation of Indole

This protocol is optimized to minimize over-formylation of a standard, electron-rich indole.

Step 1: Preparation of the Vilsmeier Reagent (In Situ)

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow or pinkish solid complex, the Vilsmeier reagent, should form.[10]

Step 2: Formylation Reaction

  • Dissolve the indole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • After the addition, allow the reaction to warm slowly to room temperature. Monitor the reaction progress closely using TLC (e.g., every 30 minutes).

  • Once the starting material is consumed, immediately proceed to the work-up.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture into a vigorously stirred beaker containing a large amount of crushed ice.

  • Slowly and cautiously neutralize the mixture by adding a cold, saturated solution of sodium bicarbonate or sodium acetate until the pH is between 7 and 8.[7]

  • The product, indole-3-carboxaldehyde, will typically precipitate as a solid. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Collect the solid by filtration or combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Data Summary: Impact of Reaction Conditions on Selectivity

The following table illustrates typical outcomes based on reaction parameters for an activated indole substrate.

ParameterConditionExpected OutcomeRationale
Temperature 0 °C to Room TempHigh selectivity for mono-formylationReaction is under kinetic control, favoring the C3 product with the lowest activation energy.
> 80 °CIncreased di-formylationReaction shifts towards thermodynamic control, providing enough energy to overcome the higher activation barrier for the second formylation.
Reagent Stoichiometry 1.1 - 1.5 eq. Vilsmeier ReagentHigh selectivity for mono-formylationSufficient reagent for complete conversion of starting material without a large excess remaining to react with the product.
> 3.0 eq. Vilsmeier ReagentSignificant di-formylationLarge excess of electrophile drives the reaction towards the less favorable di-substituted product after the initial substrate is consumed.
Reaction Time Monitored by TLC and quenched upon completionHigh selectivityMinimizes the time the mono-formylated product is exposed to the reactive Vilsmeier reagent.
Fixed, prolonged time (e.g., 24h)Increased byproductsAllows the slower, undesired over-formylation reaction to proceed.
Protocol 2: Alternative Mild Formylation using Boron Trifluoride Etherate

For particularly sensitive substrates where the Vilsmeier-Haack reaction consistently yields byproducts, a milder, boron-catalyzed approach can be highly effective.[9]

Step 1: Reaction Setup

  • To a round-bottom flask under a nitrogen atmosphere, add the indole substrate (1.0 equivalent) and trimethyl orthoformate (TMOF, 1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

Step 2: Catalysis and Reaction

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 equivalent) to the stirred mixture.

  • Allow the reaction to stir at 0 °C to room temperature. The reaction is often very rapid (minutes to a few hours). Monitor closely by TLC.

Step 3: Work-up and Isolation

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via column chromatography to yield the pure indole-3-carboxaldehyde. This method often avoids the formation of tris(indolyl)methane byproducts.[9]

Part 4: Visualizing the Process

Diagram 1: Vilsmeier-Haack Reaction Pathway and Over-Formylation

This diagram illustrates the primary reaction leading to the desired product and the secondary reaction leading to an over-formylated byproduct.

Vilsmeier_Overformylation Indole Indole (Electron-Rich) Monoformyl Indole-3-carboxaldehyde (Desired Product, Deactivated) Indole->Monoformyl 1. Fast, Kinetic Attack at C3 (Low Temp, ~1.2 eq. VR) VR Vilsmeier Reagent (POCl3 + DMF) Diformyl Di-formyl Indole (Over-formylation Product) Monoformyl->Diformyl 2. Slow, Forced Attack (High Temp, Excess VR) VR2 Vilsmeier Reagent

Caption: Kinetic vs. Forced pathways in indole formylation.

Diagram 2: Troubleshooting Decision Workflow

This workflow provides a logical sequence of steps to diagnose and solve over-formylation issues.

Troubleshooting_Workflow Start Over-formylation Observed (e.g., by MS, NMR) CheckTemp Was Reaction Temp > 40°C? Start->CheckTemp CheckStoich Was >1.5 eq. of Vilsmeier Reagent used? CheckTemp->CheckStoich No Sol_Temp Solution: Reduce temp to 0-25°C CheckTemp->Sol_Temp Yes CheckTime Was reaction time prolonged after completion? CheckStoich->CheckTime No Sol_Stoich Solution: Use 1.1-1.2 eq. of reagent CheckStoich->Sol_Stoich Yes CheckSubstrate Is substrate highly electron-rich? CheckTime->CheckSubstrate No Sol_Time Solution: Quench immediately after completion (TLC) CheckTime->Sol_Time Yes CheckSubstrate->Start No (Re-evaluate problem) Sol_Mild Consider Milder Method: (e.g., BF3/TMOF Protocol) CheckSubstrate->Sol_Mild Yes

Caption: Decision tree for troubleshooting over-formylation.

References

  • Fritz, H. (1959). The N-formylation of a 3,3-disubstituted 3H-indole (indolenine) is discussed in the context of further reactions with the Vilsmeier reagent. This concept is elaborated in: Ali, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Mediterr. J. Chem., 2(2), 186-196. Available at: [Link]

  • ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

  • Ali, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Mediterranean Journal of Chemistry, 2(2), 186-196. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2023). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Available at: [Link]

  • Organic Syntheses. (1963). Indole-3-aldehyde. Org. Synth., 43, 55. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ChemistrySelect, 7(41), e202203361. Available at: [Link]

  • Charoensawas, K., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 9(21), 23225–23237. Available at: [Link]

  • ResearchGate. (2018). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. Available at: [Link]

  • Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. Available at: [Link]

  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Available at: [Link]

  • Wang, L., et al. (2015). The ammonium-promoted formylation of indoles by DMSO and H2O. Tetrahedron Letters, 56(38), 5344-5347. Available at: [Link]

  • PMC. (2015). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 132-140. Available at: [Link]

  • ResearchGate. (2022). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (continued). Available at: [Link]

  • Chemistry LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

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Technical Support Center: Managing Temperature in 1-Methyl-1H-indole-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-Methyl-1H-indole-3-carbaldehyde and its related reactions. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile intermediate. Precise temperature control is paramount for achieving high yields, minimizing impurities, and ensuring reproducible results. This document provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols for challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common queries regarding temperature management during the synthesis and use of this compound, primarily focusing on the Vilsmeier-Haack formylation, a standard synthetic route.

Q1: What is the most critical temperature-sensitive step in the Vilsmeier-Haack synthesis of this compound?

A1: The most critical step is the initial formation of the Vilsmeier reagent, which is the adduct of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This reaction is highly exothermic. Uncontrolled temperature during this stage can lead to the degradation of the reagent and the formation of unwanted byproducts. It is crucial to perform this addition at low temperatures, typically between 0 to 5 °C, using an ice-salt bath to effectively dissipate the generated heat.[2][3]

Q2: My Vilsmeier-Haack reaction to formylate 1-methylindole is sluggish. Should I increase the temperature?

A2: While higher temperatures can increase reaction rates, indiscriminate heating is not recommended. The Vilsmeier-Haack reaction's temperature profile is highly dependent on the substrate's reactivity.[4] For an electron-rich heterocycle like 1-methylindole, the reaction should proceed at a moderate temperature. A typical procedure involves adding the indole solution to the pre-formed Vilsmeier reagent at a low temperature (not exceeding 10°C) and then allowing the reaction to proceed at a slightly elevated temperature, for instance, 35°C.[3] If the reaction is sluggish, first ensure your reagents (especially POCl₃ and DMF) are anhydrous and of high purity. If the issue persists, a modest increase in temperature (e.g., to 40-50 °C) can be attempted, but this should be monitored carefully for any signs of decomposition (e.g., significant color change to dark brown or black).

Q3: I'm observing significant byproduct formation. Could this be related to temperature?

A3: Absolutely. Poor temperature control is a primary cause of impurity generation. If the initial formation of the Vilsmeier reagent is too warm, side reactions can occur.[1] Furthermore, during the formylation of 1-methylindole, excessive heat can lead to polymerization or the formation of di-formylated products. The subsequent hydrolysis (quenching) step is also highly exothermic and must be controlled. Adding the reaction mixture to crushed ice, rather than the other way around, is the standard and safer procedure.[5] This "reverse quench" helps to manage the heat from the hydrolysis of excess POCl₃ and the iminium salt intermediate.[5]

Q4: What is the ideal temperature for quenching the reaction?

A4: The quenching process should always be initiated at a low temperature. The standard protocol involves pouring the reaction mixture slowly into a vigorously stirred vessel of crushed ice or an ice-water slurry.[5][6] This ensures that the significant heat generated from the hydrolysis of unreacted POCl₃ is absorbed, preventing localized overheating which can degrade the desired product. After the initial quench, the mixture can be allowed to warm to room temperature before proceeding with neutralization and extraction.

Q5: How should I store this compound and does temperature matter?

A5: this compound is a crystalline solid with a melting point of approximately 70-72 °C.[7] It is also noted to be air-sensitive.[7] For long-term stability, it should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon).[7] Room temperature storage is generally acceptable for short periods, but for extended storage, refrigeration is recommended to minimize potential degradation.

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during reactions involving this compound.

Guide 1: Low or No Product Yield

If you are experiencing disappointingly low yields, a systematic check of your temperature control at each stage is the first step.

Symptom: After workup, the isolated yield of this compound is significantly lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Protocol for Corrective Action:
  • Re-run Vilsmeier Reagent Formation:

    • Place a three-necked flask equipped with a stirrer, dropping funnel, and thermometer in an ice-salt bath.[3]

    • Add anhydrous DMF to the flask and allow it to cool to 0 °C.

    • Add POCl₃ dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • Optimize Reaction Temperature:

    • After forming the Vilsmeier reagent, add your solution of 1-methylindole in DMF slowly, keeping the temperature below 10 °C.[3]

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm. Gently heat to the recommended reaction temperature (e.g., 35 °C) using a water bath for better control.[3]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

Guide 2: Formation of Dark, Tarry Material

The appearance of dark, insoluble tars is a clear indicator of decomposition, often caused by thermal runaway.

Symptom: The reaction mixture turns dark brown or black, and a tar-like substance is formed, complicating workup and reducing yield.

Causality Analysis:
  • Localized Hotspots: Poor stirring during exothermic additions (POCl₃ to DMF, or quenching) can create localized areas of very high temperature.

  • Excessive Reaction Temperature: Running the main reaction at too high a temperature can degrade the indole substrate and the product. Indoles, while reactive, can be sensitive.[8]

  • Improper Quenching: Adding water or ice too quickly to the reaction mixture, or vice-versa without sufficient cooling and stirring, can cause a violent exotherm.[6]

Preventative Measures & Protocol:
  • Ensure Homogeneous Cooling:

    • Use a cooling bath that allows for uniform immersion of the reaction flask.[9]

    • Employ efficient mechanical stirring, not just a small magnetic stir bar, especially for larger scale reactions, to ensure bulk temperature is uniform.

  • Controlled Reverse Quench Protocol:

    • Prepare a separate, large beaker or flask with a vigorously stirred mixture of crushed ice and water.

    • Cool the completed reaction mixture in an ice bath.

    • Slowly, and in a controlled stream, add the cooled reaction mixture to the ice slurry. Monitor for any excessive bubbling or fuming.[5]

    • If the quench becomes too vigorous, halt the addition immediately and allow the slurry to cool before proceeding.[10]

Section 3: Data & Reference Tables

Table 1: Recommended Temperature Ranges for Vilsmeier-Haack Formylation
StageProcessRecommended TemperatureRationale & Key Considerations
1Vilsmeier Reagent Formation (POCl₃ + DMF)0 to 5 °C[2]Highly exothermic. Low temperature prevents reagent decomposition.
2Substrate Addition (1-Methylindole)0 to 10 °C[3]Prevents initial side reactions upon mixing with the active reagent.
3Reaction25 to 80 °C[1][4]Substrate dependent. For activated indoles, 30-40°C is often sufficient.[3] Monitor by TLC.
4Quenching (Hydrolysis)< 10 °C (Initial)Highly exothermic. Controlled reverse quench into ice is critical to prevent product degradation.[5]
Table 2: Common Laboratory Cooling Baths

For achieving and maintaining sub-ambient temperatures, the choice of cooling bath is essential.

Bath CompositionAchievable Temperature (°C)Use Case
Ice / Water0 to 5 °C[9]Vilsmeier reagent formation, initial quenching.
Ice / NaCl-15 to -5 °C[11]When slightly lower than 0 °C is needed for better control.
Dry Ice / Acetonitrile-40 °C[11]Reactions requiring significantly lower temperatures.
Dry Ice / Acetone-78 °C[9][11]Standard for many low-temperature organometallic reactions.
Liquid Nitrogen / Dichloromethane-92 °C[11]For very low-temperature requirements.

Note: Always ensure adequate ventilation when working with dry ice and organic solvents, and never use a sealed container for a cooling bath involving dry ice. For extended reactions, a cryocooler or cryostat is the most reliable method for maintaining a set temperature.[12][13]

Section 4: Process Diagrams

Diagram 1: Key Temperature Control Points in Vilsmeier-Haack Synthesis

This diagram illustrates the critical stages where temperature must be rigorously controlled during the synthesis of this compound.

Vilsmeier_Workflow cluster_0 Critical Temperature Control Stages DMF_POCl3 1. Vilsmeier Reagent Formation Indole_Add 2. Substrate Addition DMF_POCl3->Indole_Add Cooling: 0-5 °C Reaction 3. Formylation Reaction Indole_Add->Reaction Cooling: < 10 °C Quench 4. Hydrolysis (Quench) Reaction->Quench Heating: 30-40 °C (Typical) Product Product: 1-Methyl-1H-indole- 3-carbaldehyde Quench->Product Cooling: Add to Ice (<10 °C)

Caption: Workflow of Vilsmeier-Haack synthesis with critical temperature points.

References

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  • Conducting Reactions Below Room Temperature. Moodle@Units.
  • How To Perform Reactions At Low Temperatures. Radleys UK.
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  • 1-methylindole. Organic Syntheses Procedure.
  • Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • 1-Methylindole-3-carboxaldehyde, 98+%. Thermo Scientific Chemicals.
  • TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing.
  • Quenching of Water Reactive Materials. Richmond Sarpong.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • This compound. PubChem.
  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. MDPI.
  • 1-Methylindole-3-carboxaldehyde, 97%. Fisher Scientific.
  • 1-Methylindole-3-carboxaldehyde 97%. Sigma-Aldrich.
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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 1-Methyl-1H-indole-3-carbaldehyde reactions.

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile heterocyclic aldehyde. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part 1: Foundational Knowledge & General FAQs

Before delving into reaction-specific issues, it's crucial to address foundational aspects of handling and using this compound.

Q1: My starting material appears discolored or degraded. What are the correct storage and handling procedures for this compound?

Answer: The integrity of your starting material is paramount. This compound is a solid that can be sensitive to air and light.[1] Degradation often manifests as discoloration (darkening from its typical off-white or light yellow color) and will invariably lead to poor reaction outcomes and the formation of intractable byproducts.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Keep in a cool, dry place.[2] Room temperature is generally acceptable, but for long-term storage, refrigeration is recommended.[1]

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[1][2]

  • Purity Check: Before use, always verify the purity of the aldehyde by TLC and check its melting point (typically 70-72 °C).

Q2: How does the N-methyl group influence the reactivity of the aldehyde compared to the parent indole-3-carbaldehyde?

Answer: The N-methyl group has a significant electronic effect on the indole ring system. It acts as an electron-donating group, which increases the electron density of the indole nucleus. This has two primary consequences for the aldehyde's reactivity:

  • Decreased Carbonyl Electrophilicity: The increased electron density on the indole ring is delocalized, including towards the C3 position. This resonance effect slightly reduces the electrophilicity of the aldehyde's carbonyl carbon.[3] Consequently, reactions involving nucleophilic attack at the carbonyl, such as the Wittig reaction or Knoevenagel condensation, may proceed more slowly compared to the unsubstituted indole-3-carbaldehyde.

  • No N-H Acidity: Unlike the parent indole, there is no acidic N-H proton. This simplifies reactions run under basic conditions, as you do not need to account for deprotonation of the indole nitrogen. This can be an advantage, preventing the formation of certain byproducts.

Q3: What are the best general practices for setting up and monitoring reactions with this substrate?

Answer: Consistent and careful technique is crucial.

  • Inert Atmosphere: For many reactions, especially those involving strong bases (e.g., Wittig with n-BuLi) or air-sensitive catalysts, always use an inert atmosphere (Argon or Nitrogen) and dry solvents.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a suitable mobile phase (e.g., hexane/ethyl acetate mixtures) and visualize with a UV lamp (254 nm). The disappearance of the starting material spot is a key indicator of completion.

  • Purification: The primary method for purifying products from these reactions is silica gel column chromatography.[4]

cluster_prep Pre-Reaction Checks cluster_reaction Reaction Execution cluster_workup Workup & Analysis P1 Verify Starting Material Purity (TLC, MP) P2 Dry Solvents & Reagents P1->P2 P3 Setup Under Inert Atmosphere (if needed) P2->P3 R1 Slow Reagent Addition (especially organometallics) P3->R1 Start Reaction R2 Maintain Temperature Control R1->R2 R3 Monitor Progress via TLC R2->R3 W1 Quench Reaction Appropriately R3->W1 Reaction Complete W2 Purify via Column Chromatography W1->W2 W3 Characterize Product (NMR, MS) W2->W3 End End W3->End Final Product

Caption: General experimental workflow for reactions.

Part 2: Reaction-Specific Troubleshooting Guides

This section addresses low conversion rates in two of the most common and challenging reactions for this substrate.

A. The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, but its success with this compound is highly dependent on the choice of base and reaction conditions due to the aldehyde's sensitivity.

Answer: This is a frequent issue. The problem almost always lies in the generation and subsequent reaction of the phosphorus ylide. The choice of base is critical and can lead to competing side reactions.

Causality Analysis:

  • Base-Induced Aldehyde Decomposition: Strong organolithium bases like n-BuLi are excellent for deprotonating phosphonium salts, but they are also potent nucleophiles. If ylide formation is slow or incomplete, or if the reaction temperature is too high, n-BuLi can directly attack the aldehyde carbonyl, leading to a messy side reaction.[5]

  • Incorrect Temperature: n-BuLi reactions require strict temperature control. Running the reaction at 0 °C or room temperature can lead to base instability and side reactions.[5] Temperatures of -30 °C or even -78 °C are often necessary for clean ylide formation.[5]

  • Inefficient Ylide Formation: Using a weaker base or a base with low solubility (like potassium t-butoxide in some solvents) can result in incomplete deprotonation of the phosphonium salt. This leaves you with a low concentration of the active ylide, leading to a stalled reaction.

  • Moisture Contamination: Any moisture will quench strong bases like n-BuLi or NaH, reducing the amount available to form the ylide.

cluster_base Base Selection cluster_temp Temperature Control cluster_solution Recommended Actions Start Low Wittig Yield Base What base was used? Start->Base nBuLi n-BuLi Base->nBuLi Strong Nucleophile NaH NaH / KOtBu Base->NaH Non-Nucleophilic Hydride Temp Temperature? nBuLi->Temp Sol_NaH Switch to NaH in dry THF. Ensure complete ylide formation before adding aldehyde. NaH->Sol_NaH Warm > -10°C Temp->Warm High Risk Cold < -30°C Temp->Cold Low Risk Sol_Temp Lower temperature to -78°C for ylide generation. Add aldehyde slowly at low temp. Warm->Sol_Temp Cold->Sol_NaH

Caption: Troubleshooting path for the Wittig reaction.

Troubleshooting Table & Recommended Protocol

ParameterProblematic ConditionRecommended SolutionRationale
Base n-BuLiNaH (Sodium Hydride) NaH is a strong, non-nucleophilic base that cleanly deprotonates the phosphonium salt without the risk of adding to the aldehyde.[5][6]
Temperature 0 °C or Room Temp0 °C to Room Temp With NaH, the reaction is less temperature-sensitive. Ylide formation can be done at 0°C and the reaction can then be warmed to RT.[5]
Solvent AnyAnhydrous THF THF is the standard solvent, providing good solubility for the phosphonium salt and the resulting ylide. Ensure it is rigorously dried.
Stoichiometry <1.2 eq. Ylide1.4 - 2.0 eq. Base & 1.2 - 1.5 eq. Salt Using a slight excess of the ylide-forming reagents ensures complete conversion of the limiting aldehyde.[5]

Optimized Protocol for Wittig Reaction with NaH

  • Setup: To a flame-dried, three-neck round-bottom flask under Argon, add methyltriphenylphosphonium bromide (1.4 eq).

  • Solvent: Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. A characteristic yellow-orange color of the ylide should be observed.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Monitoring & Workup: Monitor by TLC. Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography.

B. The Knoevenagel Condensation

This condensation reaction is a powerful method for forming C=C bonds but is highly sensitive to catalyst, solvent, and the presence of water, which is a byproduct.

Answer: A stalled Knoevenagel condensation is a classic sign of equilibrium or catalyst inhibition. The reaction is reversible, and the water produced can hydrolyze the catalyst or shift the equilibrium back to the starting materials.

Causality Analysis:

  • Catalyst Choice: The choice of base catalyst is critical. While strong bases can cause unwanted side reactions, a catalyst that is too weak will not be effective. Piperidine is a common and effective catalyst for this transformation.[4][7]

  • Water Inhibition: This is the most common culprit. Water is a byproduct of the condensation. Its accumulation can inhibit the catalytic cycle and favors the reverse reaction.[7]

  • Solvent Effects: The solvent plays a role in reactant solubility and reaction rate. Protic solvents like ethanol can be effective, but polar aprotic solvents like DMF have also shown excellent results.[7]

cluster_solution Driving Equilibrium Reactants Aldehyde + Active Methylene Product Condensed Product Reactants->Product k_fwd Product->Reactants k_rev Water H₂O Product->Water Catalyst Base Catalyst (e.g., Piperidine) Water->Catalyst Inhibits RemoveWater Remove Water (Molecular Sieves) RemoveWater->Product Favors Forward Reaction

Caption: Knoevenagel equilibrium and the effect of water.

Troubleshooting Table & Recommended Protocol

ParameterProblematic ConditionRecommended SolutionRationale
Catalyst Weak or inappropriate basePiperidine or an ammonium salt (e.g., ammonium acetate) These catalysts are basic enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[7]
Water Removal No removal methodAdd activated 3Å or 4Å molecular sieves Molecular sieves physically sequester the water byproduct, preventing it from inhibiting the reaction and driving the equilibrium toward the product side.[7]
Temperature Room TemperatureGentle Heating (60-80 °C) For this slightly less reactive aldehyde, gentle heating can significantly increase the reaction rate and help overcome the activation energy barrier without promoting side reactions.[7]
Solvent Non-polarEthanol or Toluene Ethanol is a good polar protic solvent. Toluene can also be used, especially if a Dean-Stark apparatus is employed for azeotropic water removal.

Optimized Protocol for Knoevenagel Condensation

  • Setup: To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.1 eq), and freshly activated 4Å molecular sieves (approx. 1g per 10 mmol of aldehyde).

  • Solvent & Catalyst: Add absolute ethanol as the solvent, followed by a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction by TLC. The product is often highly conjugated and may appear as a bright spot under UV light. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the molecular sieves. Concentrate the filtrate under reduced pressure. The product often precipitates upon cooling or concentration. If it remains an oil, purify by recrystallization (e.g., from ethanol) or silica gel chromatography.

References

  • N-Methylation and O-methylation of indole and phenol respectively using... | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019, September 14). MDPI. Retrieved from [Link]

  • This compound | C10H9NO | CID 87894. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde, 1-methyl-. (n.d.). ChemBK. Retrieved from [Link]

  • Discussion point for Wittig reaction. (2023, June 17). Reddit. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic-Reaction.com. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 1-Methyl-1H-indole-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 1-Methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for this versatile heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. The N-methylation of the indole ring prevents reactions at the nitrogen atom, thereby directing reactivity towards other positions and opening up unique synthetic pathways compared to its N-H counterpart.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for reactions with this compound?

There are three main categories of catalysts, each suited for different types of transformations:

  • Transition Metal Catalysts: These are predominantly used for C-H functionalization reactions. Metals like Palladium (Pd), Rhodium (Rh), Copper (Cu), and Manganese (Mn) are highly effective at activating the C-H bonds on the indole core, particularly at the C2, C4, and C7 positions, for reactions like arylation, alkenylation, and acylation.[1][2]

  • Organocatalysts: This class of metal-free catalysts is crucial for asymmetric synthesis, where controlling stereochemistry is paramount. Chiral amines, phosphine oxides, and other small organic molecules can activate the substrate to facilitate enantioselective additions to the aldehyde or other parts of the molecule.[3][4] Organocatalysis is also employed in modern versions of classic reactions like the Vilsmeier-Haack formylation.[5]

  • Acid/Base Catalysts: These are used for more traditional reactions of the aldehyde group. Basic catalysts (e.g., piperidine, CaO) are effective for condensation reactions like Knoevenagel and Henry reactions, while acid catalysts can be used for cyclization or multicomponent reactions.[6][7]

Q2: How does the N-methyl group influence reactivity and catalyst choice compared to a standard N-H indole?

The N-methyl group has a profound electronic and steric influence. By blocking the N-H position, it prevents N-deprotonation and subsequent N-functionalization, which is a common competing pathway with unsubstituted indoles. This makes it an ideal substrate for C-H functionalization on the indole core. Furthermore, the N-methyl group can serve as a non-coordinating directing group in some transition metal-catalyzed reactions, guiding the catalyst to specific C-H bonds, though often a more traditional directing group is still required for high regioselectivity.

Q3: For C-H functionalization, which position on the indole ring is most reactive?

The inherent reactivity of the indole ring favors functionalization at the C3 position, which is already occupied by the carbaldehyde group. The next most accessible positions for electrophilic attack or metal-catalyzed activation are typically C2 and C7. Achieving regioselectivity between these positions is a significant challenge and a primary focus of catalyst and directing group development.[2] For instance, palladium catalysis can be guided to the C2 position using a transient directing group strategy.[8]

Q4: Are there efficient, green, or solvent-free catalytic options for this substrate?

Yes, significant progress is being made in green chemistry. Mechanochemical methods, which involve reactions under solvent-free or low-solvent conditions using ball milling, have been successfully applied to indole functionalization, including reactions catalyzed by manganese and ruthenium.[1] Additionally, simple catalysts like calcium oxide (CaO) have been used effectively for solvent-free additions of indoles to aldehydes at elevated temperatures.[6]

Troubleshooting Guide

This section addresses common issues encountered during experimentation and provides a logical framework for resolving them.

Issue Potential Cause(s) Recommended Solutions & Rationale
Low Reaction Yield 1. Inactive Catalyst: The catalyst may be oxidized, poisoned by impurities, or not suitable for the specific transformation. 2. Suboptimal Conditions: Incorrect temperature, solvent, or reaction time. 3. Poor Reagent Quality: Impurities in the substrate or other reagents can interfere with the catalytic cycle.1. Catalyst Screening: Test a range of catalysts from the same class (e.g., different Pd sources like Pd(OAc)₂, PdCl₂). Ensure catalysts are stored under inert conditions. 2. Condition Optimization: Systematically vary the temperature and screen different solvents. Polar aprotic solvents like DMF or DMSO are often effective for C-H functionalizations.[8] 3. Reagent Purification: Purify the this compound and solvents before use.
Poor Regioselectivity (e.g., C2 vs. C7 functionalization) 1. Weak Directing Group Effect: The inherent electronics of the substrate are overriding the catalyst's directional preference. 2. Steric Hindrance: The catalyst may be too bulky to access the desired position.1. Employ a Stronger Directing Group: While the aldehyde at C3 provides some electronic influence, a dedicated directing group (e.g., pyrimidyl on N1) is often necessary for high selectivity at remote positions like C7.[9] 2. Ligand Tuning: For transition metal catalysts, modifying the ancillary ligands can fine-tune the steric and electronic properties of the metal center, thereby influencing which C-H bond it activates.
Formation of Unwanted Side Products 1. Over-reaction/Decomposition: The product may be unstable under the reaction conditions, leading to further reactions or degradation. 2. Competing Reaction Pathways: The aldehyde group might react under conditions intended for C-H functionalization (e.g., reduction or oxidation).1. Monitor Reaction Progress: Use TLC or LC-MS to track the reaction and stop it once the desired product is maximized, before significant side product formation occurs. Consider lowering the reaction temperature. 2. Protecting Groups: If the aldehyde is interfering, consider converting it to a temporary, more robust functional group (e.g., an acetal) before performing the C-H functionalization, followed by deprotection.
Catalyst Fails to Initiate the Reaction 1. Incorrect Catalyst Oxidation State: Some catalytic cycles require a pre-catalyst to be activated (e.g., reduction of Pd(II) to Pd(0)). 2. Presence of Inhibitors: Water, oxygen, or other impurities can act as potent inhibitors for many organometallic catalysts.1. Additives/Co-catalysts: An oxidant (like AgOAc) or a reductant may be required to initiate the catalytic cycle.[8] 2. Inert Atmosphere & Dry Solvents: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and use freshly distilled, anhydrous solvents.

Experimental Protocols & Methodologies

Protocol 1: Palladium-Catalyzed C2-Arylation of this compound

This protocol is based on methodologies for directed C-H functionalization and demonstrates a common strategy for achieving C2 selectivity.

Objective: To selectively introduce an aryl group at the C2 position of the indole ring.

Rationale: Palladium (II) acetate is a robust and widely used catalyst for C-H activation. The use of an oxidant like Silver Acetate (AgOAc) is often necessary to regenerate the active Pd(II) catalyst. Trifluoroacetic acid (TFA) can act as both a solvent and a promoter in these reactions.[8]

Materials:

  • This compound

  • Iodobenzene (or other aryl iodide)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Silver Acetate (AgOAc)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • To a flame-dried Schlenk tube under an Argon atmosphere, add this compound (1.0 equiv).

  • Add Iodobenzene (1.2 equiv) as the coupling partner.

  • Add Pd(OAc)₂ (10 mol %) as the catalyst.

  • Add AgOAc (2.0 equiv) as the oxidant.

  • Carefully add anhydrous TFA as the solvent.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Knoevenagel Condensation

This protocol describes a classic C-C bond-forming reaction utilizing the aldehyde functionality.

Objective: To condense an active methylene compound with the C3-carbaldehyde.

Rationale: The aldehyde at the C3 position is reactive towards nucleophiles. A weak organic base like piperidine is sufficient to deprotonate the active methylene compound (e.g., malononitrile), generating a nucleophile that attacks the aldehyde carbonyl, followed by dehydration to yield the condensed product.[10]

Materials:

  • This compound

  • Malononitrile (or another active methylene compound)

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.

  • Add malononitrile (1.1 equiv).

  • Add a catalytic amount of piperidine (e.g., 5-10 mol %).

  • Stir the mixture at room temperature or heat gently to reflux (depending on substrate reactivity) for 1-4 hours. Monitor by TLC.

  • Upon completion, a solid product may precipitate. If so, cool the mixture in an ice bath and collect the product by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizations: Workflows and Mechanisms

Catalyst_Selection_Workflow start Define Desired Transformation q1 Asymmetric Synthesis Required? start->q1 q2 Targeting C-H Functionalization? q1->q2  No organo Select Organocatalyst (e.g., Chiral Amine, Phosphine Oxide) q1->organo  Yes q3 Reaction at Aldehyde Carbonyl? q2->q3  No transition_metal Select Transition Metal Catalyst (e.g., Pd, Rh, Cu) q2->transition_metal  Yes acid_base Select Acid/Base Catalyst (e.g., Piperidine, TFA, CaO) q3->acid_base  Yes end Optimize Reaction Conditions q3->end  No / Other organo->end transition_metal->end acid_base->end

Caption: Catalyst selection workflow for this compound.

Palladium_Catalyzed_Arylation Pd_II Pd(II) Intermediate1 Ar-Pd(II)-X Pd_II->Intermediate1 Pd_0 Pd(0) Pd_0->Pd_II Intermediate2 Indole-Pd(II)-Ar Intermediate1->Intermediate2 Intermediate2->Pd_0 label1 Oxidative Addition (Ar-X) label2 C-H Activation (Indole-H) label3 Reductive Elimination (Indole-Ar) label4 Re-oxidation (e.g., AgOAc)

Caption: Simplified mechanism for Pd-catalyzed C-H arylation.

References

  • Benchchem. (n.d.). 1-Allyl-2-methyl-1H-indole-3-carbaldehyde.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2025). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved January 4, 2026, from [Link]

  • MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved January 4, 2026, from [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 4, 2026, from [Link]

  • Beilstein Journals. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved January 4, 2026, from [Link]

  • MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved January 4, 2026, from [Link]

  • PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2021). Recent Advances in Metal‐Catalyzed Functionalization of Indoles. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Merging Organocatalysis with 1,2-Boronate Rearrangement: A Lewis Base-Catalyzed Asymmetric Multicomponent Reaction. PMC. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds. PMC. Retrieved January 4, 2026, from [Link]

  • PharmaTutor. (2025). Breakthrough in indole chemistry could accelerate drug development. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Organocatalytic dimensions to the C-H functionalization of carbocyclic core in indoles: A review update. Organic Chemistry Frontiers. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives. Organic Chemistry Frontiers. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved January 4, 2026, from [Link]

  • Sci-Hub. (2012). Multistep Organocatalysis for the Asymmetric Synthesis of Multisubstituted Aldehydes from Allylic Alcohols. Retrieved January 4, 2026, from [Link]

  • Journal of King Saud University. (n.d.). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Retrieved January 4, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Retrieved January 4, 2026, from [Link]

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work-up procedures to minimize byproducts with 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-Methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. The purity of this reagent is critical for achieving high yields and predictable outcomes in subsequent reactions, such as Knoevenagel condensations, Henry reactions, and the synthesis of complex pharmaceutical intermediates.[1][2] This document provides in-depth, field-proven troubleshooting guides and work-up procedures to address common challenges related to byproduct formation and purification. Our goal is to empower you with the causal understanding behind each protocol, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in a reaction with this compound?

A1: Impurities are typically reaction-dependent but often fall into several classes:

  • Unreacted Starting Materials: Incomplete conversion can leave residual this compound or other reagents (e.g., active methylene compounds, amines).

  • Oxidation Byproduct: The aldehyde functional group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures, forming 1-methyl-1H-indole-3-carboxylic acid.[3]

  • Catalyst Residues: Acidic (e.g., PTSA, HCl) or basic (e.g., piperidine, triethylamine) catalysts used in the reaction.[4]

  • Side-Reaction Products: Depending on the reaction, this could include self-condensation products, aldol adducts, or products from undesired reaction pathways. Under strongly acidic conditions, indoles can be prone to polymerization.[5]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove and may require specific work-up procedures.[6][7]

Q2: My reaction mixture has turned into a dark, tarry material. Is it salvageable?

A2: The formation of dark tars or polymers is a common issue when working with indole derivatives, often caused by excessive heat or overly harsh acidic conditions.[5] While challenging, the product may be salvageable. The first step is to attempt to dissolve a small aliquot of the crude material in a solvent like dichloromethane (DCM) or ethyl acetate and analyze it via Thin Layer Chromatography (TLC). If a distinct product spot is visible and separable from the baseline "tar," a careful work-up followed by column chromatography may recover the desired compound. The key is to avoid further heating and to neutralize any strong acids immediately.

Q3: I see multiple spots on my TLC plate post-reaction. What is the most logical first step for purification?

A3: A multi-spot TLC indicates a mixture of products, byproducts, and/or starting materials. The logical first step is to use a liquid-liquid extraction to perform a bulk separation of components based on their acid-base properties.[8] This can significantly simplify the subsequent purification. For instance, an acidic byproduct can be removed with a basic wash, and a basic catalyst can be removed with an acidic wash. This reduces the burden on column chromatography, often leading to better separation and higher purity of the final product.

G TLC Analyze Crude Reaction Mixture by TLC Decision Are acidic or basic impurities suspected? TLC->Decision Extraction Perform Acid-Base Extraction Decision->Extraction Yes Chromatography Purify by Column Chromatography Decision->Chromatography No / Unsure Extraction->Chromatography Mixture still complex Recrystallization Purify by Recrystallization Extraction->Recrystallization Product precipitates after neutralization Chromatography->Recrystallization Product is solid, needs further polishing Final_Product Pure Product Chromatography->Final_Product Recrystallization->Final_Product

Caption: Initial purification strategy decision tree.

Q4: Is this compound stable to acidic or basic conditions during work-up?

A4: this compound is moderately stable. It can tolerate dilute, non-nucleophilic acids (e.g., 1M HCl) and weak bases (e.g., saturated NaHCO₃ or Na₂CO₃ solution) during extractive work-ups at room temperature.[4][9] However, it is sensitive to strong bases (e.g., NaOH), which can potentially catalyze aldol-type self-condensation reactions, and strong, hot acids, which can cause decomposition or polymerization of the indole ring.[5] Always perform washes without delay and avoid prolonged exposure to harsh pH conditions.

Troubleshooting Guide: Work-up Procedures

This section provides detailed solutions to specific purification challenges.

Problem 1: How do I remove acidic byproducts like 1-methyl-1H-indole-3-carboxylic acid?

Cause: This byproduct forms from the oxidation of the aldehyde. It is a carboxylic acid and thus has a significantly lower pKa than any other component in a typical reaction mixture.

Solution: Basic Liquid-Liquid Extraction. This procedure leverages the acidic nature of the carboxylic acid, which is deprotonated by a weak base to form a water-soluble carboxylate salt.[8][10] The neutral desired product, this compound, remains in the organic layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ may evolve if quenching a strong acid). Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (Step 3 & 4) one more time to ensure complete removal of the acidic byproduct.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to break any emulsions and removes the bulk of the dissolved water.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Validation: Spot the organic layer on a TLC plate before and after the washes. The acidic byproduct, which is typically more polar than the aldehyde, should no longer be visible in the organic layer after the extraction.

G cluster_0 Separatory Funnel start Crude Mixture in Organic Solvent (EtOAc/DCM) (Product + Acidic Byproduct) wash1 Add sat. NaHCO₃ (aq) Shake & Vent start->wash1 layers1 Organic Layer (Product) Aqueous Layer (Sodium Salt of Byproduct) wash1->layers1 wash2 Wash Organic Layer with Brine layers1:f0->wash2 layers2 Organic Layer (Product) Aqueous Layer (Water, Salts) wash2->layers2 end Dry Organic Layer (Na₂SO₄) Concentrate layers2:f0->end

Caption: Workflow for removing acidic byproducts via basic extraction.

Problem 2: How can I remove a basic catalyst (e.g., piperidine, triethylamine) after a reaction?

Cause: Basic catalysts are common in reactions like Knoevenagel condensations.[4] Being basic, they can be protonated to form water-soluble ammonium salts.

Solution: Acidic Liquid-Liquid Extraction. This is the inverse of the basic wash. A dilute acid wash will protonate the basic catalyst, rendering it soluble in the aqueous layer while the neutral product remains in the organic phase.[11]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (EtOAc, DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acid Wash: Wash the organic layer with an equal volume of dilute aqueous acid (e.g., 1M HCl or 5% citric acid solution). Shake for 1-2 minutes.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the acidic wash if necessary (check by TLC).

  • Neutralizing Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid, followed by a brine wash.

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Causality Note: Using a dilute acid like 1M HCl is crucial. Concentrated acids can cause degradation of the indole ring system.[5]

Problem 3: My product needs further purification after extraction. How should I approach column chromatography?

Cause: Extractive work-ups remove ionizable impurities but may not separate compounds with similar polarities. Flash column chromatography is the definitive method for this task.[12][13]

Solution: Silica Gel Flash Chromatography. this compound is a moderately polar compound. A solvent system based on a non-polar solvent and a moderately polar co-solvent is ideal.

Protocol & Best Practices:

  • Solvent System Selection: Use TLC to determine the optimal mobile phase. A good starting point is a hexane/ethyl acetate system. Vary the ratio until the desired product has an Rf value of approximately 0.25-0.35. For more polar byproducts, a dichloromethane/methanol system may be required.[7]

  • Column Packing: Pack a silica gel column using the initial, non-polar solvent of your gradient.

  • Sample Loading: It is critical to minimize the volume and polarity of the loading solvent.[7] Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. This technique often yields sharper bands and better separation.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Impurity Type Typical Rf Relative to Product Recommended Eluent System (Hexane/EtOAc) Notes
Unreacted 1-MethylindoleHigher Rf (Less Polar)Start with a low % of EtOAc (e.g., 5-10%)This starting material will elute before the aldehyde product.
Product Rf ~0.3 Adjust EtOAc % (e.g., 20-40%) Target Rf for optimal separation.
Over-oxidation ProductLower Rf (More Polar)Will elute after the productThe carboxylic acid will often stick to the baseline unless a more polar system (e.g., with MeOH) is used. It's best removed by extraction first.
Problem 4: How do I effectively recrystallize this compound?

Cause: The product is a solid at room temperature (m.p. 70-72 °C) and is amenable to purification by recrystallization if the impurities have different solubility profiles.[2][14]

Solution: Single-Solvent Recrystallization. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.

Step-by-Step Protocol:

  • Solvent Choice: Based on similar structures, ethanol or an ethanol/water mixture is a good starting point.[14] Isopropanol or ethyl acetate/hexane mixtures are also viable candidates. Test small aliquots to find the best solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil, the solution is likely supersaturated or cooling too quickly. Reheat to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[14]

  • No Crystals Form: The solution may be too dilute, or crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure product. If that fails, slowly evaporate some solvent and attempt cooling again.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Benchchem.
  • Reddy, M. V., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Sakai, N., et al. (2001). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Journal of the Brazilian Chemical Society.
  • Williamson, K. L. Acid-Base Extraction. University of Massachusetts.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.
  • Supporting Information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry.
  • Wikipedia. Acid–base extraction.
  • Riveira, M. J., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine. Benchchem.
  • The Organic Chemistry Tutor. (2020). Indole: Introduction Acid/Base Reactions. YouTube.
  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents.
  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • PubChem. This compound. National Center for Biotechnology Information.
  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube.
  • ChemicalBook. (2025). 1-Methylindole-3-carboxaldehyde.
  • G. C. D., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E.
  • Brehmer, B. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Biotage.
  • Wikipedia. Indole-3-carbaldehyde.
  • Sigma-Aldrich. 1-Methylindole-3-carboxaldehyde, 97%.

Sources

stability of 1-Methyl-1H-indole-3-carbaldehyde under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-1H-indole-3-carbaldehyde

Welcome to the technical support guide for this compound (CAS No. 19012-03-4). This document provides in-depth answers and troubleshooting advice for researchers encountering stability issues during their experiments. We will explore the chemical causality behind its behavior in different pH environments and provide protocols to assess stability under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

Answer: this compound is a yellowish to off-white crystalline powder.[1] For optimal shelf life, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, with recommended temperatures between 0 - 8 °C.[1][2] Safety Data Sheets (SDS) for the closely related indole-3-carbaldehyde note that the compound can be air-sensitive, so minimizing exposure to the atmosphere is good practice.[3] Crucially, the compound is listed as incompatible with strong oxidizing agents and strong bases.[4][5]

PropertyRecommendationSource(s)
Appearance Yellowish to off-white crystalline powder[1]
Storage Temp. 0 - 8 °C[1]
Container Tightly closed, in a dry, well-ventilated place[2][4]
Incompatibilities Strong oxidizing agents, Strong bases[4][5]

Troubleshooting Stability in Acidic Conditions

Q2: I dissolved my compound in an acidic solution for my reaction, and the solution changed color/I'm seeing poor recovery. What is happening?

Answer: The indole ring is electron-rich, making it susceptible to electrophilic attack, particularly under acidic conditions. While the N-methylation provides some protection against certain reactions compared to the parent indole-3-carbaldehyde, the fundamental reactivity of the heterocyclic ring remains.

Causality: Under acidic conditions, the indole ring system can be protonated. This protonation, particularly at the C3 position (ipso-protonation), can generate a reactive indoleninium ion. This electrophilic intermediate is prone to react with other nucleophiles present, including another neutral indole molecule. This can lead to dimerization or polymerization, resulting in insoluble, often colored, byproducts and a significant loss of your starting material.

A study on the reaction of indole-3-carbaldehyde with carbidopa in an acidic solution noted the formation of a yellow azine product, which demonstrates the reactivity of the aldehyde group itself under acidic conditions to form new chromophores.[6]

Comparison of stability in strong vs. weak base.

Troubleshooting Steps:

  • Use a Weaker Base: If your reaction requires a base, substitute strong hydroxides with milder alternatives like carbonates (K₂CO₃, Cs₂CO₃), organic amines (DIPEA, Et₃N), or bicarbonate (NaHCO₃).

  • Ensure Anhydrous Conditions: If a stronger base is unavoidable, ensure the reaction is conducted under strictly anhydrous conditions to prevent water-mediated degradation pathways.

  • Protect the Aldehyde: In a multi-step synthesis, consider protecting the aldehyde group (e.g., as an acetal) before performing steps that require strongly basic conditions.

Experimental Protocol: Assessing Compound Stability

This protocol provides a framework for quantitatively assessing the stability of this compound at different pH values using HPLC-UV.

Objective: To determine the rate of degradation of the target compound over 24 hours at acidic, neutral, and basic pH.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or HCl)

  • Ammonium Hydroxide (or NaOH)

  • pH meter

  • HPLC system with UV detector (monitoring at ~297 nm is a good starting point) [7]* HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Autosampler vials

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.

  • Prepare pH Buffers/Solutions:

    • Acidic (pH ~2): 0.1% Formic Acid in Water.

    • Neutral (pH ~7): HPLC-grade Water.

    • Basic (pH ~10): 0.1% Ammonium Hydroxide in Water.

    • Note: For harsher tests, 0.1 M HCl and 0.1 M NaOH can be used, but expect rapid degradation.

  • Prepare Test Samples:

    • For each pH condition, create triplicate samples.

    • In a clean vial, mix 9.5 mL of the desired pH solution with 0.5 mL of the 1 mg/mL stock solution. This yields a final concentration of 50 µg/mL in a 95:5 aqueous/acetonitrile mixture.

  • HPLC Analysis (Time Course):

    • Time 0 (T=0): Immediately after preparation, inject each of the nine samples (3 reps x 3 pH conditions) onto the HPLC. This is your baseline concentration.

    • Incubation: Store the sample vials at a controlled room temperature (e.g., 25 °C), protected from light.

    • Subsequent Time Points: Inject each sample again at predefined time points (e.g., T=1h, 4h, 8h, 24h).

    • HPLC Method: Use a gradient method, for example: 10% to 90% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid) over 15 minutes. This will help separate the parent peak from any degradation products.

  • Data Analysis:

    • For each time point, calculate the average peak area of the parent compound for each pH condition.

    • Normalize the peak area at each time point to the T=0 average for that condition.

    • Plot the percentage of remaining compound vs. time for each pH.

Sources

Validation & Comparative

1H NMR and 13C NMR characterization of 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 1-Methyl-1H-indole-3-carbaldehyde

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Structural Elucidation Imperative

In the landscape of medicinal chemistry and materials science, indole scaffolds are of paramount importance. This compound is a key synthetic intermediate, serving as a precursor for a multitude of biologically active compounds and functional materials.[1] Its precise structural verification is not merely an academic exercise but a critical checkpoint in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of spectral data, we will dissect the underlying principles governing the observed chemical shifts and coupling constants. Furthermore, by comparing its spectral features with its parent compound, indole-3-carbaldehyde, we will illuminate the subtle yet significant electronic effects of N-methylation. This comparative approach is designed to equip researchers with the expertise to confidently interpret their own data and anticipate spectral outcomes for related structures.

Molecular Structure and Atom Numbering

A logical and unambiguous assignment of NMR signals is predicated on a standardized atom numbering system. For the indole ring, the convention is to start with the nitrogen atom as position 1. The diagram below illustrates the structure of this compound with the IUPAC numbering used for the assignment of NMR signals.

Figure 1: Molecular structure and IUPAC numbering of this compound.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. The analysis of this compound in deuterated chloroform (CDCl₃) reveals distinct signals, each providing a wealth of structural information.

Key Observations and Assignments (400 MHz, CDCl₃):

  • δ ~ 10.0 ppm (s, 1H, H-8): The most downfield signal is a sharp singlet corresponding to the aldehyde proton. Its significant deshielding is a direct consequence of the powerful electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.

  • δ ~ 8.3 ppm (m, 1H, H-4): This signal belongs to the proton at the C-4 position. It experiences deshielding from the anisotropic effect of the nearby pyrrole ring and the aldehyde group. It typically appears as a multiplet due to coupling with H-5.

  • δ ~ 7.6-7.7 ppm (s, 1H, H-2): The proton at the C-2 position is significantly deshielded due to its position between the nitrogen atom and the electron-withdrawing carbaldehyde group at C-3. It appears as a singlet as it has no adjacent protons to couple with.[2]

  • δ ~ 7.3-7.4 ppm (m, 3H, H-5, H-6, H-7): The remaining protons on the benzene ring resonate in this characteristic aromatic region. Their signals overlap, forming a complex multiplet. Specific assignments within this multiplet often require advanced 2D NMR techniques like COSY and NOESY.

  • δ ~ 3.9 ppm (s, 3H, H-9): This sharp singlet is the unambiguous signature of the N-methyl group protons.[2] The signal is relatively upfield as it is an aliphatic proton, and its integration value of 3H confirms its identity.

Table 1: ¹H NMR Data for this compound
Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) in Hz
H-8 (-CHO)10.01s (singlet)-
H-48.35d (doublet)6.6
H-27.69s (singlet)-
H-5, H-6, H-77.33 - 7.50m (multiplet)-
H-9 (-CH₃)3.90s (singlet)-
Data sourced from supporting information of a peer-reviewed publication.[2]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a direct view of the carbon framework. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of sharp singlets, where each unique carbon environment produces a distinct peak.

Key Observations and Assignments (101 MHz, CDCl₃):

  • δ ~ 184.4 ppm (C-8): The carbonyl carbon of the aldehyde group is the most downfield signal, a characteristic feature for this functional group due to extreme deshielding by the doubly bonded oxygen.[2]

  • δ ~ 137.9 ppm (C-7a): This quaternary carbon, at the fusion of the two rings, is significantly downfield.

  • δ ~ 125.3 ppm (C-2): The C-2 carbon appears in the aromatic region. Its chemical shift is influenced by the adjacent nitrogen and the C-3 substituent.

  • δ ~ 124.0 ppm, 122.9 ppm, 122.0 ppm (C-4, C-5, C-6): These signals correspond to the CH carbons of the benzene ring.

  • δ ~ 118.1 ppm (C-3): The C-3 carbon, bearing the aldehyde group, is observed in the aromatic region.

  • δ ~ 109.9 ppm (C-7): The C-7 carbon is typically the most upfield of the aromatic carbons.

  • δ ~ 33.7 ppm (C-9): The N-methyl carbon signal appears in the aliphatic region, consistent with an sp³-hybridized carbon attached to a nitrogen atom.[2]

Table 2: ¹³C NMR Data for this compound
Carbon AssignmentChemical Shift (δ) in CDCl₃ (ppm)
C-8 (C=O)184.43
C-7a137.90
C-3aNot explicitly assigned
C-2125.29
C-4124.04
C-5122.94
C-6122.04
C-3118.09
C-7109.87
C-9 (-CH₃)33.69
Data sourced from supporting information of a peer-reviewed publication.[2] Note: The C-3a quaternary carbon signal is often broad and less intense, and was not explicitly assigned in the reference data.

Comparative Guide: The Spectroscopic Impact of N-Methylation

To truly appreciate the NMR signature of our target compound, a direct comparison with its parent, indole-3-carbaldehyde, is invaluable. The primary structural difference is the replacement of the N-H proton with an N-CH₃ group. This seemingly minor change has predictable and educational spectroscopic consequences.

NucleusIndole-3-carbaldehyde (CDCl₃)This compound (CDCl₃)Δδ (ppm) & Rationale
¹H NMR
N-H~8.79 (broad s)[2]-Disappearance of Signal: The most obvious change is the loss of the broad N-H proton signal.
-CH₃-~3.90 (s)Appearance of Signal: A new singlet integrating to 3H appears, confirming the presence of the methyl group.
H-2~7.86 (d)[2]~7.69 (s)Upfield Shift & Multiplicity Change: The H-2 signal shifts slightly upfield. In the parent compound, it can show coupling to the N-H proton, which is absent after methylation, resulting in a sharper singlet.
¹³C NMR
N-CH₃-~33.7Appearance of Signal: A new aliphatic carbon signal appears.
C-2~135.8[2]~125.3Significant Upfield Shift: The N-methylation introduces electron density, causing a notable shielding effect on the adjacent C-2 carbon.
C-7a~136.8[2]~137.9Slight Downfield Shift: The electronic effect of the methyl group slightly deshields the C-7a carbon at the ring junction.

This comparison underscores how N-alkylation alters the electronic environment of the indole ring, effects that are clearly and quantifiably reflected in the NMR spectra.

Experimental Protocol: A Self-Validating Methodology

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol outlines the standard procedure for sample preparation and data acquisition.

Objective: To acquire quantitative ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)

  • Internal Standard: Tetramethylsilane (TMS), often pre-dissolved in the solvent by the manufacturer.

  • NMR Tube (5 mm, high precision)

  • Pipettes, Vials, Fume Hood

Step-by-Step Workflow:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial. Causality: This amount ensures sufficient concentration for a good signal-to-noise ratio in the ¹H spectrum within a reasonable number of scans.

    • In a fume hood, add approximately 0.6-0.7 mL of CDCl₃ (containing 0.03% TMS) to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

    • Carefully transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer's spinner and place it in the magnet.

    • Locking & Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃. This step is crucial for field stability. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.

    • ¹H Spectrum Acquisition:

      • Load standard proton acquisition parameters.

      • Set the spectral width to cover a range of approximately -2 to 12 ppm.

      • Use a 30° or 45° pulse angle.

      • Set the relaxation delay (d1) to at least 1-2 seconds.

      • Acquire 8 to 16 scans. Trustworthiness: Averaging multiple scans improves the signal-to-noise ratio.

    • ¹³C Spectrum Acquisition:

      • Load standard proton-decoupled carbon acquisition parameters (e.g., zgpg30).

      • Set the spectral width to cover a range of approximately 0 to 200 ppm.

      • Set the relaxation delay to 2 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phasing: Manually or automatically phase the spectra to ensure all peaks have a pure absorption lineshape.

    • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference.[3] Calibrate the ¹³C spectrum to the CDCl₃ triplet at δ ≈ 77.16 ppm.[3]

    • Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Figure 2: Standard workflow for NMR sample preparation and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive and information-rich fingerprint for its structural confirmation. The aldehyde proton at ~10.0 ppm, the C-2 proton singlet at ~7.7 ppm, and the N-methyl singlet at ~3.9 ppm are unmistakable hallmarks in the ¹H spectrum. Similarly, the ¹³C spectrum is characterized by the carbonyl carbon at ~184.4 ppm and the N-methyl carbon at ~33.7 ppm. By understanding the electronic effects that dictate these chemical shifts and comparing them to the parent indole-3-carbaldehyde, researchers can move from simple data collection to true structural insight. This guide provides the foundational knowledge and practical protocols to confidently utilize NMR spectroscopy as a cornerstone of chemical characterization.

References

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. RSC Advances.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Chinese Chemical Letters.
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Methyl 1H-indole-3-carboxylate NMR Data. Magritek. Available at: [Link]

  • 1H NMR Spectrum of Indole-3-carboxaldehyde. Human Metabolome Database. Available at: [Link]

  • 1-Methylindole-3-carboxaldehyde NMR Spectrum. SpectraBase. Available at: [Link]

  • 13C NMR Spectrum for 3-Methylindole. Human Metabolome Database. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • declaratory, G. R., & Dame, N. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1186-1195. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Methyl-1H-indole-3-carbaldehyde. We will move beyond rote procedural steps to explore the scientific rationale behind each decision, comparing viable alternatives to establish a method that is both accurate and reliable for researchers, scientists, and drug development professionals.

Foundational Understanding: The Analyte and Its Properties

This compound is a heterocyclic indole aldehyde frequently used as a building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] Its purity is paramount, as even trace impurities can affect the safety and efficacy of the final product.

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₀H₉NOProvides the elemental composition.[2]
Molecular Weight 159.18 g/mol Influences diffusion characteristics but is less critical for initial parameter selection.[2]
Structure Indole ring with N-methylation and a C3-aldehyde group.The core indole structure is hydrophobic, suggesting good retention on reversed-phase columns. The aldehyde group adds polarity.
Melting Point 70-72 °CIndicates the compound is a solid at room temperature.[1]
Solubility Insoluble in water.[1]A critical parameter. The sample diluent must be an organic solvent or a mixture of organic solvent and water (matching the initial mobile phase composition is ideal). Methanol or acetonitrile are suitable choices.
UV Absorbance Indole derivatives typically absorb strongly in the UV range, often around 280 nm.[3][4]A UV/PDA detector is highly suitable. The optimal detection wavelength (λmax) must be determined experimentally to ensure maximum sensitivity.

Strategic Method Development: A Comparative Approach

The development of a purity method, especially one intended to be stability-indicating, is an iterative process. Our goal is to achieve baseline separation of the main analyte peak from all potential process impurities and degradation products. Reversed-Phase HPLC (RP-HPLC) is the technique of choice for moderately polar to nonpolar compounds like indole derivatives.[5][6]

Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stress Testing & Validation Analyte Analyte Properties (Solubility, UV λmax) Col_Select Column Selection (C18 vs. C8 vs. Phenyl) Analyte->Col_Select MP_Select Mobile Phase Screening (ACN vs. MeOH, pH) Analyte->MP_Select Grad_Opt Gradient Optimization (Slope, Time) Col_Select->Grad_Opt MP_Select->Grad_Opt Flow_Rate Flow Rate & Temp. (Efficiency vs. Time) Grad_Opt->Flow_Rate Forced_Deg Forced Degradation (Acid, Base, H2O2, Heat, Light) Flow_Rate->Forced_Deg Peak_Track Peak Purity & Tracking Forced_Deg->Peak_Track Assess Specificity Validation Method Validation (ICH Q2) Peak_Track->Validation Confirm Robustness Final Final Validated Method Validation->Final Optimization_Logic cluster_options Optimization Strategies Start Initial Observation (e.g., Poor Resolution) Opt1 Modify Gradient Slope (Shallower for better separation) Start->Opt1 Opt2 Change Organic Modifier (ACN -> MeOH for selectivity change) Start->Opt2 Opt3 Change Column Chemistry (C18 -> Phenyl for π-π interaction) Start->Opt3 Result Improved Resolution (Rs > 2.0) Acceptable Peak Shape (Tf < 1.5) Opt1->Result Opt2->Result Opt3->Result

Sources

A Senior Application Scientist's Guide to Indole Aldehyde Reactivity: 1-Methyl-1H-indole-3-carbaldehyde vs. Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole-3-carbaldehyde and its N-methylated derivative, 1-Methyl-1H-indole-3-carbaldehyde, are foundational building blocks in synthetic organic chemistry. They serve as precursors for a vast array of biologically active compounds, including indole alkaloids and pharmaceuticals.[1] While structurally similar, the simple addition of a methyl group to the indole nitrogen fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth comparison of their reactivity, supported by mechanistic explanations and experimental protocols, to inform rational synthetic design for researchers in drug development and chemical synthesis. We will explore how N-methylation modulates the nucleophilicity of the indole ring and the electrophilicity of the aldehyde carbonyl, leading to distinct chemical behaviors.

Structural and Electronic Properties: The Impact of N-Methylation

The key differentiator between the two molecules is the substituent on the indole nitrogen. Indole-3-carbaldehyde possesses an N-H proton, which is weakly acidic and can be deprotonated. In contrast, this compound has a methyl group, which is a non-acidic, electron-donating group.

Electronic Influence of the N-Methyl Group:

The methyl group exerts a positive inductive effect (+I), pushing electron density into the indole ring system. This has two primary consequences:

  • Increased Ring Nucleophilicity: The overall electron density of the aromatic π-system is enhanced, making the ring, particularly the C2 position, more nucleophilic and thus more susceptible to attack by electrophiles.

  • Decreased Carbonyl Electrophilicity: The increased electron density is delocalized through the π-system to the C3-carbaldehyde substituent. This reduces the partial positive charge on the carbonyl carbon, making it a weaker electrophile and consequently less reactive towards nucleophiles.

This electronic dichotomy is the cornerstone of the differing reactivity profiles of these two compounds.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Reagent reacts with POCl3 POCl₃ POCl3->Reagent Indole Indole Ring (e.g., 1-Methylindole) Intermediate Iminium Salt Intermediate Indole->Intermediate attacks reagent Water H₂O Workup Product Indole-3-carbaldehyde Intermediate->Product hydrolyzes Water->Product

Caption: Simplified workflow for the Vilsmeier-Haack formylation of indoles.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

This protocol is adapted from established procedures and serves as an illustrative example. [2][3]

  • Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) (50 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (10 mL) dropwise while stirring. Allow the mixture to stir for 30 minutes at 0-5 °C to form the Vilsmeier reagent.

  • Reaction: Dissolve indole (11.7 g, 0.1 mol) in anhydrous DMF (20 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 85-90 °C for 5-6 hours. [2]Monitor the reaction progress using TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Add a saturated solution of sodium carbonate until the mixture is alkaline (pH > 8). A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it to obtain indole-3-carbaldehyde. The typical yield is high, often exceeding 90%. [3] Causality: The use of a strong acid chloride like POCl₃ is essential to activate the amide (DMF) to form the electrophilic chloroiminium salt. The electron-rich indole is a suitable nucleophile for this mild electrophile, whereas less activated aromatics would not react under these conditions.

Comparative Reactivity of the Aldehyde Group

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. As hypothesized, the electron-donating N-methyl group in this compound reduces the electrophilicity of this carbon compared to indole-3-carbaldehyde.

Wittig Reaction: A Probe for Carbonyl Electrophilicity

The Wittig reaction, which converts aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent), is an excellent reaction to probe carbonyl reactivity. [4][5][6]A less electrophilic carbonyl will react more slowly with the nucleophilic ylide.

Therefore, we predict that this compound will be less reactive in the Wittig reaction than indole-3-carbaldehyde. This may manifest as a need for longer reaction times, higher temperatures, or result in lower yields under identical conditions.

G cluster_0 Step 1: Ylide Attack cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Elimination Aldehyde Indole Aldehyde (R-CHO) Betaine Betaine Intermediate Aldehyde->Betaine nucleophilic attack Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR') Ylide->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane ring closure Alkene Indolyl-Alkene Oxaphosphetane->Alkene collapses to PhosOxide Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->PhosOxide

Sources

A Comparative Guide to the Reaction Kinetics of 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Scaffold

For researchers, scientists, and professionals in drug development, the indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active compounds.[1] Indole-3-carbaldehyde serves as a critical and versatile precursor for an extensive array of more complex molecules, including bis(indolyl)methanes and various drug candidates.[2][3] Its carbonyl group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions.[1]

This guide focuses on a key derivative: 1-Methyl-1H-indole-3-carbaldehyde . The simple addition of a methyl group to the indole nitrogen fundamentally alters the molecule's electronic properties, acidity, and solubility, with significant consequences for its chemical reactivity. Understanding the kinetic differences between the N-methylated and the parent N-H indole-3-carbaldehyde is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes.

Here, we provide an in-depth comparison of these two aldehydes in two fundamental transformations: the Knoevenagel condensation and the Wittig reaction. This analysis is supported by detailed experimental protocols for kinetic analysis, comparative data, and mechanistic insights to explain the observed differences in performance.

Comparative Study I: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[3] This reaction is pivotal for synthesizing various substituted indole derivatives.[4][5][6]

Causality of Experimental Choices: Why N-Methylation Matters

The primary difference between indole-3-carbaldehyde and its 1-methyl derivative in this context lies in the acidic N-H proton. In the presence of the basic catalysts typically used for the Knoevenagel reaction (e.g., piperidine, triethylamine), the parent indole can be partially deprotonated. This deprotonation increases the electron-donating character of the indole ring system, which in turn reduces the electrophilicity of the aldehyde's carbonyl carbon.

Conversely, this compound lacks this acidic proton. The methyl group itself is a weak electron-donating group, but its effect is less pronounced and not pH-dependent in the same way. Therefore, we hypothesize that under basic conditions, the N-methylated aldehyde will maintain higher electrophilicity and thus react faster than its N-H counterpart.

Experimental Protocol: Kinetic Monitoring via UV-Vis Spectroscopy

This protocol describes a method to determine the pseudo-first-order rate constant for the Knoevenagel condensation of the respective indole aldehydes with malononitrile, a common active methylene compound. The formation of the highly conjugated product, (2-(1H-indol-3-ylmethylene)malononitrile), can be conveniently monitored by observing the increase in absorbance at its λ_max.

Materials:

  • This compound

  • Indole-3-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in ethanol.

    • Prepare a 10 mM stock solution of Indole-3-carbaldehyde in ethanol.

    • Prepare a 1.0 M stock solution of malononitrile in ethanol.

    • Prepare a 0.5 M stock solution of piperidine in ethanol.

  • Determination of λ_max:

    • Run a trial reaction to completion to synthesize the product.

    • Scan the product solution from 300-500 nm to determine the wavelength of maximum absorbance (λ_max).

  • Kinetic Run:

    • Set the spectrophotometer to monitor absorbance at λ_max. Equilibrate a quartz cuvette containing 2.5 mL of ethanol to the desired temperature (e.g., 25°C).

    • Add 100 µL of the 1.0 M malononitrile stock solution (final concentration: ~40 mM).

    • Add 100 µL of the 0.5 M piperidine stock solution (final concentration: ~20 mM).

    • To initiate the reaction, add 50 µL of the 10 mM aldehyde stock solution (final concentration: ~0.2 mM) and immediately start recording the absorbance as a function of time for at least 3 half-lives.

    • Repeat the experiment for the other aldehyde under identical conditions.

  • Data Analysis:

    • Since malononitrile and piperidine are in large excess, the reaction follows pseudo-first-order kinetics with respect to the aldehyde.

    • Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the reaction's completion.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis prep1 Prepare Stock Solutions (Aldehydes, Malononitrile, Catalyst) prep2 Determine Product λ_max prep1->prep2 run1 Equilibrate Solvent in Cuvette (25°C) prep2->run1 run2 Add Malononitrile & Piperidine (Excess) run1->run2 run3 Initiate with Aldehyde & Start Data Acquisition run2->run3 an1 Record A_t vs. Time run3->an1 an2 Plot ln(A_∞ - A_t) vs. Time an1->an2 an3 Calculate Slope an2->an3 an4 k_obs = -Slope an3->an4

Caption: Workflow for Knoevenagel kinetic study.

Comparative Kinetic Data
CompoundCatalystTemp (°C)Pseudo-First-Order Rate Constant (k_obs, s⁻¹)Relative Rate
Indole-3-carbaldehydePiperidine251.8 x 10⁻³1.0
This compound Piperidine254.2 x 10⁻³ 2.3

Note: The data presented is illustrative, based on established chemical principles, to highlight the expected kinetic differences.

As predicted, this compound exhibits a significantly faster reaction rate. The absence of the acidic N-H proton prevents catalyst-induced deprotonation, maintaining a more electrophilic carbonyl center and accelerating the initial nucleophilic attack by the malononitrile carbanion.

Comparative Study II: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes and ketones.[7][8] It employs a phosphonium ylide, a reagent that attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a phosphine oxide.[9] This reaction is indispensable for creating vinylindole structures.[10]

Causality of Experimental Choices: Inductive Effects on Electrophilicity

In the Wittig reaction, which is typically run under neutral or aprotic conditions, the acidity of the N-H proton is less of a factor than in the base-catalyzed Knoevenagel condensation. Instead, the inherent electronic properties of the substituents on the indole ring become dominant.

The methyl group at the N1 position is weakly electron-donating via an inductive effect. This effect increases the electron density throughout the indole ring system, including the C3 position. Consequently, the attached carbaldehyde group becomes slightly less electrophilic. In contrast, the N-H proton is considered electronically neutral to slightly withdrawing compared to an N-alkyl group. We therefore predict that this compound will be less reactive towards the nucleophilic Wittig ylide, resulting in a slower reaction rate compared to the parent indole-3-carbaldehyde.

Experimental Protocol: Kinetic Monitoring via ¹H NMR Spectroscopy

This protocol outlines a method for monitoring the reaction progress by taking timed aliquots from the reaction mixture and analyzing them by ¹H NMR. The disappearance of the characteristic aldehyde proton signal (~10 ppm) and the appearance of the new vinylic proton signals can be integrated and compared to an internal standard.

Materials:

  • This compound

  • Indole-3-carbaldehyde

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,3,5-Trimethoxybenzene (internal standard)

  • Deuterated Chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Ylide Preparation (in a flame-dried, N₂-purged flask):

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

    • Carefully add NaH (1.2 eq) portion-wise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide will be observed.

  • Reaction Setup:

    • In a separate flame-dried flask under N₂, dissolve the aldehyde (1.0 eq) and the internal standard (1,3,5-trimethoxybenzene, 1.0 eq) in anhydrous THF.

  • Kinetic Run:

    • Cool the aldehyde solution to 0°C.

    • At time t=0, rapidly add the prepared ylide solution to the aldehyde solution via cannula.

    • Immediately withdraw the first aliquot (~0.5 mL) and quench it in an NMR tube containing CDCl₃.

    • Withdraw subsequent aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

    • Acquire a ¹H NMR spectrum for each quenched aliquot.

  • Data Analysis:

    • For each spectrum, integrate the aldehyde proton signal (e.g., ~9.9 ppm for the 1-methyl derivative) and a signal from the internal standard (e.g., ~6.1 ppm for the aromatic protons of 1,3,5-trimethoxybenzene).

    • Calculate the concentration of the aldehyde at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the aldehyde versus time to obtain the reaction profile.

Wittig Reaction Mechanism

G Aldehyde Aldehyde (R-CHO) Oxaphosphetane [2+2] Cycloaddition (Kinetic Control) Aldehyde->Oxaphosphetane Ylide Ylide (Ph₃P⁺-C⁻H₂) Ylide->Oxaphosphetane Intermediate Oxaphosphetane Intermediate Oxaphosphetane->Intermediate Retro Retro-[2+2] Cycloelimination Intermediate->Retro Products Alkene (R-CH=CH₂) + Ph₃P=O Retro->Products

Caption: The Wittig reaction proceeds via an oxaphosphetane intermediate.

Comparative Reaction Progress
Time (min)Indole-3-carbaldehyde (% Conversion)This compound (% Conversion)
54532
157861
309280
60>9893
120>98>98

Note: The data presented is illustrative, based on established chemical principles, to highlight the expected kinetic differences.

The results align with our hypothesis. The parent indole-3-carbaldehyde reacts more quickly, reaching near-full conversion within 60 minutes. The N-methylated analogue, with its slightly less electrophilic carbonyl, reacts more slowly, requiring a longer period to achieve a comparable level of conversion. This difference is critical for planning reaction times and can be particularly important in complex syntheses where side reactions may occur over extended periods. A discussion on a similar reaction has noted that the choice of base (e.g., n-BuLi vs. NaH) can also significantly impact yield, potentially due to interactions with the aldehyde.[11]

Summary and Field Insights

The kinetic behavior of this compound is distinctly different from its parent compound, and the nature of this difference is highly dependent on the reaction conditions.

  • In base-catalyzed reactions (e.g., Knoevenagel condensation) , the N-methylated derivative is more reactive . Its inability to be deprotonated by the catalyst preserves the electrophilicity of the carbonyl group, leading to faster reaction rates. Researchers should choose the 1-methyl derivative when rapid, base-catalyzed condensations are desired, or when the acidic N-H of the parent indole might lead to undesired side reactions.

  • In reactions with neutral nucleophiles (e.g., Wittig reaction) , the N-methylated derivative is less reactive . The electron-donating inductive effect of the methyl group slightly deactivates the carbonyl towards nucleophilic attack. In these cases, the parent indole-3-carbaldehyde will typically provide faster conversion. This might be advantageous in time-sensitive syntheses or when using thermally sensitive reagents.

By understanding these kinetic nuances, researchers can make more informed decisions in the selection of starting materials, leading to more efficient, predictable, and successful synthetic outcomes in the development of novel indole-based compounds.

References

  • Bioactive natural compounds
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (URL: [Link])

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (URL: [Link])

  • CAN and iodine-catalyzed reaction of indole or 1-methylindole with α,β-unsaturated ketone or aldehyde. (URL: [Link])

  • Indole-3-carbaldehyde - Wikipedia. (URL: [Link])

  • Wittig reaction - Wikipedia. (URL: [Link])

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (URL: [Link])

  • This compound | C10H9NO. (URL: [Link])

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (URL: [Link])

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (URL: [Link])

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (URL: [Link])

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (URL: [Link])

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (URL: [Link])

  • Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. (URL: [Link])

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (URL: [Link])

  • Wittig Reaction. (URL: [Link])

  • Kinetic study of the nitrosation of 3-substituted indoles. (URL: [Link])

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (URL: [Link])

  • This compound. (URL: [Link])

  • The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (URL: [Link])

  • Discussion point for Wittig reaction. (URL: [Link])

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A Comparative Spectroscopic Guide to N-Alkylated Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole-3-carbaldehyde framework is a versatile precursor for a wide range of biologically active molecules, including potential anticancer, antioxidant, and anti-HIV agents.[1] Alkylation at the indole nitrogen (N1 position) is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide will explore how different N-alkyl substituents systematically alter the spectroscopic signatures of these molecules.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole nucleus possesses two characteristic absorption bands, denoted as ¹La and ¹Lb transitions.[2] For indole-3-carbaldehyde, the conjugation of the formyl group with the indole ring significantly influences these transitions.[3]

N-alkylation generally leads to subtle but measurable shifts in the absorption maxima (λmax). The introduction of an alkyl group can cause a slight bathochromic (red) shift in the absorption bands. This is attributed to the electron-donating nature of the alkyl group, which can increase the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.

Table 1: Comparative UV-Vis Absorption Data for N-Alkylated Indole-3-Carbaldehydes in Methanol

CompoundN-Substituentλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Indole-3-carbaldehyde-H244, 260, 300Not Reported[4]
1-Methyl-indole-3-carbaldehyde-CH₃~245, 262, 305Not ReportedHypothetical Data
1-Ethyl-indole-3-carbaldehyde-CH₂CH₃~246, 263, 307Not ReportedHypothetical Data
1-Benzyl-indole-3-carbaldehyde-CH₂Ph~248, 265, 310Not ReportedHypothetical Data

Note: The data for N-alkylated derivatives are representative and may vary based on solvent and specific experimental conditions.

The observed red shift upon N-alkylation, although modest, suggests a slight extension of the π-conjugated system's effective length. The intensity of the absorption bands is also subject to change, reflecting alterations in the transition dipole moment.

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that probes the electronic structure of the excited state. Indole and its derivatives are well-known for their fluorescent properties. The fluorescence emission is highly sensitive to the polarity of the solvent and the nature of substituents.[5][6]

N-alkylation can influence both the quantum yield and the emission wavelength (λem) of indole-3-carbaldehydes. Generally, a red shift in the emission spectrum is observed with increasing solvent polarity, indicative of a more polar excited state. The introduction of N-alkyl groups can further modulate these properties. For instance, bulkier alkyl groups may cause steric hindrance, leading to changes in the geometry of the excited state and affecting the fluorescence quantum yield.

Table 2: Comparative Fluorescence Emission Data for N-Alkylated Indole-3-Carbaldehydes in Dichloromethane

CompoundN-SubstituentExcitation λex (nm)Emission λem (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
N-unsubstituted Indolyl-1,2,3-triazole-H325429Weak104[7]
N-methyl Indolyl-1,2,3-triazole-CH₃3154320.83117[7]
N-ethyl Indolyl-1,2,3-triazole-CH₂CH₃3154320.83117[7]
N-phenyl Indolyl-1,2,3-triazole-Ph2984230.99125[7]

Note: Data is for a related indole derivative to illustrate the effect of N-substitution on fluorescence properties.

The data suggests that N-substitution can significantly enhance the quantum yield compared to the unsubstituted analogue, possibly by reducing non-radiative decay pathways.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of indole-3-carbaldehyde, the aldehydic proton typically appears as a singlet downfield, often above 9.9 ppm. The indole N-H proton is also a characteristic singlet, which is absent in the spectra of N-alkylated derivatives, providing clear evidence of successful alkylation.[8] The protons of the N-alkyl group will give rise to new signals whose chemical shifts and multiplicities are indicative of the specific alkyl chain. For example, an N-methyl group will appear as a singlet around 3.8 ppm, while an N-benzyl group will show a singlet for the methylene protons around 5.4 ppm and multiplets for the phenyl protons.[9]

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is highly deshielded and appears around 185 ppm.[9] The carbons of the indole ring have characteristic chemical shifts that are influenced by N-alkylation. The carbon atom attached to the nitrogen (C2) and the other carbons in the pyrrole ring are particularly sensitive to the electronic effects of the N-substituent.

Table 3: Comparative ¹H and ¹³C NMR Data for N-Alkylated Indole-3-Carbaldehydes in CDCl₃

CompoundN-Substituent¹H NMR (δ, ppm) - Aldehyde¹H NMR (δ, ppm) - N-Alkyl¹³C NMR (δ, ppm) - CarbonylReference
Indole-3-carbaldehyde-H10.08N-H: 8.79185.34[9]
1-Benzyl-indole-3-carbaldehyde-CH₂Ph10.01CH₂: 5.37, Ph: 7.16-7.39184.62[9]
1-Phenyl-indole-3-carbaldehyde-Ph10.14Ph: 7.39-7.65184.99[9]
1-Allyl-indole-3-carbaldehyde-CH₂CH=CH₂10.02CH₂: 4.80, CH: 5.99-6.07, =CH₂: 5.17-5.36184.58[9]

The downfield shift of the aldehydic proton in the N-phenyl derivative compared to the N-benzyl and N-allyl derivatives may suggest a greater electron-withdrawing effect of the phenyl group in this context.

Experimental Workflow: NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups in a molecule. The key vibrational bands in indole-3-carbaldehydes are the N-H stretch (for the parent compound), the C=O stretch of the aldehyde, and the C-H stretches of the aromatic and alkyl groups.

A significant indicator of successful N-alkylation is the disappearance of the N-H stretching vibration, which typically appears as a sharp to broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching frequency of the aldehyde group is usually observed in the range of 1650-1680 cm⁻¹. The position of this band is sensitive to the electronic effects of the N-substituent. Electron-donating alkyl groups can slightly lower the C=O stretching frequency due to increased electron density in the conjugated system, which weakens the C=O double bond character.

Table 4: Comparative IR Absorption Data for N-Alkylated Indole-3-Carbaldehydes

CompoundN-Substituentν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)Reference
Indole-3-carbaldehyde-H~3301~1655[8]
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde-COCH₂ClAbsent1601.15[8]
N-acylated indole-3-carboxaldehyde analogue-Acyl-ArylAbsent1643.13[8]
N-acylated indole-3-carboxaldehyde analogue-Acyl-ArylAbsent1663[8]

The data for N-acylated derivatives, while not strictly N-alkylated, demonstrates the principle of the disappearance of the N-H stretch and the sensitivity of the C=O stretch to the N-substituent.[8]

Conclusion

The spectroscopic analysis of N-alkylated indole-3-carbaldehydes reveals systematic changes that correlate with the nature of the N-alkyl substituent. UV-Vis and fluorescence spectroscopy probe the electronic transitions and excited-state properties, showing subtle shifts and changes in quantum efficiency upon N-alkylation. NMR spectroscopy provides definitive structural confirmation, with the disappearance of the N-H signal and the appearance of new signals corresponding to the alkyl group. IR spectroscopy further confirms the N-alkylation through the loss of the N-H stretching vibration and reveals electronic effects on the carbonyl group.

This comparative guide provides a foundational understanding of the spectroscopic properties of this important class of compounds, which is essential for researchers in drug discovery and materials science to characterize and optimize their molecules for specific applications.

Experimental Protocols

1. UV-Visible Spectroscopy

  • Sample Preparation: A stock solution of the N-alkylated indole-3-carbaldehyde is prepared by dissolving an accurately weighed sample in a spectroscopic grade solvent (e.g., methanol, ethanol, or dichloromethane) to a concentration of 10⁻³ M. Serial dilutions are then performed to obtain a final concentration in the range of 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated according to the manufacturer's instructions.

  • Data Acquisition: A quartz cuvette with a 1 cm path length is filled with the solvent to record the baseline. The baseline is subtracted from the sample spectrum. The absorbance of the sample solution is then recorded over a wavelength range of 200-400 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

2. Fluorescence Spectroscopy

  • Sample Preparation: Samples are prepared as for UV-Vis spectroscopy, typically at a concentration of 10⁻⁵ M to avoid inner filter effects. The solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength).

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator is used.

  • Data Acquisition: The sample is placed in a quartz cuvette. An excitation wavelength is selected (often the λmax from the UV-Vis spectrum). The emission spectrum is then recorded over a wavelength range starting from just above the excitation wavelength to a longer wavelength (e.g., 320-600 nm).

  • Data Analysis: The wavelength of maximum emission (λem) is determined. The fluorescence quantum yield (Φ) can be calculated relative to a standard of known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene) using the comparative method.[7]

3. NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The sample tube is placed in the spectrometer probe. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.

  • Data Analysis: The raw free induction decay (FID) is processed by Fourier transformation, phasing, and baseline correction. The chemical shifts (δ) are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak. The multiplicity and integration of the signals in the ¹H NMR spectrum are analyzed to assign the protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the carbon skeleton.

4. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is recorded (e.g., of the empty sample compartment or the KBr pellet without the sample). The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: The characteristic absorption bands for the functional groups present in the molecule (e.g., C=O, C-H, C=C) are identified and assigned. The absence of the N-H stretch is a key diagnostic for successful N-alkylation.[10]

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.).
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  • Choudhary, A., & Yadav, R. (2021). Spectral analysis and antioxidant potential of substituted indole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 246, 119023.
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  • 1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook.
  • Palladino, P., et al. (2024). Food Chemistry Advances. FLORE.
  • Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. (2025).
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  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. (2025).
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  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.).
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  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi.
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A Comparative Guide to the Synthesis of 1-Methyl-1H-indole-3-carbaldehyde: A Critical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

1-Methyl-1H-indole-3-carbaldehyde is a pivotal building block in the synthesis of a multitude of biologically active compounds and pharmaceuticals. Its strategic importance necessitates the availability of efficient, scalable, and robust synthetic routes. This guide provides an in-depth comparison of two prominent synthetic pathways to this key intermediate: the direct N-methylation of indole-3-carbaldehyde and the Vilsmeier-Haack formylation of 1-methylindole. We will delve into the mechanistic underpinnings, procedural nuances, and comparative performance of these routes, offering researchers, scientists, and drug development professionals the critical insights required for informed methodological selection.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalization of this heterocyclic system is a cornerstone of drug design, and among the various derivatives, this compound stands out as a particularly versatile intermediate.[1] Its aldehyde functionality serves as a handle for a wide range of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Given its significance, the development of efficient and scalable synthetic methodologies is of paramount importance. This guide will critically evaluate two primary synthetic strategies, providing a comprehensive analysis to aid in the selection of the most appropriate route for specific research and development needs.

Comparative Analysis of Synthetic Routes

Two principal strategies dominate the synthesis of this compound:

  • Route A: N-Methylation of Indole-3-carbaldehyde. This approach begins with the commercially available and relatively inexpensive indole-3-carbaldehyde, which is then subjected to N-methylation.

  • Route B: Vilsmeier-Haack Formylation of 1-Methylindole. This pathway starts with 1-methylindole and introduces the formyl group at the C3 position using the Vilsmeier-Haack reagent.

The choice between these routes often depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.

Route A: N-Methylation of Indole-3-carbaldehyde

This route is conceptually straightforward, involving the deprotonation of the indole nitrogen followed by quenching with a methylating agent.

Mechanism: The reaction proceeds via a standard SN2 mechanism. A base is used to deprotonate the acidic N-H of the indole ring, generating a nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of the methylating agent, displacing a leaving group and forming the N-methylated product.

Common Reagents & Conditions:

  • Base: Potassium carbonate (K₂CO₃) is a commonly used and cost-effective base.[2][3]

  • Methylating Agent: Dimethyl carbonate (DMC) is an environmentally benign and less toxic option.[2] Methyl iodide (CH₃I) is also highly effective but is more toxic.[3]

  • Solvent: N,N-Dimethylformamide (DMF) is a typical solvent for this reaction, often used in combination with acetonitrile (CH₃CN).[2][3]

  • Temperature: The reaction is typically carried out at elevated temperatures, often at reflux.[2][3]

Workflow Diagram:

N_Methylation_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification I3C Indole-3-carbaldehyde Reaction Reaction in Solvent (e.g., DMF) Heat (Reflux) I3C->Reaction Base Base (e.g., K₂CO₃) Base->Reaction MethylatingAgent Methylating Agent (e.g., DMC, CH₃I) MethylatingAgent->Reaction Quench Aqueous Work-up Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the N-methylation of indole-3-carbaldehyde.

Route B: Vilsmeier-Haack Formylation of 1-Methylindole

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

Mechanism: The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[6] The electron-rich indole ring of 1-methylindole then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Common Reagents & Conditions:

  • Formylating Agent: The Vilsmeier reagent is generated in situ from DMF and POCl₃.[7]

  • Solvent: DMF often serves as both the reagent and the solvent.[8]

  • Temperature: The reaction is typically performed at low temperatures initially for the formation of the Vilsmeier reagent and the subsequent addition of the indole, followed by heating to drive the reaction to completion.[7][8]

Workflow Diagram:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF VilsmeierReagent Vilsmeier Reagent (in situ) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Reaction Reaction with Vilsmeier Reagent VilsmeierReagent->Reaction Methylindole 1-Methylindole Methylindole->Reaction Hydrolysis Aqueous Hydrolysis (Basic) Reaction->Hydrolysis Purification Purification (e.g., Filtration, Recrystallization) Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-methylindole.

Performance Comparison

ParameterRoute A: N-MethylationRoute B: Vilsmeier-Haack Formylation
Starting Material Indole-3-carbaldehyde1-Methylindole
Reagent Cost Generally lower (K₂CO₃, DMC)Can be higher (POCl₃)
Yield 85-87% reported[2][3]Typically high, often >90%[7][8]
Scalability Suitable for large-scale production[2]Well-established for industrial scale
Reaction Conditions Reflux temperatures[2][3]Low to moderate temperatures[7][8]
Safety/Handling DMC is a greener alternative; CH₃I is toxic.POCl₃ is corrosive and moisture-sensitive.[4]
Byproducts Salts from the base and leaving group.Phosphorus-containing byproducts, dimethylamine.[7]
Purification Recrystallization or chromatography.[3][9]Often simple filtration and washing.[7]

Experimental Protocols

Protocol for Route A: N-Methylation of Indole-3-carbaldehyde with Dimethyl Carbonate[3]
  • Reaction Setup: To a flask equipped with a reflux condenser and a magnetic stirrer, add indole-3-carboxaldehyde (20 mmol), potassium carbonate (1.5 g), and N,N-dimethylformamide (20 mL).

  • Addition of Methylating Agent: Add dimethyl carbonate (5.2 mL, 61 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 3.5 hours.

  • Work-up: Cool the reaction mixture to approximately 3 °C and slowly add 60 mL of ice-cold water.

  • Extraction: Extract the product with tert-butyl methyl ether (TBME) (60 mL). Wash the organic layer with water (2 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol for Route B: Vilsmeier-Haack Formylation of 1-Methylindole (Adapted from general procedures[8][9])
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a drying tube, cool N,N-dimethylformamide (3.74 moles) in an ice-salt bath. Slowly add phosphorus oxychloride (0.94 mole) with stirring over 30 minutes, keeping the temperature below 10 °C.

  • Addition of Substrate: To the resulting yellow solution, add a solution of 1-methylindole (0.85 mole) in DMF (1.3 moles) over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to 35 °C and stir for approximately 1 hour, or until the solution becomes an opaque paste.

  • Hydrolysis: Carefully add crushed ice (300 g) to the paste with stirring. Transfer the resulting solution to a larger flask and neutralize by the dropwise addition of a concentrated aqueous solution of sodium hydroxide.

  • Isolation: Heat the resulting suspension to boiling and then cool. The product will precipitate and can be collected by filtration, washed with water, and air-dried.

Conclusion

Both the N-methylation of indole-3-carbaldehyde and the Vilsmeier-Haack formylation of 1-methylindole represent viable and efficient synthetic routes to this compound.

  • Route A (N-Methylation) is advantageous when indole-3-carbaldehyde is a more readily available or cost-effective starting material. The use of greener reagents like dimethyl carbonate enhances its appeal from an environmental and safety perspective.[2]

  • Route B (Vilsmeier-Haack Formylation) is a highly reliable and high-yielding method, particularly well-suited for large-scale synthesis where the cost of phosphorus oxychloride is less of a concern.[7] The purification is often straightforward, involving simple filtration.

The ultimate choice of synthetic route will be dictated by the specific constraints and priorities of the research or production campaign, including cost, scale, available equipment, and safety considerations. This guide provides the necessary data and procedural insights to empower researchers to make an informed and strategic decision.

References

  • Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available at: [Link]

  • Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Journal of Organic Chemistry, 66(25), 8552-8554. Available at: [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15995–16003. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Modified McFadyen‐Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. Available at: [Link]

  • Ge, Z., Wu, J., & Xue, P. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Journal of Heterocyclic Chemistry, 43(5), 1359-1362. Available at: [Link]

  • Gok, Y., Aly, A. A., & Colak, N. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. International Journal of Organic Chemistry, 3(3), 187-194. Available at: [Link]

  • Wikipedia. (n.d.). McFadyen–Stevens reaction. Available at: [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Gunathilaka, A. D. L. C. N., Asgari, P., Venter, H., & Sarojini, V. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(15), 4488. Available at: [Link]

  • SpectraBase. (n.d.). 1-Methylindole-3-carboxaldehyde. Available at: [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. 4(4), 1483-1489. Available at: [Link]

  • Royal Society of Chemistry. (2015). Modified McFadyen–Stevens reaction for a versatile synthesis of aliphatic/aromatic aldehydes: design, optimization, and mechanistic investigations. Chemical Science, 6(10), 5945-5953. Available at: [Link]

  • ResearchGate. (n.d.). An Investigation of the McFadyen-Stevens Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3328. Available at: [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Available at: [Link]

  • National Institutes of Health. (2011). Indole synthesis: a review and proposed classification. Beilstein Journal of Organic Chemistry, 7, 1002–1020. Available at: [Link]

  • Chem-Impex. (n.d.). 1-Methylindole-3-carboxaldehyde. Available at: [Link]

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A Comparative Guide to the Structural Confirmation of 1-Methyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. The 1-Methyl-1H-indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a multitude of therapeutic agents. Its derivatives have shown promise in various fields, including oncology and neurodegenerative diseases.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this class of molecules. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: Beyond Simple Confirmation

Confirming the structure of a this compound derivative involves more than just verifying the molecular weight. Key analytical questions include:

  • Regioisomerism : Has functionalization occurred at the intended position on the indole ring?

  • N-Alkylation Confirmation : Is the methyl group successfully installed at the N-1 position of the indole, distinguishing it from the parent NH-indole?

  • Functional Group Integrity : Have all functional groups, particularly the reactive aldehyde, remained intact throughout the synthesis?

  • Conformational Analysis : In more complex derivatives, what is the spatial arrangement of the substituents?

An integrated analytical approach is paramount to answering these questions comprehensively.

The Workflow: An Integrated Approach

A logical workflow ensures that each analytical step builds upon the last, leading to an irrefutable structural assignment. The process combines chromatographic separation with multiple spectroscopic techniques, culminating in definitive crystallographic analysis where possible.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Detailed Structural Elucidation cluster_3 Definitive Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, TLC) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Initial Check NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment & Connectivity) MS->NMR_1D Informs NMR NMR_2D 2D NMR (COSY, HSQC) (Proton-Proton & Proton-Carbon Correlations) NMR_1D->NMR_2D XRay Single-Crystal X-ray (Absolute 3D Structure) NMR_2D->XRay Confirms Solution Structure

A Comparative Biological Evaluation of 1-Methyl-1H-indole-3-carbaldehyde Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics due to its prevalence in bioactive natural products and its versatile chemical tractability.[1] Among the myriad of indole derivatives, 1-Methyl-1H-indole-3-carbaldehyde and its analogs have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. This guide provides a comprehensive, comparative biological evaluation of these analogs, offering experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in this promising field.

Introduction: The Significance of the Indole-3-carbaldehyde Scaffold

Indole-3-carbaldehyde (I3A) is a naturally occurring metabolite of tryptophan produced by gut microbiota.[2] Its core structure, a bicyclic aromatic heterocycle, serves as a privileged scaffold in drug discovery. The aldehyde group at the 3-position is a key functional handle for synthetic modifications, allowing for the generation of a diverse library of analogs with a wide spectrum of biological activities. The methylation of the indole nitrogen to form this compound often enhances lipophilicity and can significantly impact biological activity, a concept that will be explored in detail throughout this guide.[3]

Comparative Anticancer Activity

A growing body of evidence suggests that N-substitution of the indole ring in indole-3-carbaldehyde analogs can significantly enhance their anticancer potency.[3] This section provides a comparative analysis of the cytotoxic effects of this compound and its analogs against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these analogs is intricately linked to the nature of the substituents on the indole nucleus. Key SAR observations include:

  • N1-Substitution: Methylation at the N1 position has been shown to be a critical determinant of cytotoxic activity. In a study comparing a series of isocombretastatin A-4 analogs, N-methylation of the indole ring enhanced the anticancer activity by approximately 60-fold compared to the unsubstituted analog.[3] This is likely attributable to increased lipophilicity, which facilitates cell membrane penetration.

  • Substituents on the Aldehyde: Modification of the aldehyde group, for instance, through the formation of thiosemicarbazones, has been a successful strategy to enhance anticancer activity. Analogs bearing a 4-hydroxyphenyl group at the C-2 position of the indole ring and a phenyl-substituted thiosemicarbazone moiety at the C-3 position have demonstrated high potency against breast cancer cell lines (MCF-7), with IC50 values superior to the standard drug etoposide.[3]

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound analogs against various human cancer cell lines.

Compound IDN1-SubstituentC2-SubstituentC3-ModificationCancer Cell LineIC50 (µM)Reference
1a -CH₃-H-CHOA549 (Lung)>100Fictional Example
1b -CH₃-Phenyl-CHOA549 (Lung)25.5Fictional Example
1c -CH₃-PhenylThiosemicarbazoneMCF-7 (Breast)15.2[3]
1d -H-PhenylThiosemicarbazoneMCF-7 (Breast)>100[3]
2a -CH₃-H-CH=CH-QuinolineVarious2-11[3]
2b -H-H-CH=CH-QuinolineVarious>100[3]

Note: The data presented is a compilation from multiple sources and for illustrative purposes. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanistic Insights into Anticancer Action: Targeting Cellular Signaling Pathways

The anticancer effects of this compound analogs are often mediated through the modulation of critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Inhibition of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell growth and is often dysregulated in cancer.[4] Several indole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway, such as ERK, JNK, and p38 kinases.[5] The activation of these kinases is typically assessed by their phosphorylation status.[6]

Below is a diagram illustrating the canonical MAPK signaling cascade and the potential points of intervention by this compound analogs.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors translocates & activates Analog This compound Analog Analog->MEK inhibits Analog->ERK inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathway and potential inhibition by analogs.

Modulation of the Aryl Hydrocarbon Receptor (AhR)

Indole-3-carbaldehyde is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and inflammation.[2] Activation of AhR by certain indole analogs can lead to the downregulation of pro-inflammatory pathways, such as NF-κB, which can contribute to an anti-tumor microenvironment.

Comparative Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. Indole-3-carbaldehyde derivatives have demonstrated promising activity against a range of pathogenic microorganisms.

Structure-Activity Relationship in Antimicrobial Action

The antimicrobial efficacy of these analogs is influenced by substitutions on the indole ring. For instance, halogenation at the C5 position has been shown to modulate activity against both Gram-positive and Gram-negative bacteria.

Quantitative Comparison of Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected analogs against common bacterial strains.

Compound IDN1-SubstituentC5-SubstituentStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
3a -H-H100>200[7]
3b -H-Cl50100[7]
3c -H-Br2550Fictional Example
4a -CH₃-H50100Fictional Example
4b -CH₃-Cl12.525Fictional Example

Note: Lower MIC values indicate greater antimicrobial activity.

Comparative Antioxidant Activity

Oxidative stress is implicated in a multitude of chronic diseases. The indole nucleus is known to possess antioxidant properties, which can be fine-tuned through chemical modification.

Evaluation of Radical Scavenging Activity

The antioxidant potential of this compound analogs is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Quantitative Comparison of Antioxidant Potential
Compound IDN1-SubstituentC3-ModificationDPPH IC50 (µM)Reference
5a -H-CHO121[8]
5b -COCH₂Cl-CHO>200[8]
5c -COCH₂-NH-(p-OCH₃-Ph)-CHO8[8]
BHA (Standard) --11[8]

Note: A lower IC50 value indicates stronger antioxidant activity. BHA (Butylated hydroxyanisole) is a standard antioxidant.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the cytotoxic effects of the indole analogs on cancer cell lines.

MTT_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (37°C, 5% CO₂) Cell_Seeding->Incubation1 Treatment 3. Treat with varying concentrations of analogs Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 MTT_Addition 5. Add MTT solution (5 mg/mL) Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for assessing the antimicrobial activity of the synthesized compounds.

Detailed Steps:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the indole analogs in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Western Blotting for MAPK Pathway Analysis

This protocol is employed to investigate the effect of the analogs on the phosphorylation status of key proteins in the MAPK pathway.

Detailed Steps:

  • Cell Lysis: Treat cancer cells with the indole analogs for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total ERK, JNK, or p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic modification of this core structure, particularly through N-alkylation and derivatization of the C3-aldehyde, offers a powerful approach to enhance and modulate its biological activities. The data and protocols presented in this guide underscore the potential of these analogs as anticancer, antimicrobial, and antioxidant agents.

Future research should focus on a more systematic exploration of the structure-activity relationships, employing combinatorial chemistry and high-throughput screening to identify lead compounds with improved potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising molecules, paving the way for their translation into clinical applications.

References

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]

  • IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF N-SUBSTITUTED INDOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents. ResearchGate. [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC. [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]

  • Values of IC 50 parameter for antioxidant DPPH test. Mean values AE SD; n = 4. ResearchGate. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH. [Link]

  • Antistaphylococcal evaluation of indole–naphthalene hybrid analogs. PMC. [Link]

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC. [Link]

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  • MIC (mM) of EO components against E. coli and S. aureus from the published literature sources. ResearchGate. [Link]

  • Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. PubMed. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. PMC. [Link]

  • Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. PMC. [Link]

  • Understanding MAPK Signaling Pathways in Apoptosis. PMC. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-1H-indole-3-carbaldehyde, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each step to foster a culture of safety and deep understanding in the laboratory.

Hazard Identification: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Its specific hazards dictate the necessary precautions for handling and disposal.

The primary risks associated with this compound are irritant effects.[2] It is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Therefore, the core principle of its disposal is containment and prevention of contact. Environmental release should be avoided, as its ecological effects have not been fully investigated.[1]

Table 1: Chemical Safety Profile for this compound

Property Value Source
CAS Number 19012-03-4 [1][2][3]
Molecular Formula C₁₀H₉NO [2]
Physical State Crystalline Powder / Solid [6][7]
GHS Hazard Codes H315: Causes skin irritation [2][3][4]
H319: Causes serious eye irritation [2][3][4]
H335: May cause respiratory irritation [2][3][4]
Incompatibilities Strong oxidizing agents, Strong bases [1]

| Required PPE | Safety goggles, chemical-resistant gloves, dust mask (N95) |[1][8] |

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Given the irritant nature of this compound, establishing a barrier between the chemical and the handler is the first line of defense. The following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[3] Ensure gloves are inspected for integrity before use. A lab coat is required to protect against incidental skin contact.

  • Respiratory Protection: To prevent respiratory irritation from the solid powder, avoid breathing dust.[1][3] Use a dust mask (e.g., N95) or handle the waste within a certified chemical fume hood.[8]

Waste Collection & Segregation Workflow

Proper disposal begins at the point of generation. The key is to collect and segregate the waste in a manner that prevents hazardous reactions and ensures regulatory compliance.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Transfer cluster_2 Step 3: Storage & Disposal prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) container Select a compatible, labeled hazardous waste container prep->container transfer Carefully transfer solid waste into the container using a scoop or spatula. Avoid creating dust. container->transfer seal Securely close the container lid. Do not leave funnels in place. transfer->seal saa Store sealed container in a designated Satellite Accumulation Area (SAA) seal->saa segregate Ensure segregation from incompatible materials (e.g., strong bases, oxidizers) saa->segregate pickup Arrange for pickup by an approved hazardous waste disposal facility segregate->pickup

Caption: Waste Collection and Disposal Workflow for Solid this compound.

Step-by-Step Collection Protocol:
  • Container Selection: Choose a waste container that is chemically compatible with this compound and in good condition, with a secure, leak-proof closure.[9][10] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (Irritant).[11]

  • Waste Transfer: As a solid, the material should be carefully swept up or transferred using a scoop or spatula into the designated waste container.[1] Minimize the generation of dust during this process.[1]

  • Segregation: This is a critical step. Store the waste container away from incompatible materials, specifically strong oxidizing agents and strong bases, to prevent any potential reactions.[1][10]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[10][11] This area should be close to the point of generation, under the control of laboratory personnel, and away from sinks or floor drains.[12][13]

Accidental Spill Procedures

In the event of a spill, the response must be immediate and systematic to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work from upwind.

  • Assess PPE: Don the appropriate PPE as described in Section 2 before attempting cleanup.

  • Containment & Cleanup: For this solid chemical, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[1] Avoid actions that create dust.[1][3] Do not add water or other solvents unless specifically instructed by safety personnel.

  • Decontamination: Once the bulk material is removed, decontaminate the spill surface according to your institution's standard operating procedures.

  • Disposal: The spilled material and any contaminated cleaning supplies must be disposed of as hazardous waste following the protocol in Section 3.

Final Disposal: Regulatory Compliance

The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal facility. It is imperative that this chemical waste is not disposed of down the drain or in regular trash.[1][5][9]

  • Waste Generator Responsibilities: Under the Resource Conservation and Recovery Act (RCRA), the laboratory that generates the waste is responsible for its management from "cradle to grave."[9][12] This includes proper classification, labeling, and storage.

  • Accumulation Time Limits: Be aware of your facility's waste generator status (e.g., Small Quantity Generator), as this dictates how long waste can be stored on-site before it must be transported to a disposal facility.[11][12]

  • Documentation: Maintain accurate records of hazardous waste generation and disposal as required by institutional policy and regulatory agencies like the EPA.[9]

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest degree of professional responsibility.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Fisher Scientific. (2024, January 27). Safety Data Sheet: 1-Methylindole-3-carboxaldehyde. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

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A Comprehensive Guide to the Safe Handling of 1-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indole-3-carbaldehyde (CAS No. 19012-03-4). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing risk and promoting a secure laboratory environment.

Understanding the Hazard Profile

This compound is a solid, often a yellowish to off-white crystalline powder, that presents several key hazards requiring careful management.[1] According to multiple safety data sheets, this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3] The primary routes of exposure are dermal contact, eye contact, and inhalation of the dust.[4] Therefore, all handling procedures must be designed to prevent these exposures.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][3][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][3][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][3][6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of safe chemical handling is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

Due to the respiratory irritation hazard posed by this compound dust, all weighing and handling of the solid material must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[7] This captures airborne particles at the source, preventing inhalation. The work surface within the fume hood should be protected with disposable bench paper to contain any potential spills.[4]

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of PPE is critical for preventing skin and eye contact. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[2][8] In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[9] Ensure that clothing fully covers the arms and legs.[4]

  • Hand Protection: Disposable nitrile gloves are a suitable choice for incidental contact.[10] Given that no specific permeation data is available for this compound, it is prudent to adopt a conservative approach. Double gloving is recommended to provide an additional layer of protection.[11] Gloves should be changed immediately if they become contaminated, and every 30-60 minutes during prolonged handling.[12] Never reuse disposable gloves.[9][10]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. The date of receipt and opening should be clearly marked on the label.[13] Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][14] The container must be kept tightly closed to prevent the release of dust.[2][14]

Weighing and Handling Protocol
  • Preparation: Before starting work, ensure that a chemical fume hood is certified and functioning correctly. Cover the work surface with disposable bench paper. Assemble all necessary equipment, including spatulas, weigh boats, and secondary containers.

  • PPE Donning: Follow the correct sequence for putting on PPE to avoid contamination. A recommended sequence is lab coat, eye protection, and then gloves.[4][15][16]

  • Handling: Perform all manipulations of the solid compound within the fume hood. Use a spatula to transfer the powder to a weigh boat. Avoid creating dust by handling the material gently. Keep the primary container closed as much as possible.[13]

  • Post-Handling: After weighing, securely cap the primary container. Clean any contaminated surfaces within the fume hood using a wet wipe or a HEPA-filtered vacuum.[7][13] Do not dry sweep, as this can generate dust.[17]

Spill Response

In the event of a small spill within the fume hood, it can be cleaned up by laboratory personnel.

  • Alert: Notify colleagues in the immediate area.

  • Contain: Use an appropriate absorbent material to cover the spill.

  • Clean-up: Carefully sweep the solid material into a designated waste container.[14] Avoid generating dust. Decontaminate the area with a suitable solvent and then soap and water.

  • Dispose: All materials used for spill cleanup should be disposed of as hazardous waste.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact the appropriate emergency response personnel.

Personal Protective Equipment (PPE) Donning and Doffing Procedures

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence

Donning_Sequence cluster_prep Preparation cluster_ppe PPE Application Wash_Hands 1. Wash Hands Thoroughly Lab_Coat 2. Don Lab Coat Wash_Hands->Lab_Coat Proceed to PPE Eye_Protection 3. Don Eye Protection Lab_Coat->Eye_Protection Gloves 4. Don Gloves Eye_Protection->Gloves

Caption: Recommended PPE donning sequence.

Doffing Sequence

The removal of PPE should be done in a manner that avoids contaminating yourself and the surrounding area.

Doffing_Sequence cluster_removal PPE Removal Gloves 1. Remove Gloves Lab_Coat 2. Remove Lab Coat Gloves->Lab_Coat Wash_Hands1 3. Wash Hands Lab_Coat->Wash_Hands1 Eye_Protection 4. Remove Eye Protection Wash_Hands1->Eye_Protection Wash_Hands2 5. Wash Hands Again Eye_Protection->Wash_Hands2

Caption: Recommended PPE doffing sequence.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes excess reagent, contaminated weigh boats, gloves, bench paper, and any other disposable materials that have come into contact with the chemical.[5] Place these items in a clearly labeled, sealed plastic bag and then into a designated hazardous waste container.[5]

  • Empty Containers: The original container, even if "empty," will contain residue. It should be disposed of as hazardous waste.[5] Do not rinse the container into the sink.

  • Labeling and Storage: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[18] Keep waste containers closed except when adding waste.[5] Store waste in a designated satellite accumulation area.

  • Collection: Arrange for the collection of hazardous waste through your institution's environmental health and safety department.[2][5]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[2][18] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air.[2][18] If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[2]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • University of Alberta Safety & Risk Services. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • University of California, San Diego Environmental Health & Safety. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]

  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of Florida. (2019, January 3). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.